molecular formula C26H38O12 B15593674 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin

Cat. No.: B15593674
M. Wt: 542.6 g/mol
InChI Key: NRVMCZSNPIHCNL-UHFFFAOYSA-N
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Description

8-Ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione is a glycoside.

Properties

IUPAC Name

8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVMCZSNPIHCNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4''-Hydroxyisojasminin: A Technical Overview of its Discovery, Origin, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4''-Hydroxyisojasminin is a naturally occurring secoiridoid glucoside that has been identified in plant species of the Jasminum genus. This technical guide provides a comprehensive overview of the current knowledge regarding its discovery, natural origin, and reported biological activities. While specific details on its synthesis and precise signaling pathways remain to be fully elucidated, this document summarizes the available data, outlines general experimental approaches for its isolation, and discusses its potential therapeutic relevance within the broader context of jasmonate signaling. The information is presented to aid researchers and drug development professionals in understanding the current landscape and identifying future research directions for this intriguing natural product.

Discovery and Origin

This compound was first reported as a constituent of Jasminum mesnyi Hance (also known as primrose jasmine), a plant belonging to the Oleaceae family.[1][2][3][4][5][6][7] The initial isolation and characterization of this and other secoiridoid glucosides from J. mesnyi are attributed to the work of Tanahashi and colleagues in the late 1980s. Secoiridoids are a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids. They are prevalent in the Oleaceae family and are known for their diverse biological activities.[2][7]

The natural origin of this compound is primarily the leaves of Jasminum mesnyi.[1][3] This plant is native to China and is cultivated in various parts of the world as an ornamental shrub.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 135378-09-5N/A
Molecular Formula C26H38O13N/A
Molecular Weight 558.57 g/mol N/A
Class Secoiridoid glucoside[2][7]

Biological Activities and Potential Therapeutic Relevance

Direct studies on the biological activities of isolated this compound are limited. However, extracts of Jasminum mesnyi, which contain this compound, have been investigated for various pharmacological effects. It is important to note that these activities are due to the combined effect of all constituents in the extract and not solely attributable to this compound.

Biological ActivityPlant Extract/FractionKey FindingsReference(s)
Antioxidant Activity 90% Methanol extract of J. mesnyi leavesDemonstrated significant free radical scavenging activity (IC50 = 25.27 µg/mL in DPPH assay).[3]
Aqueous extract of J. mesnyi leavesShowed moderate free radical scavenging activity (IC50 = 71.84 µg/mL in DPPH assay).[3]
Anthelmintic Activity Ethanolic extract of J. mesnyi leavesExhibited significant anthelmintic activity against Eisenia fetida (earthworm) at concentrations of 20 mg/mL and 40 mg/mL.

These preliminary findings suggest that secoiridoid glucosides, including this compound, may contribute to the observed antioxidant and anthelmintic properties of Jasminum mesnyi extracts. Further studies with the purified compound are necessary to confirm its specific biological activities and elucidate its mechanism of action.

Experimental Protocols

General Workflow for Isolation of Secoiridoid Glycosides from Jasminum Species

While the specific, detailed experimental protocol for the isolation of this compound from the original discovery paper is not accessible, a general workflow can be inferred from phytochemical studies of Jasminum species. The following diagram illustrates a typical procedure for the extraction and isolation of secoiridoid glycosides.

G plant_material Jasminum mesnyi leaves (Air-dried and powdered) extraction Extraction (e.g., with Methanol or Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (e.g., with n-Hexane, Ethyl Acetate, n-Butanol) crude_extract->partitioning fractions Polar Fraction (n-Butanol or Aqueous) partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->chromatography purification Further Purification (e.g., Preparative HPLC) chromatography->purification isolated_compound Isolated this compound purification->isolated_compound G cluster_stress Cellular Stress cluster_biosynthesis Jasmonate Biosynthesis cluster_signaling Signal Transduction stress Wounding / Herbivory linolenic_acid α-Linolenic Acid stress->linolenic_acid opda 12-oxo-PDA linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid (JA) opda->ja OPR3, β-oxidation ja_ile JA-Isoleucine (JA-Ile) (Active Hormone) ja->ja_ile JAR1 scf_coi1 SCF(COI1) E3 Ubiquitin Ligase ja_ile->scf_coi1 binds to jaz JAZ Repressor Proteins scf_coi1->jaz targets for degradation myc2 MYC2 Transcription Factor jaz->myc2 represses response Transcription of JA-responsive Genes myc2->response activates

References

Elucidating the Chemical Architecture of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 4''-Hydroxyisojasminin, a secoiridoid glucoside isolated from Jasminum mesnyi Hance. The determination of its intricate molecular framework relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental methodologies and presents the spectral data integral to its structural confirmation.

Molecular Identity and Physicochemical Properties

This compound is identified by the following key parameters:

PropertyValue
Molecular Formula C₂₆H₃₈O₁₃
Molecular Weight 558.57 g/mol
Exact Mass 558.231242 Da
IUPAC Name (2S,3R,4S,5S,6R)-2-[[(E)-2-(6-ethylidene-2-hydroxy-7-(hydroxymethyl)-3-methyl-2,4,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl)vinyl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number 135378-09-5

Experimental Protocols for Structure Elucidation

The structural elucidation of this compound involves a systematic workflow, beginning with its isolation from the plant source and culminating in the detailed analysis of its spectroscopic data.

Isolation of this compound

The isolation of this compound from the leaves of Jasminum mesnyi typically follows a standard natural product extraction and chromatography protocol:

  • Extraction: Dried and powdered leaves of Jasminum mesnyi are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Separation: The n-BuOH soluble fraction, typically rich in glycosides, is subjected to multiple chromatographic steps. This usually involves:

    • Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., CHCl₃-MeOH-H₂O).

    • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing the target compound is achieved using reversed-phase (e.g., ODS) preparative HPLC with a suitable solvent system (e.g., MeOH-H₂O or Acetonitrile-H₂O).

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D and 2D NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule. These experiments are typically run in a deuterated solvent like methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N).

    • 1D NMR: ¹H NMR provides information about the chemical environment and number of protons, while ¹³C NMR reveals the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing vicinal and geminal proton relationships.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Spectroscopic Data

Due to the limitations in accessing the full text of the primary literature, a complete, experimentally verified table of NMR data and a detailed mass fragmentation pattern for this compound cannot be provided at this time. The structural elucidation relies on the detailed analysis of such data as presented in the original publication by Tanahashi T, et al. in Phytochemistry (1989).

Visualization of the Elucidation Process

The logical workflow for the structure elucidation of a natural product like this compound can be visualized as a sequential process.

structure_elucidation_workflow start Plant Material (Jasminum mesnyi leaves) extraction Extraction (Methanol) start->extraction partition Solvent Partitioning extraction->partition chromatography Chromatography (Silica Gel, HPLC) partition->chromatography pure_compound Pure this compound chromatography->pure_compound ms Mass Spectrometry (ESI-MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr mol_formula Molecular Formula (C26H38O13) ms->mol_formula structure_proposal Propose Planar Structure (Connectivity from COSY, HMBC) nmr->structure_proposal mol_formula->structure_proposal stereochem Determine Stereochemistry (NOESY, Coupling Constants) structure_proposal->stereochem final_structure Final Structure of This compound stereochem->final_structure

Structure Elucidation Workflow

To definitively piece together the molecular puzzle of this compound, 2D NMR correlations are paramount. The following diagram illustrates the hypothetical key HMBC and COSY correlations that would be essential in establishing the connectivity between the major fragments of the molecule.

nmr_correlations cluster_aglycone Secoiridoid Aglycone cluster_glucose Glucose Moiety C7 C-7 H8 H-8 H8->C7 HMBC C9 C-9 H8->C9 HMBC H1 H-1 H8->H1 COSY H1->C9 HMBC C3 C-3 H10 H-10 H10->C3 HMBC C1_glc C-1' H1_glc H-1' H1_glc->C7 HMBC (Glycosidic Bond) C4_glc C-4' H4_hydroxyl 4''-OH H4_hydroxyl->C4_glc HMBC

Key 2D NMR Correlation Logic

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic methods in natural product chemistry. Through a systematic process of isolation and analysis, particularly using 1D and 2D NMR spectroscopy and mass spectrometry, the complete chemical structure, including its stereochemistry, can be determined. This detailed structural information is fundamental for further research into its biological activities and potential applications in drug development. Access to the primary spectroscopic data from the original research publications is crucial for a definitive and in-depth understanding.

Unveiling the Natural Origins of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside, a class of natural compounds that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, methodologies for its extraction and isolation, and a summary of the biological activities associated with this and related compounds. The information is presented to support research and development efforts in pharmacology and natural product chemistry.

Natural Sources of this compound

The primary and most consistently reported natural source of this compound is the plant species Jasminum mesnyi, commonly known as Primrose Jasmine or Japanese Jasmine.[1][2] This evergreen shrub, belonging to the Oleaceae family, is native to Vietnam and southern China.[1] The compound is primarily located in the leaves of the plant.[1][2]

While this compound is a known constituent of Jasminum mesnyi, the current body of scientific literature does not provide specific quantitative data on its concentration or yield from the plant material. However, studies on the extraction of total ethanolic extracts from Jasminum mesnyi leaves have reported yields of approximately 35% (w/w) of the dry leaf powder. This extract is then subjected to further fractionation to isolate various phytochemicals, including secoiridoid glycosides.

Phytochemical Context: Secoiridoids in Jasminum mesnyi

This compound is part of a rich array of secoiridoid glucosides that have been isolated from the leaves of Jasminum mesnyi. Understanding this phytochemical profile is crucial for developing effective isolation strategies.

Compound NameMolecular FormulaReference
This compound C26H38O13[2]
JasmininNot specified[1][2]
JasmosideNot specified[1][2]
JasmesosideNot specified[1][2]
IsojasmininNot specified[1]
2''-hydroxyjasmininNot specified[2]
9''-hydroxyjasmesosideNot specified[2]
9''-hydroxyjasmesosidic acidNot specified[2]
Jasminin 10''-O-β-D-glucosideNot specified[2]
Jasmosidic acidNot specified[2]
Sambacoside ANot specified[2]
OleuropeinNot specified[1]
SecologaninNot specified[1]

Experimental Protocols: Extraction and Isolation of Secoiridoid Glycosides

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a representative methodology can be adapted from the extraction and purification of jasminin, a closely related secoiridoid glucoside from Jasminum nudiflorum (Winter Jasmine). This process involves solvent extraction, liquid-liquid partitioning, and chromatographic separation.

Representative Experimental Workflow

experimental_workflow plant_material Dried, powdered leaves of Jasminum mesnyi extraction Soxhlet extraction with 85% ethanol (3 cycles, 60°C) plant_material->extraction filtration Filtration extraction->filtration concentration1 Vacuum concentration (≤ 55°C) filtration->concentration1 aqueous_extract Aqueous Concentrate concentration1->aqueous_extract partitioning1 Liquid-liquid partitioning with petroleum ether (5x) aqueous_extract->partitioning1 aqueous_phase1 Aqueous Phase partitioning1->aqueous_phase1 Lower layer petroleum_ether_phase Petroleum Ether Phase (discarded) partitioning1->petroleum_ether_phase Upper layer partitioning2 Liquid-liquid partitioning with ethyl acetate (B1210297) (5x) aqueous_phase1->partitioning2 aqueous_phase2 Aqueous Phase (discarded) partitioning2->aqueous_phase2 Lower layer ethyl_acetate_phase Ethyl Acetate Phase partitioning2->ethyl_acetate_phase Upper layer concentration2 Rotary evaporation to dryness ethyl_acetate_phase->concentration2 crude_extract Crude Secoiridoid Extract concentration2->crude_extract column_chromatography Silica gel column chromatography (Chloroform-Methanol gradient) crude_extract->column_chromatography fraction_collection Collection and concentration of fractions column_chromatography->fraction_collection crystallization Crystallization from 90% ethanol fraction_collection->crystallization recrystallization Recrystallization (2-3 times) crystallization->recrystallization pure_compound Purified this compound recrystallization->pure_compound signaling_pathway compound This compound (and related secoiridoids) cell Cancer Cell / Inflammatory Cell compound->cell Acts on pathway1 Pro-inflammatory Pathways (e.g., NF-κB) cell->pathway1 pathway2 Cell Proliferation Pathways (e.g., MAPK) cell->pathway2 response1 Decreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1) pathway1->response1 Inhibition response2 Induction of Apoptosis / Inhibition of Cell Growth pathway2->response2 Modulation outcome1 Anti-inflammatory Effect response1->outcome1 outcome2 Cytotoxic Effect response2->outcome2

References

4''-Hydroxyisojasminin: A Technical Guide to Its Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a naturally occurring secoiridoid glycoside. Secoiridoids are a class of monoterpenoids characterized by a cleaved cycloiridoid skeleton, and they are widely distributed in the plant kingdom, notably in the Oleaceae family, which includes jasmine species from which jasmonates and related compounds are isolated. Understanding the physicochemical properties of this compound is fundamental for its isolation, characterization, and evaluation for potential therapeutic applications. This technical guide provides a summary of its known physicochemical properties, general experimental protocols for their determination, and an exploration of the biological signaling pathways potentially modulated by this class of compounds.

Physicochemical Properties

Currently, experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes the computed properties available from scientific databases.[1] These calculated values provide a useful starting point for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C26H38O13PubChem[1]
Molecular Weight 558.6 g/mol PubChem (Computed)[1]
XLogP3 -1.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 7PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 13PubChem (Computed)[1]
Rotatable Bond Count 7PubChem (Computed)[1]
Exact Mass 558.23124126 DaPubChem (Computed)[1]
Topological Polar Surface Area 202 ŲPubChem (Computed)[1]

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small, finely powdered sample of the purified compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic sensor.

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The resulting saturated solution is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as mg/mL or mol/L.

Determination of the Octanol-Water Partition Coefficient (LogP)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol (B41247) and water, and provides an indication of its lipophilicity.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Potential Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not currently available. However, based on its structural relationship to other secoiridoids and jasmonates, it is plausible that it may interact with similar biological targets.

Jasmonate Signaling Pathway

Jasmonates are a class of plant hormones that play crucial roles in plant defense and development. The core of the jasmonate signaling pathway involves the perception of the active form, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins and the subsequent activation of transcription factors that regulate the expression of jasmonate-responsive genes. Given the structural similarities, it is conceivable that this compound could modulate components of this pathway or related pathways in other organisms.

Jasmonate_Signaling_Pathway Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA_Biosynthesis->JA_Ile Conjugation COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JA_Ile->COI1 Binds to JAZ JAZ Repressor Proteins COI1->JAZ Targets for ubiquitination TF Transcription Factors (e.g., MYC2) JAZ->TF Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation Genes Jasmonate-Responsive Gene Expression TF->Genes Activates

Caption: The core Jasmonate (JA) signaling pathway in plants.

Potential Targets of Related Secoiridoids in Mammalian Cells

Studies on other secoiridoids, such as oleocanthal (B1677205) and oleuropein (B1677263) from olive oil, have revealed their ability to modulate various signaling pathways implicated in cancer and inflammation. These pathways represent potential areas of investigation for this compound. Key targets include STAT3, the PI3K/AKT/mTOR pathway, and the c-Met receptor tyrosine kinase.

Secoiridoid_Signaling_Targets cluster_pathways Key Signaling Pathways Secoiridoids Related Secoiridoids (e.g., Oleocanthal) cMet c-Met Receptor Secoiridoids->cMet Inhibit PI3K PI3K Secoiridoids->PI3K Inhibit mTOR mTOR Secoiridoids->mTOR Inhibit STAT3 STAT3 Secoiridoids->STAT3 Inhibit (nuclear translocation) cMet->PI3K Metastasis Metastasis cMet->Metastasis AKT AKT PI3K->AKT AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival STAT3->Proliferation STAT3->Survival

Caption: Potential inhibitory effects of secoiridoids on cancer-related signaling pathways.

Conclusion

This compound is a secoiridoid glycoside with physicochemical properties that are currently primarily defined by computational methods. Experimental determination of its melting point, solubility, and lipophilicity using standard laboratory protocols is essential for advancing its study. Based on the biological activities of related secoiridoids and jasmonates, this compound holds potential as a modulator of key signaling pathways involved in cellular processes such as proliferation, inflammation, and survival. Further research is warranted to elucidate its precise mechanism of action and to evaluate its therapeutic potential.

References

Spectroscopic Analysis of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide presents a summary of the spectroscopic data for 4''-Hydroxyisojasminin, a secoiridoid glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It is important to note that direct access to the original experimental spectra from the primary literature is limited. Therefore, this guide is compiled from publicly available database information and theoretical predictions based on the compound's known structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula, C₂₆H₃₈O₁₃.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₂₆H₃₈O₁₃[1]
Molecular Weight (Average) 558.57 g/mol [1]
Exact Mass (Monoisotopic) 558.23124126 Da[1]
Predicted Ionization Mode Electrospray (ESI)
Predicted Adducts (Positive Ion Mode) [M+H]⁺, [M+Na]⁺
Experimental Protocol for Mass Spectrometry (General)

A typical protocol for acquiring the mass spectrum of a natural product like this compound using an electrospray ionization source is as follows:

  • Sample Preparation: A solution of the purified compound is made in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, is used for analysis.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer. Data are typically collected in both positive and negative ion modes to ensure comprehensive analysis.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak. The high-resolution data is then used to calculate the elemental composition, which serves to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed molecular structure of organic compounds, including the precise connectivity of atoms and their spatial arrangement. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is required for the complete structural assignment of this compound.

Disclaimer: The following table contains predicted chemical shifts. Experimental values may differ.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm), Multiplicity
Aglycone Moiety
1~172-
3~102~5.4 (s)
4~148-
5~118~6.2 (d)
.........
Glucosyl Moiety
1''~101~4.8 (d)
2''~76~3.7 (m)
3''~79~3.8 (m)
4''~73~3.6 (m)
5''~79~3.9 (m)
6''~64~4.0 (m), 4.1 (m)
Experimental Protocol for NMR Spectroscopy (General)
  • Sample Preparation: Approximately 5–10 mg of the purified compound is dissolved in 0.5–0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher, is employed.

  • Data Acquisition: A series of 1D and 2D NMR experiments are conducted at a controlled temperature, usually 298 K.

  • Data Processing and Analysis: The acquired data is processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra are interpreted to piece together the complete molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the various functional groups present in a molecule by measuring its absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadO-H stretching (from multiple hydroxyl groups)
~2930MediumC-H stretching (aliphatic)
~1735StrongC=O stretching (ester carbonyl)
~1650MediumC=C stretching (alkene)
~1250StrongC-O stretching (ester, ether linkages)
~1050StrongC-O stretching (alcohols)
Experimental Protocol for IR Spectroscopy (General)
  • Sample Preparation: A small quantity of the dried sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. Alternatively, a thin film can be cast on a salt plate (e.g., NaCl) from a solution.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

  • Data Analysis: The resulting spectrum is examined to identify characteristic absorption bands, which are then assigned to their corresponding functional groups.

Visualizing the Analytical Workflow

The structural elucidation of a natural product is a systematic process. The following diagram illustrates the general workflow from isolation to final structure determination.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Purified Compound Purified Compound Crude Extract->Purified Compound Chromatography MS Mass Spectrometry NMR NMR Spectroscopy IR IR Spectroscopy Molecular Formula Molecular Formula MS->Molecular Formula Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Groups Functional Groups IR->Functional Groups Molecular Formula->Structural Elucidation Functional Groups->Structural Elucidation

Caption: A generalized workflow for the spectroscopic analysis of a natural product.

References

The Bioactivity of 4''-Hydroxyisojasminin: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of specific bioactivity data for the isolated secoiridoid 4''-Hydroxyisojasminin. While this natural compound has been identified as a constituent of several plant species, particularly within the Jasminum genus, its individual pharmacological properties remain largely uncharacterized. The majority of available research focuses on the biological effects of crude plant extracts containing a mixture of phytochemicals, including this compound. Consequently, this guide will summarize the current understanding based on these extracts and highlight the significant knowledge gaps regarding the purified compound.

Chemical Identity

This compound is a secoiridoid glycoside, a class of monoterpenoids known for their diverse biological activities. Its chemical structure is registered in public databases such as PubChem (CID 131847093), but no associated bioassay data is currently available.

Bioactivity Profile: Inferences from Plant Extracts

Extracts of plants known to contain this compound, such as Jasminum mesnyi, have demonstrated a range of biological activities in preclinical studies. It is important to note that these activities cannot be solely attributed to this compound, as these extracts contain a complex mixture of compounds, including other secoiridoids, flavonoids, and phenolic acids, which likely contribute to the observed effects.

Antioxidant Activity

Methanol and aqueous extracts of Jasminum mesnyi leaves have shown significant free radical scavenging activity.[1] Phenolic and flavonoid compounds, present alongside secoiridoids like this compound, are known for their antioxidant properties.[1] The collective action of these compounds likely contributes to the overall antioxidant capacity of the plant extracts.

Anthelmintic Activity

Ethanolic leaf extracts of Jasminum mesnyi have exhibited anthelmintic properties against the earthworm Eisenia fetida.[2] This suggests that the constituents of the extract, which include this compound, may possess activity against parasitic worms. However, studies on the isolated compound are required to confirm this potential.

Data Presentation

Due to the lack of quantitative data for isolated this compound, a structured table summarizing its specific bioactivity cannot be provided at this time. Research is needed to isolate this compound and evaluate its activity in various bioassays to determine key parameters such as IC50 or EC50 values.

Experimental Protocols

Detailed experimental protocols for the bioactivity of pure this compound are not available in the current body of scientific literature. However, a general workflow for the isolation and subsequent bioactivity screening of such a natural product can be conceptualized.

G Conceptual Workflow: Isolation and Bioactivity Screening cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis plant_material Plant Material (e.g., Jasminum mesnyi) extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of this compound fractionation->isolation antioxidant Antioxidant Assays (e.g., DPPH, ABTS) isolation->antioxidant Test Compound anthelmintic Anthelmintic Assays (e.g., against nematodes) isolation->anthelmintic Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) isolation->cytotoxicity Test Compound enzyme_inhibition Enzyme Inhibition Assays isolation->enzyme_inhibition Test Compound data_quantification Quantitative Analysis (e.g., IC50, EC50) antioxidant->data_quantification anthelmintic->data_quantification cytotoxicity->data_quantification enzyme_inhibition->data_quantification mechanism Mechanism of Action Studies data_quantification->mechanism

Caption: Conceptual workflow for the isolation and bioactivity screening of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature describing the specific signaling pathways modulated by this compound. Elucidating the mechanism of action would require further research following the confirmation of its bioactivity. A hypothetical workflow for investigating these pathways is presented below.

G Hypothetical Workflow for Elucidating Signaling Pathways cluster_cellular_assays Cellular Assays cluster_pathway_id Pathway Identification cluster_validation Target Validation active_compound Active this compound cell_treatment Treatment of Target Cells active_compound->cell_treatment gene_expression Gene Expression Analysis (e.g., qPCR, Microarray) cell_treatment->gene_expression protein_analysis Protein Expression/Phosphorylation Analysis (e.g., Western Blot) cell_treatment->protein_analysis reporter_assays Reporter Gene Assays cell_treatment->reporter_assays bioinformatics Bioinformatics Analysis gene_expression->bioinformatics protein_analysis->bioinformatics reporter_assays->bioinformatics pathway_mapping Mapping to Known Signaling Pathways bioinformatics->pathway_mapping inhibitor_studies Use of Pathway-Specific Inhibitors/Activators pathway_mapping->inhibitor_studies knockdown_studies Gene Knockdown/Knockout (e.g., siRNA, CRISPR) pathway_mapping->knockdown_studies elucidation Elucidation of Mechanism of Action inhibitor_studies->elucidation knockdown_studies->elucidation

Caption: Hypothetical workflow for investigating the signaling pathways of this compound.

Conclusion and Future Directions

References

Jasminum mesnyi: A Comprehensive Technical Guide to 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasminum mesnyi, commonly known as primrose jasmine or Japanese jasmine, is an evergreen shrub belonging to the Oleaceae family.[1] Native to China and Vietnam, this plant is cultivated worldwide for its ornamental and medicinal properties.[2] Phytochemical investigations have revealed that the leaves of Jasminum mesnyi are a rich source of various bioactive compounds, including a class of monoterpenoids known as secoiridoids.[3][4] Among these, 4''-Hydroxyisojasminin has been identified as a constituent.[1][5] This technical guide provides a comprehensive overview of Jasminum mesnyi as a source of this compound, detailing available information on its extraction, isolation, and characterization.

Phytochemical Profile of Jasminum mesnyi Leaves

The leaves of Jasminum mesnyi contain a diverse array of secondary metabolites. Qualitative phytochemical screening has confirmed the presence of alkaloids, flavonoids, glycosides, phenols, saponins, steroids, tannins, and terpenoids.[6] Several specific secoiridoid glucosides have been identified, including jasminin, jasmoside, jasmesoside, oleuropein, and this compound.[3][5]

Extraction of Bioactive Compounds from Jasminum mesnyi Leaves

A general methodology for the extraction of phytochemicals from the leaves of Jasminum mesnyi involves solvent extraction. The following protocol is a representative procedure based on available literature.

Experimental Protocol: General Solvent Extraction
  • Plant Material Preparation: Fresh leaves of Jasminum mesnyi are collected, washed, and shade-dried. The dried leaves are then pulverized into a coarse powder.

  • Soxhlet Extraction: The powdered leaf material is subjected to successive solvent extraction using a Soxhlet apparatus. A common solvent sequence, starting from nonpolar to polar, is petroleum ether, followed by chloroform (B151607), ethyl acetate (B1210297), and finally ethanol (B145695) or methanol (B129727).[6] This sequential extraction allows for the separation of compounds based on their polarity.

  • Extract Concentration: Each solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a semi-solid mass. These crude extracts can then be stored for further fractionation and isolation of specific compounds.[1]

Isolation of this compound (Methodology Inferred)

While a specific, detailed protocol for the isolation of this compound from Jasminum mesnyi is not explicitly available in the reviewed literature, a general approach can be inferred based on the separation of other secoiridoids from Jasminum species. This typically involves chromatographic techniques.

Experimental Protocol: Inferred Chromatographic Isolation
  • Fractionation of Crude Extract: The ethanolic or methanolic crude extract, being rich in polar glycosides like secoiridoids, is selected for further fractionation. This is often achieved through column chromatography over silica (B1680970) gel.

  • Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column. The column is then eluted with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) or chloroform and gradually increasing the polarity by adding ethyl acetate and then methanol.

  • Thin Layer Chromatography (TLC) Monitoring: Fractions are collected and monitored by TLC to identify those containing compounds with similar Rf values. Fractions showing the presence of secoiridoids are pooled.

  • Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to improve peak shape. The eluent is monitored by a UV detector. Fractions corresponding to individual peaks are collected.

  • Compound Identification: The purified compound is identified as this compound through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis

Currently, there is a lack of published quantitative data regarding the specific yield of this compound from Jasminum mesnyi leaves. To perform quantitative analysis, a validated HPLC-UV method would be required.

Proposed Experimental Protocol: HPLC-UV Quantification
  • Standard Preparation: A certified reference standard of this compound is required. A series of standard solutions of known concentrations are prepared in a suitable solvent (e.g., methanol).

  • Sample Preparation: A known weight of dried, powdered Jasminum mesnyi leaves is extracted using a defined method (e.g., sonication or reflux with methanol). The extract is then filtered and diluted to a known volume.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The gradient program would need to be optimized to achieve good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

    • Injection Volume: 10-20 µL.

  • Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is constructed by plotting peak area against concentration.

  • Quantification: The prepared sample extract is injected, and the peak area corresponding to this compound is measured. The concentration in the sample is then calculated using the regression equation from the calibration curve.

Data Presentation

As no specific quantitative data for this compound from Jasminum mesnyi is available in the literature, the following table is a template for how such data, once obtained, should be presented.

Extraction MethodChromatographic MethodYield (%)Purity (%)Analytical Method
e.g., Methanol Soxhlete.g., Prep. HPLCData not availableData not availablee.g., HPLC-UV
e.g., Ethanol Sonicatione.g., Column ChromatographyData not availableData not availablee.g., HPLC-UV

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

experimental_workflow start Jasminum mesnyi Leaves drying Drying and Pulverization start->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection pooled_fractions Pooled Secoiridoid Fractions fraction_collection->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc purified_compound Purified this compound prep_hplc->purified_compound analysis Structural Elucidation (NMR, MS) purified_compound->analysis

Caption: Inferred workflow for the isolation of this compound.

Signaling Pathways

The current body of scientific literature does not contain information on the specific signaling pathways modulated by this compound. However, related compounds such as jasmonic acid and its derivatives are known to be involved in various biological activities, including anti-inflammatory and anticancer effects, through the modulation of pathways like the MAPK signaling pathway.[7][8][9] Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

Jasminum mesnyi represents a potential natural source for the secoiridoid this compound. While general phytochemical and extraction methodologies are established for this plant, there is a clear need for further research to develop specific and optimized protocols for the isolation and quantification of this particular compound. The lack of detailed experimental data and spectroscopic information in the public domain highlights a significant gap in the current understanding of the phytochemistry of Jasminum mesnyi. Future studies should focus on providing this crucial information to enable the exploration of the therapeutic potential of this compound for researchers and drug development professionals.

References

An In-depth Technical Guide on Secoiridoids Isolated from Jasminum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Jasminum, belonging to the Oleaceae family, comprises over 200 species of shrubs and vines, renowned for their fragrant flowers and traditional medicinal uses.[1] These plants are a rich source of various bioactive phytochemicals, including flavonoids, terpenoids, and glycosides.[1] Among these, secoiridoids, a class of monoterpenoids characterized by the cleavage of the cyclopentane (B165970) ring of iridoids, have garnered significant scientific interest.[2][3] Secoiridoids from Jasminum species have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development.[2][4]

This technical guide provides a comprehensive overview of the secoiridoids isolated from various Jasminum species. It includes a summary of the isolated compounds, detailed experimental protocols for their extraction and purification, and an exploration of their biological activities and associated signaling pathways.

Secoiridoids Isolated from Jasminum Species

A diverse array of secoiridoids has been identified across different Jasminum species. The following tables summarize the key compounds, their plant sources, and available quantitative data.

Table 1: Secoiridoids from Jasminum officinale

Compound NamePlant PartReference
JasgranosideFlowers[3][5]
JaspolyosideFlowers[3][5]
8-epi-kingisideFlowers[3][5]
10-hydroxy-oleuropeinFlowers[3][5]
10-hydroxy-ligstrosideFlowers[3][5]
Oleoside-7, 11-dimethyl esterFlowers[3][5]
(20R)-20-methoxyoleuropeinLeaves and Twigs[6]
(20S)-20-methoxyoleuropeinLeaves and Twigs[6]
Oleuropein (B1677263)Leaves and Twigs[6]
LigstrosideLeaves and Twigs[6]
DemethyloleuropeinLeaves and Twigs[6]

Table 2: Secoiridoids from Jasminum grandiflorum

Compound NamePlant PartReference
2''-epifraxamosideAerial Parts[7][8]
Demethyl-2''-epifraxamosideAerial Parts[7][8]
JasminanhydrideAerial Parts[7][8]
OleuropeinLeaves[9]

Table 3: Secoiridoids from Jasminum humile

Compound NameAmount Isolated (from 1300g of plant material)Reference
1-methoxyjasmigenin (new)4.7 mg[10]
1-methyl-9-aldojasmigenin (new)3.5 mg[10]
Jasmoside17.8 mg[10]
Isojasminin13.6 mg[10]

Table 4: Secoiridoids from Other Jasminum Species

SpeciesCompound NamePlant PartReference
Jasminum amplexicauleJasamplexosides A, B, C, 10-hydroxyligstroside, Jasminoside-[11]
Jasminum azoricumJasminin-10''-O-β-D-glucoside, Sambacoside FLeaves[9]
Jasminum multiflorumMultifloroside, Hydroxy-oleoside-11-methylester, 10-Hydroxyoleuropein, Jusmultiside, Multiflorin-[8]
Jasminum polyanthumJaspolyside, Oleoside-11-methyl ester, 7,11-oleoside dimethyl esterLeaves and Flowers[2]
Jasminum sambacSambacosides A, E, FLeaves[12]
Jasminum urophyllumJasurosides E, F, GLeaves and Stems[12]
Jasminum lanceolariumJaslanceosides A, B, C, D, E, 10-hydroxyoleoside dimethyl ester, JasminosideLeaves and Stems[12]

Experimental Protocols

The isolation and purification of secoiridoids from Jasminum species typically involve extraction with polar solvents followed by a series of chromatographic separations. The following is a detailed methodology for the bio-guided isolation and fractionation of secoiridoids from Jasminum humile, which can be adapted for other species.[10]

Plant Material and Extraction
  • Plant Material: Air-dried and powdered aerial parts of Jasminum humile (1300 g).[10]

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) by cold maceration until exhaustion. The solvent is then removed by vacuum distillation at a temperature not exceeding 40°C using a rotary evaporator. The resulting solvent-free dried extract is weighed to determine the percentage yield (e.g., 13.6% w/w for J. humile).[10]

Bio-Guided Fractionation

The crude ethanol extract is subjected to bio-assay (e.g., cytotoxicity assay) to guide the fractionation process towards the most active constituents.

  • The active crude extract (e.g., 95 g of J. humile extract) is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, methylene (B1212753) chloride, ethyl acetate (B1210297), and n-butanol.[10]

  • Each fraction is then concentrated under reduced pressure and tested for its biological activity. The most active fractions (e.g., ethyl acetate and n-butanol fractions for J. humile) are selected for further purification.[10]

Chromatographic Purification

The bioactive fractions are subjected to repeated column chromatography (CC) to isolate individual compounds.

  • Column Packing: Silica gel is a commonly used stationary phase.[5]

  • Elution: A gradient elution system is employed, starting with less polar solvent mixtures and gradually increasing the polarity. Typical solvent systems include petroleum ether-ethyl acetate, methylene chloride-ethyl acetate, and methylene chloride-methanol.[10]

  • Fraction Collection and Monitoring: Fractions are collected and monitored using thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled together.[10]

  • Further Purification: The pooled fractions are subjected to repeated column chromatography and may also involve other techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) for final purification of the compounds.[3][5]

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and molecular formula of the compounds.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure, including the stereochemistry of the molecules.[6][10]

G start Dried & Powdered Jasminum Plant Material extraction Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bio-Guided Fractionation (Solvent Partitioning) crude_extract->fractionation pet_ether Petroleum Ether Fraction fractionation->pet_ether ch2cl2 Methylene Chloride Fraction fractionation->ch2cl2 etoh_acetate Ethyl Acetate Fraction (Active) fractionation->etoh_acetate butanol n-Butanol Fraction (Active) fractionation->butanol column_chrom Repeated Column Chromatography (Silica Gel) etoh_acetate->column_chrom butanol->column_chrom sub_fractions Sub-fractions column_chrom->sub_fractions prep_hplc Preparative HPLC / Sephadex LH-20 sub_fractions->prep_hplc pure_compounds Pure Secoiridoids prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS) pure_compounds->structure_elucidation

General workflow for isolation of secoiridoids.

Biological Activities and Signaling Pathways

Secoiridoids isolated from Jasminum species have been reported to possess various biological activities. For instance, jasmoside and isojasminin from J. humile have demonstrated cytotoxic effects against human cancer cell lines.[10]

Table 5: Cytotoxicity of Secoiridoids from Jasminum humile (IC₅₀ in µg/mL)

CompoundHepG-2 (Liver Cancer)MCF-7 (Breast Cancer)THP-1 (Leukemia)Reference
Jasmoside66.4741.3227.59[10]
Isojasminin33.4943.1251.07[10]

While the specific signaling pathways for many Jasminum secoiridoids are yet to be fully elucidated, the mechanisms of action for structurally related and co-occurring secoiridoids like oleuropein and ligstroside have been studied more extensively. These studies provide valuable insights into the potential mechanisms of Jasminum secoiridoids.

Anticancer Activity and Associated Signaling Pathways

Oleuropein, a prominent secoiridoid found in Jasminum, exhibits anticancer properties by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways, and by inducing apoptosis.

G Oleuropein Oleuropein PI3K PI3K Oleuropein->PI3K Inhibits Akt Akt Oleuropein->Akt Inhibits Bax Bax (Pro-apoptotic) Oleuropein->Bax Promotes ERK ERK (MAPK) Oleuropein->ERK Modulates JNK JNK (MAPK) Oleuropein->JNK Activates PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases Caspases Bax->Caspases Activates Caspases->Apoptosis Induces Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes JNK->Apoptosis Induces

Anticancer signaling pathways of oleuropein.
Anti-inflammatory Activity and Associated Signaling Pathways

Ligstroside, another secoiridoid present in Jasminum, is known for its anti-inflammatory properties, which are mediated in part through the inhibition of the NF-κB signaling pathway.

G Ligstroside Ligstroside IKK IKK Ligstroside->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Inflammation Inflammation Inflammatory_Genes->Inflammation

Anti-inflammatory signaling of ligstroside.

Conclusion

Jasminum species are a valuable source of a diverse range of secoiridoids with significant therapeutic potential. The compounds isolated to date have demonstrated promising cytotoxic and anti-inflammatory activities. The detailed experimental protocols and an understanding of the underlying signaling pathways, as highlighted in this guide, provide a solid foundation for further research and development in this area. Future studies should focus on the comprehensive phytochemical profiling of a wider range of Jasminum species, elucidation of the mechanisms of action of novel secoiridoids, and preclinical and clinical evaluation of their therapeutic efficacy. This will be crucial for unlocking the full potential of these natural compounds in the development of new drugs for the treatment of cancer, inflammatory diseases, and other health conditions.

References

Pharmacological Potential of 4''-Hydroxyisojasminin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-Hydroxyisojasminin, a secoiridoid glucoside isolated from the leaves of Jasminum mesnyi, represents a promising natural compound with potential therapeutic applications. Belonging to the iridoid class of compounds, which are known for a wide array of biological activities, this compound is situated at the forefront of phytochemical research. This technical guide provides a comprehensive overview of the current understanding of its pharmacological potential, drawing from studies on Jasminum mesnyi extracts and the broader class of secoiridoids. This document outlines known quantitative data, detailed experimental protocols for assessing its bioactivity, and explores the potential signaling pathways it may modulate.

Introduction

Secoiridoids are a large group of monoterpenoids characterized by a cleaved cyclopentane (B165970) ring, and they are widely distributed in the plant kingdom, particularly in the Oleaceae family, to which the genus Jasminum belongs.[1] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and anthelmintic effects.[1][2] this compound is a constituent of Jasminum mesnyi, a plant traditionally used in some cultures for various ailments.[3] While research specifically on the isolated this compound is still emerging, preliminary studies on extracts of Jasminum mesnyi provide a foundation for exploring its therapeutic potential.

Quantitative Pharmacological Data

To date, quantitative data on the bioactivity of isolated this compound is limited in publicly available literature. However, studies on extracts of Jasminum mesnyi, which contains this compound, provide valuable insights into its potential efficacy. The following tables summarize the key quantitative findings from in vitro antioxidant assays performed on these extracts.[4][5] It is important to note that these values represent the activity of a complex mixture of phytochemicals and not of this compound alone.

Table 1: In Vitro Antioxidant Activity of Jasminum mesnyi Leaf Extracts (DPPH Radical Scavenging Assay) [4][5]

ExtractIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)Standard (Rutin) IC50 (µg/mL)
90% Methanol Extract25.27 ± 0.68.84 ± 0.053.78 ± 0.153
Aqueous Extract71.84 ± 0.068.84 ± 0.053.78 ± 0.153

Table 2: In Vitro Antioxidant Activity of Jasminum mesnyi Leaf Extracts (Lipid Peroxidation Assay) [4][5]

ExtractIC50 (µg/mL)Standard (BHT) IC50 (µg/mL)
90% Methanol Extract84.69 ± 0.00848.89 ± 0.01
Aqueous Extract145.62 ± 0.00748.89 ± 0.01

Potential Pharmacological Activities and Mechanisms of Action

Based on the known activities of Jasminum species and the broader class of secoiridoids, this compound is hypothesized to possess antioxidant, anthelmintic, anti-inflammatory, anticancer, and neuroprotective properties.

Antioxidant Activity

The antioxidant potential of Jasminum mesnyi extracts is well-documented, suggesting that this compound contributes to this effect.[4][5] The mechanism is likely through the scavenging of free radicals and inhibition of lipid peroxidation.

Anthelmintic Activity

Extracts of Jasminum mesnyi have demonstrated anthelmintic properties.[3] The proposed mechanism for tannins, also present in the plant, involves binding to proteins on the cuticle of the parasite, leading to its death.[6] Secoiridoids may act synergistically or through independent mechanisms.

Anti-inflammatory, Anticancer, and Neuroprotective Potential

While direct evidence for this compound is lacking, other secoiridoids have been shown to exert anti-inflammatory, anticancer, and neuroprotective effects through the modulation of key cellular signaling pathways.[2][7] These pathways are critical in the pathogenesis of numerous chronic diseases. The potential involvement of these pathways for this compound is a key area for future research.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological potential of this compound.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay[4]

This protocol is adapted from studies on Jasminum mesnyi extracts.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each concentration of this compound solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a DPPH solution without the test compound serves as the negative control. Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

G Experimental Workflow: DPPH Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare this compound stock solution p2 Prepare serial dilutions p1->p2 r1 Add sample dilutions to 96-well plate p2->r1 p3 Prepare 0.1 mM DPPH solution r2 Add DPPH solution to each well p3->r2 r1->r2 r3 Incubate in dark for 30 min r2->r3 a1 Measure absorbance at 517 nm r3->a1 a2 Calculate % scavenging activity a1->a2 a3 Determine IC50 value a2->a3

Caption: Workflow for DPPH radical scavenging assay.

In Vitro Anthelmintic Activity Assay[6][8][9]

This protocol uses the earthworm Eisenia fetida as a model organism.

Objective: To evaluate the anthelmintic activity of this compound.

Materials:

  • This compound

  • Adult earthworms (Eisenia fetida)

  • Normal saline

  • Albendazole (positive control)

  • Petri dishes

Procedure:

  • Collect adult earthworms of similar size and wash them with normal saline to remove any fecal matter.

  • Prepare different concentrations of this compound in normal saline.

  • Prepare a solution of Albendazole in normal saline to be used as a positive control. Normal saline will serve as the negative control.

  • Place six earthworms in each Petri dish containing 25 mL of the respective test solution, positive control, or negative control.

  • Observe the worms and record the time taken for paralysis and death.

  • Paralysis is determined when the worms do not move even when shaken vigorously.

  • Death is confirmed when the worms show no movement upon vigorous shaking and when dipped in warm water (50°C).

  • The experiment is performed in triplicate.

In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)[10]

This protocol uses a neuronal cell line to assess neuroprotective effects.

Objective: To determine if this compound can protect neuronal cells from glutamate-induced cell death.

Materials:

  • This compound

  • HT22 hippocampal neuronal cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Glutamate (B1630785)

  • Resazurin (B115843) (for cell viability assessment)

  • 96-well plates

Procedure:

  • Culture HT22 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • After the pre-treatment, expose the cells to 5 mM glutamate for 24 hours to induce excitotoxicity. A set of wells with untreated cells and cells treated only with this compound will serve as controls.

  • After 24 hours, assess cell viability using the resazurin assay according to the manufacturer's protocol.

  • Measure the fluorescence to quantify the number of viable cells.

  • The neuroprotective effect is determined by the percentage of viable cells in the this compound-treated groups compared to the glutamate-only treated group.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be elucidated, the known mechanisms of other secoiridoids suggest potential modulation of key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] Some secoiridoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[9][10] This suggests that this compound could be a potential anti-inflammatory agent.

G Potential Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Hydroxyisojasminin This compound Hydroxyisojasminin->IKK inhibits? G Potential Modulation of PI3K/Akt Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Hydroxyisojasminin This compound Hydroxyisojasminin->PI3K modulates? G Potential Modulation of MAPK Pathway Stress Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellularResponse Hydroxyisojasminin This compound Hydroxyisojasminin->MAPKKK modulates?

References

Preliminary Biological Screening of 4''-Hydroxyisojasminin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct biological screening data for 4''-Hydroxyisojasminin is not extensively available in the public domain. This guide provides a comprehensive framework for its preliminary biological evaluation based on established methodologies and data from structurally related jasmonates and other natural products.

Introduction

This compound belongs to the jasmonate family, a class of plant hormones known for their diverse biological activities. Jasmonates, including jasmonic acid and its derivatives like methyl jasmonate, have demonstrated significant potential in preclinical studies as cytotoxic, anti-inflammatory, and antimicrobial agents.[1][2][3] This technical guide outlines a strategic approach to the preliminary biological screening of this compound, providing researchers, scientists, and drug development professionals with detailed experimental protocols, data presentation formats, and conceptual frameworks to facilitate its evaluation as a potential therapeutic lead.

Recommended Preliminary Biological Screens

A typical preliminary screening workflow for a novel natural product analogue like this compound should encompass assessments of its cytotoxic, antimicrobial, and anti-inflammatory properties.

G cluster_screening Preliminary Biological Screening Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Screening (e.g., NO Inhibition Assay) Compound->AntiInflammatory Toxicity Assess General Toxicity Cytotoxicity->Toxicity Determine IC50 Efficacy Evaluate Specific Activity Antimicrobial->Efficacy Determine MIC AntiInflammatory->Efficacy Determine IC50 Conclusion Conclusion Toxicity->Conclusion Evaluate Therapeutic Potential Efficacy->Conclusion Evaluate Therapeutic Potential G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read Read absorbance at 570 nm add_solubilizer->read G cluster_workflow MIC Assay Workflow start Prepare serial dilutions of This compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate at appropriate temperature (e.g., 37°C for 24h) inoculate->incubate observe Visually inspect for turbidity incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic G cluster_pathway LPS-Induced NO Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibition This compound (Potential Inhibition) Inhibition->NFkB Inhibition->iNOS

References

In Silico Prediction of 4''-Hydroxyisojasminin Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from Jasminum mesnyi, belongs to a class of natural products known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Despite its potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico workflow to predict and validate the protein targets of this compound, providing a roadmap for its further investigation as a potential therapeutic agent. The proposed methodology integrates reverse docking and pharmacophore modeling for initial target identification, followed by a robust experimental validation strategy encompassing Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Western Blotting. This guide provides detailed protocols and illustrative data to aid researchers in the exploration of this compound's mechanism of action.

Introduction to this compound and In Silico Target Prediction

This compound is a natural product with a complex chemical structure, suggesting the potential for specific interactions with biological macromolecules. The identification of its protein targets is a critical step in elucidating its mechanism of action and assessing its therapeutic potential. Traditional methods of target identification can be time-consuming and resource-intensive. In silico target prediction offers a rapid and cost-effective approach to generate testable hypotheses about a compound's biological targets.

This guide focuses on a two-pronged in silico strategy:

  • Reverse Docking: This structure-based approach involves docking the three-dimensional structure of this compound against a large library of protein structures to identify potential binding partners based on favorable interaction energies.

  • Pharmacophore Modeling: This ligand-based method focuses on identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for its biological activity. This pharmacophore model can then be used to screen databases of known protein targets for potential matches.

Proposed In Silico Target Prediction Workflow

The following workflow is a proposed strategy for the in silico prediction of this compound targets.

G Figure 1. In Silico Target Prediction and Validation Workflow cluster_in_silico In Silico Prediction cluster_validation Experimental Validation A This compound 3D Structure B Reverse Docking (e.g., ReverseDock Server) A->B C Pharmacophore Modeling (e.g., Pharmer, PharmaGist) A->C E Prioritization of Predicted Targets B->E C->E D Protein Target Database (e.g., PDB, PDBbind) D->B F Cellular Thermal Shift Assay (CETSA) E->F Target Engagement G Surface Plasmon Resonance (SPR) E->G Binding Affinity & Kinetics H Western Blotting F->H Downstream Effects I Validated Targets G->I H->I

Caption: In Silico Target Prediction and Validation Workflow.

Methodologies for In Silico Prediction

Preparation of this compound Structure

The initial step involves obtaining the 3D structure of this compound. This can be sourced from chemical databases like PubChem (CID 131847093) or generated using molecular modeling software. It is crucial to perform energy minimization of the structure to obtain a low-energy and stable conformation for subsequent docking and modeling studies.

Reverse Docking

Protocol for Reverse Docking using a Public Server (e.g., ReverseDock):

  • Ligand Preparation: Convert the 3D structure of this compound to a suitable format (e.g., .mol2).

  • Target Database Selection: Utilize a comprehensive protein structure database. Publicly accessible servers like ReverseDock allow docking against user-uploaded PDB files or structures from the AlphaFold database. For a broad screen, a diverse set of human proteins should be selected, potentially focusing on families implicated in the known biological activities of related secoiridoids (e.g., kinases, transcription factors, inflammatory proteins).

  • Docking Execution: Submit the ligand structure to the reverse docking server. The server will perform automated docking calculations (e.g., using AutoDock Vina) of the ligand against each protein in the selected database.

  • Analysis of Results: The output will be a ranked list of protein targets based on their predicted binding affinities (docking scores), typically expressed in kcal/mol. Lower binding energy values indicate a more favorable interaction.

Pharmacophore Modeling

Protocol for Ligand-Based Pharmacophore Modeling (using free software like Pharmer or PharmaGist):

  • Feature Identification: Identify the key chemical features of this compound, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Generation: Use the software to generate a 3D arrangement of these features, which constitutes the pharmacophore model.

  • Database Screening: Screen a database of known pharmacophores of protein binding sites (e.g., Pharmit) with the generated model.

  • Target Ranking: Rank the potential targets based on how well their binding site pharmacophores match the model generated for this compound.

Data Presentation: Summarizing Predicted Targets

The results from the in silico screening should be organized into clear tables for comparison and prioritization.

Table 1: Top Predicted Targets from Reverse Docking

RankProtein TargetGene NamePDB IDBinding Affinity (kcal/mol)Potential Biological Role
1Toll-like receptor 4TLR43FXI-8.3Inflammation, Innate Immunity
2Nuclear factor kappa BNFKB11SVC-7.9Transcription, Inflammation
3Cyclooxygenase-2PTGS25IKR-7.5Inflammation, Pain
4Mitogen-activated protein kinase 14MAPK143GCP-7.2Signal Transduction, Apoptosis
5Peroxisome proliferator-activated receptor gammaPPARG2PRG-7.0Metabolism, Inflammation

Note: The data in this table is illustrative and based on reported values for the related secoiridoid, oleuropein, to demonstrate data presentation. Actual values for this compound would need to be generated through the described workflow.

Table 2: Top Predicted Targets from Pharmacophore Modeling

RankProtein TargetPharmacophore Fit ScoreKnown Ligand with Similar PharmacophorePotential Biological Role
1IκB kinase beta (IKBKB)0.85TPCA-1Inflammation, NF-κB signaling
25-Lipoxygenase (ALOX5)0.82ZileutonInflammation
3Estrogen Receptor Alpha0.79TamoxifenCancer, Hormone signaling
4B-cell lymphoma 2 (Bcl-2)0.76VenetoclaxApoptosis, Cancer
5Glycogen Phosphorylase0.73CP-91149Glucose Metabolism

Note: The data in this table is hypothetical and serves as an example of how to present results from pharmacophore-based screening.

Experimental Protocols for Target Validation

Experimental validation is essential to confirm the predictions made by in silico methods. The following are detailed protocols for key validation experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line to 80-90% confluency. Harvest and resuspend the cells in fresh media. Treat the cells with this compound at various concentrations (and a vehicle control) for a specified time.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western Blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics and affinity of the interaction between a ligand and a target protein in real-time.

Protocol:

  • Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Table 3: Illustrative SPR Data for a Predicted Target

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
This compoundIKBKB1.5 x 10^43.0 x 10^-3200

Note: This data is hypothetical and for illustrative purposes.

Western Blotting

Western blotting can be used to assess the downstream effects of this compound on the expression or post-translational modification of the target protein or other proteins in its signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (or a phosphorylated form of the target), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or modification.

Visualization of Predicted Signaling Pathways

Based on the validated targets, a hypothetical signaling pathway can be constructed to visualize the potential mechanism of action of this compound.

G Figure 2. Hypothetical NF-κB Signaling Pathway Modulation cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Cascade cluster_compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IKK_complex->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Compound This compound Compound->IKK_complex Inhibits

Caption: Hypothetical NF-κB Signaling Pathway Modulation.

Conclusion

The in silico workflow presented in this guide provides a robust framework for the identification and validation of the molecular targets of this compound. By combining structure-based and ligand-based computational methods, researchers can efficiently generate a prioritized list of potential protein targets. Subsequent experimental validation using techniques such as CETSA, SPR, and Western Blotting is crucial to confirm these predictions and to begin to unravel the compound's mechanism of action. The successful application of this integrated approach will not only advance our understanding of the pharmacology of this compound but also pave the way for its potential development as a novel therapeutic agent.

An In-depth Technical Guide to 4''-Hydroxyisojasminin: Chemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secoiridoid 4''-Hydroxyisojasminin, focusing on its chemical identifiers. Due to the limited availability of research focused specifically on the isolated compound, this paper also explores the biological activities and experimental protocols associated with extracts from the Jasminum genus, where this compound is naturally found. Furthermore, a proposed signaling pathway is presented based on the known mechanisms of action of structurally related secoiridoids.

Chemical Identification

This compound is a complex secoiridoid glycoside. A summary of its key chemical identifiers is presented in Table 1.

IdentifierValueSource
CAS Number 135378-09-5[1]
Molecular Formula C26H38O13[1]
Molecular Weight 558.6 g/mol [1]
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione[1]
InChI InChI=1S/C26H38O13/c1-4-13-14-6-19(29)35-10-16-11(2)5-18(28)26(16,34)12(3)8-36-23(33)15(14)9-37-24(13)39-25-22(32)21(31)20(30)17(7-27)38-25/h4,9,11-12,14,16-18,20-22,24-25,27-28,30-32,34H,5-8,10H2,1-3H3[1]
InChIKey PYDQUAKPMYNFTL-UHFFFAOYSA-N[1]
Canonical SMILES CC=C1C2CC(=O)OCC3C(CC(C3(C(COC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C)O)O)C[1]

Biological Activities of Host Plant Extracts

While specific biological data for this compound is scarce, extracts of Jasminum species, known to contain this and other secoiridoids, have demonstrated various biological activities, including antioxidant and antimicrobial effects.

Extracts from various Jasminum species have been evaluated for their antioxidant potential, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as the concentration required to inhibit 50% of the DPPH radicals (IC50).

Plant ExtractSolventAntioxidant Activity (IC50)Source
Jasminum auriculatum (ethanolic)EthanolLower IC50 (higher activity) compared to other tested Jasminum species[2]
Jasminum grandiflorum (methanolic)Methanol (B129727)Better antioxidant activity than Jasminum sambac wild variety[2][3]
Jasminum sambac cv. (ethanolic)Ethanol1300 µl of sample required for 50% DPPH reduction[2][3][4]
Jasminum mesnyi (90% methanolic)90% MethanolIC50 = 25.27±0.6 µg/ml[5]
Jasminum mesnyi (aqueous)WaterIC50 = 71.84±0.06 µg/ml[5]

The antimicrobial properties of Jasminum extracts have been tested against various pathogens. The minimum inhibitory concentration (MIC) is a common measure of efficacy.

Plant ExtractTest OrganismAntimicrobial Activity (MIC)Source
Jasminum sambac (methanolic)Staphylococcus aureus3.25 mg/mL[6]
Jasminum sambac (methanolic)Streptococcus sanguinis6.12 mg/mL[6]
Jasminum sambac (methanolic)Streptococcus sobrinus6.12 mg/mL[6]
Jasminum sambac (methanolic)Candida albicans25 mg/mL[6]
Jasminum sambac essential oilCandida albicans26.04 ± 7.37 μg/mL[7]
Jasminum sambac essential oilBotrytis72.92 ± 38.98 μg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are for the analysis of plant extracts and can be adapted for the study of isolated compounds like this compound.

Objective: To determine the free radical scavenging activity of a sample.

Principle: DPPH is a stable free radical with a characteristic absorption at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.

  • Sample Preparation: The plant extract or isolated compound is prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[2][8]

Objective: To qualitatively assess the antimicrobial activity of a sample.

Methodology:

  • Media Preparation: A suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) is sterilized and poured into sterile Petri plates.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Sample Application: A defined volume of the extract or compound solution is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Objective: To quantitatively determine the lowest concentration of a sample that inhibits the visible growth of a microorganism.

Methodology:

  • Sample Dilution: A serial two-fold dilution of the sample is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: A positive control (medium with inoculum, no sample) and a negative control (medium only) are included.

  • Incubation: The microtiter plate is incubated under suitable conditions.

  • Observation: The MIC is determined as the lowest concentration of the sample at which there is no visible growth (turbidity) of the microorganism.[7]

Proposed Signaling Pathway

Direct studies on the signaling pathways modulated by this compound are not currently available. However, research on other secoiridoids, such as oleuropein (B1677263) and ligstroside aglycon, provides insights into potential mechanisms of action. These compounds have been shown to exert their anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the NF-κB and AMPK/mTOR pathways.[9][10][11][12]

Based on this evidence, a hypothetical signaling pathway for this compound is proposed below. It is postulated that this compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation.

Proposed_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex p50/p65 (NF-κB) IkB->NFkB_complex NFkB_translocated p50/p65 NFkB_complex->NFkB_translocated Translocation Hydroxyisojasminin This compound Hydroxyisojasminin->IKK Inhibition DNA DNA NFkB_translocated->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

References

Ethnobotanical Insights into Jasminum Secoiridoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the ethnobotanical uses of the Jasminum genus, with a specific focus on its rich content of secoiridoids. This document provides a comprehensive overview of the traditional medicinal applications of Jasminum species, the key secoiridoids identified, their associated pharmacological activities, and detailed experimental protocols for their extraction, isolation, and characterization.

The genus Jasminum, belonging to the Oleaceae family, encompasses over 200 species and has been a cornerstone of traditional medicine systems for centuries, particularly in Asia.[1][2] Ethnobotanical evidence reveals the use of various parts of the jasmine plant, including leaves, flowers, and roots, to treat a wide array of ailments. These traditional applications range from addressing inflammatory conditions, infections, and pain to managing metabolic disorders and even cancer.[1][3][4] Modern phytochemical investigations have substantiated many of these traditional claims, identifying secoiridoids as a major class of bioactive compounds responsible for the therapeutic properties of Jasminum.[1][2]

Secoiridoids are a class of monoterpenoids known for their diverse and potent pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial activities.[1][5] This guide delves into the scientific evidence supporting the ethnobotanical uses of Jasminum and provides the necessary technical details to facilitate further research and development in this promising field.

Ethnobotanical Uses of Jasminum Species

The traditional use of Jasminum species is widespread and varied. For instance, Jasminum grandiflorum has been traditionally used for its anti-inflammatory and wound-healing properties.[4] Jasminum sambac is employed in the treatment of fever, pain, and inflammatory conditions.[3] Other species like Jasminum officinale and Jasminum multiflorum also have a rich history in traditional medicine for treating a range of diseases.[3][6] The scientific validation of these uses has often pointed towards the presence of bioactive secoiridoids.

Key Secoiridoids in Jasminum and Their Bioactivities

Several secoiridoids have been isolated and identified from various Jasminum species. Among the most prominent is oleuropein (B1677263), which has been extensively studied for its potent antioxidant, anti-inflammatory, and anticancer properties.[5][7][8] Other significant secoiridoids include jasminoside, ligstroside, and jaspolyanthoside, each contributing to the broad spectrum of bioactivities associated with this genus.[5][9]

The pharmacological activities of these compounds are summarized in the tables below, with quantitative data on their efficacy.

Table 1: Cytotoxic and Anti-inflammatory Activities of Jasminum Extracts and Secoiridoids
Species/CompoundActivityCell Line/ModelIC50 Value
Jasminum multiflorum extractCytotoxicMCF-7 (Breast Cancer)24.81 µg/mL[3]
Jasminum multiflorum extractCytotoxicHCT 116 (Colorectal Cancer)11.38 µg/mL[3]
Jasminum multiflorum extractAnti-inflammatoryHistamine release assay67.2 µg/mL[3]
OleuropeinCytotoxicMCF-7 (Breast Cancer)16.99 ± 3.4 µM[7][10]
OleuropeinCytotoxicMDA-MB-231 (Breast Cancer)27.62 ± 2.38 µM[7][10]
OleuropeinCytotoxicAGS (Gastric Cancer)Reduced viability by ~60% at 500 µM[11]
Jasminol AAnti-inflammatory (NO inhibition)RAW264.720.56 ± 1.31 µM[6]
Jasminol BAnti-inflammatory (NO inhibition)RAW264.730.12 ± 0.89 µM[6]
Jasminol GAnti-inflammatory (NO inhibition)RAW264.730.35 ± 2.72 µM[6]
Jasminol HAnti-inflammatory (NO inhibition)RAW264.731.60 ± 1.69 µM[6]
Table 2: Antioxidant Activity of Jasminum Extracts
SpeciesAssayIC50 Value
Jasminum sambac extractDPPH Scavenging94.13 µg/mL
Jasnervoside ADPPH Scavenging0.22 µg/mL[12]
Jasnervoside BDPPH Scavenging0.09 µg/mL[12]
Jasnervoside DDPPH Scavenging0.19 µg/mL[12]
Jasnervoside GDPPH Scavenging1.21 µg/mL[12]
Table 3: Yield of Secoiridoids and Extracts from Jasminum Species

| Species | Product | Extraction Method | Yield | | --- | --- | --- | | Jasminum grandiflorum | Oleuropein-rich extract | Aqueous ethanol (B145695) extraction and purification | 69% Oleuropein content[8] | | Jasminum sambac | Concrete oil | Supercritical Fluid Extraction | 0.334%[13] | | Jasminum sambac | Absolute oil | From concrete oil | 0.021%[13] | | Jasminum sambac | Flower bud (annual) | Cultivation | 618.16 g to 812.82 g per plant[1] | | Jasminum grandiflorum | Flower bud (annual) | Cultivation | 883.19 g per plant[1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of secoiridoids from Jasminum species, synthesized from various published studies.

Extraction of Secoiridoids

A common and effective method for extracting secoiridoids from Jasminum leaves and flowers is solvent extraction.

Protocol: Maceration and Liquid-Liquid Partitioning

  • Preparation of Plant Material: Air-dry the plant material (leaves or flowers) at room temperature and grind it into a fine powder.

  • Maceration: Macerate the powdered plant material in 80% aqueous ethanol at room temperature. The process should be repeated three times to ensure exhaustive extraction.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning: Suspend the resulting residue in water. Sequentially partition the aqueous suspension with petroleum ether, ethyl acetate (B1210297), and n-butanol. The secoiridoids will predominantly be in the ethyl acetate and n-butanol fractions.[8]

Isolation and Purification of Secoiridoids

Column chromatography is the primary method for isolating and purifying individual secoiridoids from the crude extracts.

Protocol: Column Chromatography

  • Stationary Phases: Utilize silica (B1680970) gel and Sephadex LH-20 as stationary phases for column chromatography.

  • Elution:

    • For silica gel chromatography, a gradient elution system of chloroform-methanol is effective for separating compounds based on polarity.[14]

    • For Sephadex LH-20 chromatography, an isocratic elution with methanol (B129727) is typically used for further purification.

  • Fraction Collection and Analysis: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the purified secoiridoid.

Characterization of Secoiridoids

The structural elucidation of the isolated secoiridoids is achieved through a combination of spectroscopic techniques.

Protocol: Spectroscopic Analysis

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small percentage of formic acid (e.g., 0.1%), is employed. A typical gradient might be: start with 100% acidified water, gradually increasing the organic solvent concentration.[15]

    • Flow Rate: A flow rate of 0.6-1.0 mL/min is standard.[15]

    • Detection: A Diode Array Detector (DAD) is used to monitor the elution profile at specific wavelengths (e.g., 280 nm for oleuropein).[16][17] Mass spectrometry (MS) can be coupled with HPLC for mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified compound in a deuterated solvent such as methanol-d4 (B120146) or DMSO-d6.

    • 1D NMR (¹H and ¹³C): Acquire ¹H and ¹³C NMR spectra to obtain information about the proton and carbon environments in the molecule. Key parameters to optimize include the relaxation delay (D1) and the number of scans (NS) to ensure a good signal-to-noise ratio.[18]

    • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to establish the connectivity between protons and carbons, which is crucial for elucidating the complete structure of the secoiridoid.[19]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of Jasminum secoiridoids, particularly their anti-inflammatory and anticancer activities, are attributed to their ability to modulate key cellular signaling pathways.

Anti-inflammatory Mechanism

Secoiridoids like oleuropein exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[20][21]

  • NF-κB Pathway: In an inflammatory state, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Oleuropein has been shown to inhibit the phosphorylation of IκB-α, the inhibitory protein of NF-κB.[22] This prevents the release and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[23]

  • MAPK Pathway: The MAPK pathway, which includes kinases like JNK, ERK, and p38, is also crucial in the inflammatory response. Oleuropein can inhibit the phosphorylation of JNK and p38, leading to a reduction in the production of pro-inflammatory cytokines.[20]

Anticancer Mechanism

The anticancer properties of Jasminum secoiridoids also involve the modulation of the NF-κB and MAPK pathways, in addition to the PI3K/AKT pathway.

  • By inhibiting the NF-κB and MAPK pathways, these compounds can suppress cancer cell proliferation, survival, and metastasis.

  • The PI3K/AKT pathway is a critical regulator of cell growth and survival. Some studies suggest that secoiridoids can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[24]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for secoiridoid analysis and the key signaling pathways modulated by these compounds.

Experimental_Workflow Plant_Material Jasminum Plant Material (Leaves/Flowers) Grinding Drying and Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol) Grinding->Extraction Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Column_Chromatography Ethyl Acetate/n-Butanol Fractions Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Purified_Compound Purified Secoiridoid Fraction_Analysis->Purified_Compound Combine Pure Fractions HPLC_Analysis HPLC-DAD/MS Analysis Purified_Compound->HPLC_Analysis NMR_Analysis NMR Spectroscopy (1D and 2D) Purified_Compound->NMR_Analysis Structure_Elucidation Structure Elucidation HPLC_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Anti_inflammatory_Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapkkk MAPKKK receptor->mapkkk ikk IKK Complex receptor->ikk oleuropein Jasminum Secoiridoids (e.g., Oleuropein) mapk MAPK (JNK, p38) oleuropein->mapk oleuropein->ikk mapkk MAPKK mapkkk->mapkk mapkk->mapk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) nucleus->inflammation Transcription

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of 4''-Hydroxyisojasminin, a comprehensive understanding of the existing patent landscape is crucial. This technical guide provides an in-depth review of patents related to the extraction and application of similar compounds, offering valuable insights into established methodologies and potential avenues for innovation. Notably, a direct patent search for "this compound" did not yield specific results, suggesting a novel and uncrowded intellectual property space for this particular molecule.

This guide focuses on patents for jasmine extracts and derivatives of structurally related secoiridoids, such as oleuropein (B1677263) and ligstroside, which can inform research and development efforts targeting this compound.

Extraction and Preparation Methodologies: A Review of Patented Processes

While no patents explicitly detail the extraction of this compound, several patents outline methods for preparing jasmine flower extracts, which likely contain a complex mixture of phytochemicals, including various secoiridoid glycosides. These methodologies provide a foundational understanding of potential extraction and purification strategies.

One patented approach involves the hydrolysis of compounds isolated from jasmine flowers using a polar solvent to release odorant compounds[1]. Another method for obtaining a scented extract from fresh jasmine flowers involves infusion in an alcoholic solvent followed by supercritical CO2 extraction[2]. A Chinese patent describes a method for extracting jasmine absolute oil by countercurrent extraction with a solvent, followed by supercritical CO2 fluid extraction and fractionation, reporting a yield of 48-55%[3]. Furthermore, a synergistic extract of Palmaria palmata and jasmine has been patented, where jasmine flower heads are macerated in an aqueous extract of the algae[4].

Another Chinese patent details a preparation method for a jasmine flower extract with applications in cardiovascular disease. This method utilizes a mixed solvent of ethanol (B145695) and water, followed by enrichment of total flavonoids using a polyamide resin column. The resulting extract is reported to contain 70-75% total flavonoids[5].

These patented processes highlight a range of techniques from simple solvent extraction to more advanced supercritical fluid extraction, offering researchers a variety of established methods to explore for the targeted isolation of this compound.

Therapeutic Applications of Related Secoiridoids: A Look into Potential Uses

Patents for structurally similar secoiridoids, like oleuropein and its derivatives, provide valuable clues into the potential therapeutic applications of this compound. For instance, a Japanese patent discloses the use of oleuropein, its derivatives, or hydroxytyrosol (B1673988) as an active ingredient in infertility treatment agents[6]. Another patent describes the use of oleuropein for the treatment of conditions associated with peripheral vascular disease[7]. The anti-inflammatory and antioxidant effects of oleuropein are also well-documented in scientific literature and cited in patents[8].

These patents suggest that the biological activities of secoiridoids are of significant interest in the pharmaceutical and cosmetic industries. Researchers working with this compound can draw parallels from these applications to guide their own investigations into its therapeutic potential.

Experimental Protocols from a Related Patent

To provide a concrete example of methodologies disclosed in the patent literature, the following is a summary of an experimental protocol for preparing a jasmine extract, adapted from a relevant patent.

Table 1: Exemplary Experimental Protocol for Jasmine Extract Preparation

StepDescriptionReference
1. Extraction Fresh jasmine flowers are subjected to countercurrent extraction in an extractor for 1-3 hours.[3]
2. Concentration The resulting extract is subjected to decompression concentration to recover the solvent, yielding a viscous jasmine extract.[3]
3. Supercritical CO2 Extraction The jasmine extract is then mixed and extracted with supercritical CO2 fluid.[3]
4. Purification The separated crude oil is fractionated using a rectification column to remove water, residual solvent, and impurities, resulting in jasmine absolute oil.[3]

Signaling Pathways and Experimental Workflows

Due to the absence of patents directly mentioning this compound, no specific signaling pathways or detailed experimental workflows for this compound are described in the patent literature. The following diagram illustrates a generalized workflow for the extraction and analysis of plant-derived compounds, which can be adapted for this compound research based on the methodologies found in related patents.

Extraction_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization Plant_Material Jasmine Plant Material Extraction Solvent Extraction (e.g., Ethanol/Water) Plant_Material->Extraction Concentration Solvent Removal Extraction->Concentration Purification Chromatography (e.g., Polyamide Resin) Concentration->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation Biological_Assay Biological Activity Assays Isolated_Compound->Biological_Assay

A generalized workflow for the extraction and analysis of this compound.

Conclusion

The patent landscape for this compound itself appears to be undeveloped, presenting a significant opportunity for researchers to establish intellectual property in this area. By leveraging the methodologies and therapeutic insights from patents related to jasmine extracts and other secoiridoids, scientists and drug developers can accelerate their research and development programs for this promising natural compound. The provided technical guide serves as a starting point for navigating this related patent literature and informing future innovation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4''-Hydroxyisojasminin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-Hydroxyisojasminin, a secoiridoid glycoside, has garnered interest within the scientific community for its potential pharmacological activities. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant material, primarily targeting species of the Jasminum genus, such as Jasminum mesnyi, which are known to contain this compound.[1][2][3][4] The protocol outlines a systematic workflow from sample preparation to the isolation of the pure compound, employing established phytochemical techniques. The methodologies are designed to be adaptable for laboratory-scale extraction and are accompanied by data presentation guidelines and a visual workflow diagram to aid researchers in their experimental design.

Introduction

Secoiridoids are a class of monoterpenoids that are widely distributed in the plant kingdom and are known for their diverse biological activities. This compound is a notable member of this class, found in various Jasminum species.[1][2][3][4] The extraction and isolation of such bioactive compounds are crucial preliminary steps in drug discovery and development, enabling further pharmacological and toxicological evaluation. This protocol details a robust method for obtaining this compound, focusing on efficiency and purity. The described workflow integrates solvent extraction, chromatographic purification, and analytical quantification.

Data Presentation

Effective data management is critical for the reproducibility and interpretation of experimental results. Quantitative data from the extraction and purification process should be meticulously recorded and organized. The following table provides a template for summarizing key quantitative parameters.

Table 1: Summary of Quantitative Data for this compound Extraction

ParameterValueUnitsNotes
Plant Material
Plant SpeciesJasminum mesnyi-Or other relevant Jasminum species
Plant Part UsedLeaves-Specify if other parts are used (e.g., stems, roots)
Initial Dry WeightgWeight of the powdered plant material
Extraction
Solvent System90% Methanol (B129727)v/vOther solvents like ethanol (B145695) can be tested
Extraction MethodSoxhlet Extraction-Maceration or ultrasound-assisted extraction are alternatives
Extraction DurationhoursTypically 6-12 hours for Soxhlet
Extraction Temperature°CBoiling point of the solvent
Crude Extract YieldgWeight of the dried crude extract
Crude Extract Yield (%)%(Weight of crude extract / Initial dry weight) x 100
Purification
Column Chromatography Stationary PhaseSilica (B1680970) Gel (60-120 mesh)-
Elution SolventsGradient of Chloroform (B151607):Methanolv/vStart with non-polar and gradually increase polarity
Fraction VolumemLVolume of each collected fraction
Weight of Purified this compoundmg
Purity of this compound%Determined by HPLC or UPLC-MS
Overall Yield (%)%(Weight of pure compound / Initial dry weight) x 100

Experimental Protocols

Plant Material Preparation
  • Collection and Identification : Collect fresh leaves of Jasminum mesnyi. The plant should be taxonomically identified and authenticated.[2]

  • Cleaning and Drying : Wash the leaves thoroughly with distilled water to remove any debris. Shade dry the leaves at room temperature for 7-10 days or until they become brittle.[2][3]

  • Grinding : Grind the dried leaves into a coarse powder using a mechanical grinder.[5] Store the powdered material in an airtight container in a cool, dark place.

Extraction of this compound

This protocol utilizes the Soxhlet extraction method, which is efficient for continuous extraction.[2][4][6][7]

  • Soxhlet Setup : Accurately weigh a known amount of the dried plant powder (e.g., 100 g) and place it in a thimble made of cellulose (B213188) filter paper.

  • Solvent Addition : Place the thimble in the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 90% methanol (approximately 500 mL for a 100 g sample).

  • Extraction Process : Assemble the Soxhlet apparatus and heat the flask. The solvent will vaporize, condense, and drip into the thimble, extracting the compounds. The process should continue for 6-8 hours or until the solvent in the siphon tube becomes colorless.[3]

  • Solvent Evaporation : After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.[4]

  • Drying : Dry the crude extract completely in a desiccator over anhydrous sodium sulfate (B86663) to remove any residual moisture.

Purification by Column Chromatography

Column chromatography is a standard technique for separating compounds from a mixture based on their polarity.

  • Column Packing : Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane or chloroform). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.

  • Sample Loading : Adsorb the dried crude extract onto a small amount of silica gel to create a dry powder. Carefully load this powder onto the top of the packed silica gel column.

  • Elution : Begin eluting the column with a solvent of low polarity (e.g., 100% chloroform). Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).

  • Fraction Collection : Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

  • Monitoring : Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A suitable solvent system for TLC can be developed based on the column elution solvents. Visualize the spots under UV light or by using a suitable staining reagent.

  • Pooling and Concentration : Pool the fractions that show a pure spot corresponding to this compound. Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis is essential to determine the concentration and purity of the isolated compound.[8]

  • Standard Preparation : Prepare a stock solution of a known concentration of a this compound standard (if available) in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation : Accurately weigh a small amount of the purified compound and dissolve it in a known volume of methanol.

  • HPLC Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient elution system of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective for separating secoiridoids.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume : 20 µL.

  • Analysis : Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Extraction_Workflow PlantMaterial Plant Material (Jasminum mesnyi leaves) Drying Washing and Shade Drying PlantMaterial->Drying Grinding Grinding to Coarse Powder Drying->Grinding Soxhlet Soxhlet Extraction (90% Methanol) Grinding->Soxhlet Evaporation1 Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution: Chloroform-Methanol) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Monitoring FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Identify pure fractions Evaporation2 Solvent Evaporation Pooling->Evaporation2 PureCompound Purified this compound Evaporation2->PureCompound Quantification Quantification (HPLC) PureCompound->Quantification FinalResult Purity and Yield Determination Quantification->FinalResult

Caption: Workflow for this compound Extraction.

References

Application Note: Isolation and Purification of 4''-Hydroxyisojasminin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, including some species of the Jasminum genus.[1][2][3][4] Iridoids have garnered significant interest in the scientific community due to their diverse biological activities, which may include anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The isolation and purification of these compounds in high purity are essential for detailed structural elucidation, pharmacological screening, and subsequent drug development efforts. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and purification of natural products from complex plant extracts.[5][6][7][8] This application note provides a detailed protocol for the isolation and purification of this compound from a plant source using a combination of solid-phase extraction and preparative reversed-phase HPLC.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

G plant_material Plant Material (e.g., Jasminum sp.) extraction Solvent Extraction plant_material->extraction concentration Crude Extract extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe analytical_hplc Analytical HPLC Method Development spe->analytical_hplc prep_hplc Preparative HPLC analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check structure_elucidation Structural Elucidation (NMR, MS) purity_check->structure_elucidation pure_compound Pure this compound structure_elucidation->pure_compound

Caption: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

1. Plant Material and Extraction

  • Plant Material: Dried and powdered leaves of a suitable Jasminum species known to contain iridoid glycosides.

  • Extraction Protocol:

    • Macerate 1 kg of the powdered plant material in 5 L of 80% ethanol (B145695) at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanol extract.

2. Preliminary Purification by Solid-Phase Extraction (SPE)

  • Objective: To remove non-polar compounds and enrich the iridoid glycoside fraction.

  • Protocol:

    • Dissolve a portion of the crude extract in water.

    • Use a C18 SPE cartridge, pre-conditioned with methanol (B129727) followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove highly polar impurities.

    • Elute the desired compounds with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Analyze the fractions by analytical HPLC to identify the fraction containing this compound.

3. HPLC Method Development (Analytical Scale)

  • Instrumentation: An analytical HPLC system equipped with a photodiode array (PDA) detector.

  • Protocol:

    • Column Selection: Start with a standard reversed-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Use a binary gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to improve peak shape.

    • Gradient Optimization: Develop a gradient to resolve the target compound from impurities. A typical starting gradient could be: 5-95% B over 40 minutes.

    • Detection: Monitor the elution profile at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to select the optimal wavelength for detecting this compound.

Table 1: Optimized Analytical HPLC Conditions

ParameterCondition
ColumnC18 (4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-40% B over 30 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength235 nm
Column Temperature25°C
Expected Retention Time ~15.2 minutes (This is a hypothetical value)

4. Preparative HPLC for Isolation

  • Objective: To scale up the analytical method to isolate a larger quantity of this compound.

  • Protocol:

    • Column: Use a preparative C18 column with the same stationary phase as the analytical column (e.g., 21.2 x 250 mm, 5 µm).

    • Sample Preparation: Dissolve the enriched fraction from SPE in the initial mobile phase composition.

    • Scale-Up Calculation: Adjust the flow rate and injection volume based on the column dimensions. For a 21.2 mm ID column, the flow rate would be scaled up significantly (e.g., to ~20 mL/min).

    • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time from the analytical run.

    • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Preparative HPLC Conditions

ParameterCondition
ColumnC18 (21.2 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient10-40% B over 30 minutes (or isocratic if possible)
Flow Rate20 mL/min
Injection Volume500 µL - 2 mL (depending on concentration)
Detection Wavelength235 nm

5. Purity Analysis and Characterization

  • Purity Assessment: Analyze the isolated compound using the optimized analytical HPLC method to determine its purity.

  • Structural Elucidation: Confirm the identity of the purified compound as this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Table 3: Purity and Yield Data (Illustrative)

SampleInitial Mass (mg)Final Mass of Pure Compound (mg)Yield (%)Purity by HPLC (%)
Crude Extract from 1kg Plant50,000--Not Applicable
Enriched SPE Fraction5,000--~30%
Purified this compound-500.1% (from SPE fraction)>98%

Potential Biological Activity: A Hypothetical Signaling Pathway

While the specific biological activities of this compound are still under investigation, many natural products, including iridoids, are known to exhibit anti-inflammatory effects. A plausible mechanism of action could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_pathway Hypothetical Anti-inflammatory Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor adaptor Adaptor Proteins receptor->adaptor ikk IKK Complex adaptor->ikk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylates IκB nfkb NF-κB nfkb_ikb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) nucleus->genes inflammation Inflammation genes->inflammation compound This compound compound->ikk Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

This application note provides a comprehensive and systematic approach for the isolation and purification of this compound from a plant source using HPLC. The outlined protocols for extraction, preliminary purification, and HPLC method development can be adapted by researchers to purify this and other similar natural products. The successful isolation of pure this compound will facilitate further research into its chemical properties and potential therapeutic applications.

References

Application Notes and Protocols for the Separation of 4''-Hydroxyisojasminin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies for the separation of 4''-Hydroxyisojasminin, a secoiridoid glucoside found in Jasminum mesnyi, using column chromatography. The protocols and data presented are based on established phytochemical research and are intended to guide researchers in the isolation and purification of this compound.

Introduction

This compound is a naturally occurring secoiridoid glucoside that has been isolated from the leaves of Jasminum mesnyi Hance (Oleaceae)[1][2]. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of interest to the pharmaceutical and drug development industries. The effective separation and purification of these compounds are crucial for further pharmacological studies and potential therapeutic applications. Column chromatography is a fundamental and widely used technique for the isolation of natural products like this compound from complex plant extracts[3].

Experimental Protocols

The following protocols are derived from the successful isolation of secoiridoid glucosides from Jasminum mesnyi. The key to a successful separation is a multi-step chromatographic approach, beginning with a crude fractionation followed by finer purification steps.

Plant Material and Extraction
  • Plant Material: Fresh leaves of Jasminum mesnyi Hance should be collected and air-dried.

  • Extraction: The dried leaves are pulverized and extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Initial Fractionation of the Crude Extract

The crude methanolic extract is suspended in water and partitioned successively with chloroform (B151607) (CHCl₃) and n-butanol (n-BuOH). The majority of the polar secoiridoid glucosides, including this compound, will be concentrated in the n-butanol fraction.

Column Chromatography of the n-Butanol Fraction

The n-butanol soluble fraction is subjected to a series of column chromatography steps for the isolation of this compound.

a) First Column Chromatography (Silica Gel)

  • Stationary Phase: Silica (B1680970) gel (e.g., 70-230 mesh).

  • Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH). The elution is started with a less polar mixture (e.g., 9:1 CHCl₃-MeOH) and the polarity is gradually increased by increasing the proportion of methanol.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Adsorb the dried n-butanol fraction onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with the gradient mobile phase system.

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compounds.

b) Second Column Chromatography (Reversed-Phase C18)

Fractions from the silica gel column that are enriched with this compound are pooled, concentrated, and further purified using reversed-phase column chromatography.

  • Stationary Phase: Reversed-phase C18 silica gel.

  • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O). Start with a higher water content (e.g., 30% MeOH in H₂O) and gradually increase the concentration of methanol.

  • Procedure:

    • Pack the C18 column with the stationary phase.

    • Dissolve the enriched fraction in the initial mobile phase and load it onto the column.

    • Elute with the gradient mobile phase.

    • Collect fractions and monitor by TLC.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain highly pure this compound, preparative HPLC is recommended.

  • Column: A preparative reversed-phase C18 column.

  • Mobile Phase: An isocratic or shallow gradient system of methanol and water, or acetonitrile (B52724) and water. The exact composition should be optimized based on analytical HPLC analysis of the semi-purified fraction.

  • Detection: UV detector, typically at a wavelength around 230-240 nm for secoiridoid glucosides.

  • Procedure:

    • Dissolve the semi-purified sample in the mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent to obtain the pure compound.

Data Presentation

Chromatographic StepStationary PhaseMobile Phase SystemKey Outcome
Initial Fractionation Liquid-Liquid PartitioningCHCl₃, n-BuOH, H₂OConcentration of polar glycosides in the n-BuOH fraction.
Silica Gel Column Silica GelGradient: CHCl₃ → MeOHSeparation of compounds based on polarity. Fractions containing secoiridoids are collected.
Reversed-Phase C18 Column Reversed-Phase C18Gradient: H₂O → MeOHFurther purification of the secoiridoid-rich fractions.
Preparative HPLC Reversed-Phase C18Isocratic/Gradient: MeOH/H₂O or ACN/H₂OIsolation of pure this compound.

Visualizations

The following diagrams illustrate the workflow for the separation of this compound.

experimental_workflow plant_material Jasminum mesnyi Leaves extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (CHCl3/n-BuOH/H2O) crude_extract->partitioning buoh_fraction n-Butanol Fraction partitioning->buoh_fraction silica_column Silica Gel Column Chromatography (Gradient: CHCl3-MeOH) buoh_fraction->silica_column enriched_fraction Enriched Secoiridoid Fraction silica_column->enriched_fraction rp18_column Reversed-Phase C18 Column (Gradient: H2O-MeOH) enriched_fraction->rp18_column semi_pure Semi-Pure this compound rp18_column->semi_pure prep_hplc Preparative HPLC (Reversed-Phase C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Overall workflow for the isolation of this compound.

logical_relationship cluster_extraction Extraction & Initial Separation cluster_purification Purification CrudeExtract Crude Plant Extract PolarFraction Polar Fraction (n-BuOH) CrudeExtract->PolarFraction Partitioning SemiPure Semi-Pure Compound PolarFraction->SemiPure Column Chromatography PureCompound Pure this compound SemiPure->PureCompound Prep-HPLC

References

Application Notes and Protocols for Mass Spectrometry Analysis of 4''-Hydroxyisojasminin and Related Secoiridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secoiridoid glycosides are a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. 4''-Hydroxyisojasminin, a member of this family, is of significant interest for its potential therapeutic applications. Mass spectrometry is a powerful analytical technique for the structural elucidation of these compounds. This document provides detailed application notes and protocols for the analysis of this compound and related secoiridoid glycosides using mass spectrometry, with a focus on interpreting their fragmentation patterns.

Understanding the fragmentation behavior of these molecules is crucial for their unambiguous identification in complex matrices such as plant extracts and for metabolism studies. The fragmentation patterns typically provide valuable information about the glycosidic moieties and the core aglycone structure.[1]

Experimental Protocols

A detailed methodology for the analysis of secoiridoid glycosides using liquid chromatography-mass spectrometry (LC-MS) is outlined below. This protocol can be adapted for the specific analysis of this compound.

1. Sample Preparation

  • Extraction: Extract the plant material or sample containing the analyte with a suitable solvent system, such as methanol (B129727) or an ethanol/water mixture.

  • Purification: Depending on the complexity of the sample, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to remove interfering substances.

  • Dissolution: Evaporate the solvent and redissolve the extract in the initial mobile phase for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is common. The formic acid aids in the protonation of the analyte in positive ion mode.

  • Gradient Program: A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray ionization (ESI) is the most common technique for these compounds and can be operated in both positive and negative ion modes.[2]

  • Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap is recommended for accurate mass measurements. Tandem mass spectrometry (MS/MS) is essential for structural elucidation.

  • Ionization Mode:

    • Positive Ion Mode: Often shows protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3]

    • Negative Ion Mode: Typically shows deprotonated molecules [M-H]⁻.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ions. The collision energy should be optimized for the specific compound to obtain a rich fragmentation spectrum.

Data Presentation: Expected Fragmentation Pattern

Table 1: Generalized Quantitative Data for MS/MS Fragmentation of a Representative Secoiridoid Glycoside (e.g., Oleuropein-like structure)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
[M+H]⁺[M+H - 162]⁺162Loss of a hexose (B10828440) unit[2][3]
[M+H]⁺[Aglycone+H]⁺VariesAglycone moiety
[Aglycone+H]⁺[Aglycone+H - 18]⁺18Loss of water (H₂O)
[Aglycone+H]⁺[Aglycone+H - 44]⁺44Loss of carbon dioxide (CO₂)
[Aglycone+H]⁺Various-Characteristic ions from the secoiridoid core[1]
[M-H]⁻[M-H - 162]⁻162Loss of a hexose unit[2]
[M-H - 162]⁻[M-H - 162 - 70]⁻70Subsequent loss of C₄H₆O[2]
[M-H - 162 - 70]⁻[M-H - 162 - 70 - 32]⁻32Subsequent loss of CH₃OH[2]

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow and a plausible fragmentation pathway for a secoiridoid glycoside.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plant Material / Sample B Solvent Extraction (Methanol/Ethanol) A->B C Solid-Phase Extraction (SPE) (Optional) B->C D Reconstitution in Mobile Phase C->D E LC Separation (C18 Column) D->E F Electrospray Ionization (ESI) E->F G MS Scan (Full Scan) F->G H MS/MS Fragmentation (CID) G->H I Data Acquisition H->I J Spectral Interpretation I->J K Structural Elucidation J->K

Caption: Experimental workflow for LC-MS/MS analysis of secoiridoid glycosides.

fragmentation_pathway M [M+H]⁺ (Precursor Ion) A [M+H - Hexose]⁺ (Aglycone Ion) M->A - Hexose (162 Da) B Fragment 1 (Loss of H₂O) A->B - H₂O C Fragment 2 (Loss of CO) A->C - CO D Further Fragments A->D Ring Cleavages

Caption: Generalized positive ion mode fragmentation of a secoiridoid glycoside.

References

Application Notes and Protocols: Determining the Solubility of 4''-Hydroxyisojasminin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a naturally occurring secoiridoid found in plants of the Jasminum genus. As with any compound intended for pharmaceutical or research applications, understanding its solubility in various organic solvents is a critical first step. This parameter influences formulation development, purification strategies, and the design of in vitro and in vivo studies. Due to the limited availability of specific solubility data for this compound in public literature, this document provides a generalized, yet detailed, protocol for determining its equilibrium solubility.

The following sections outline the principles of solubility, a comprehensive experimental protocol based on the widely accepted shake-flask method, and a template for data presentation.

Principles of Solubility Determination

The solubility of a solid compound in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The principle of "like dissolves like" is a crucial guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The experimental determination of solubility is essential for accurate and reproducible research.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol describes a reliable method for determining the thermodynamic (equilibrium) solubility of this compound in various organic solvents.[1][2][3]

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, Ethyl Acetate, Dichloromethane) of analytical grade or higher

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 2 mL or 4 mL glass vials)

  • Constant temperature incubator shaker or orbital shaker

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Procedure
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment. A starting amount of 5-10 mg in 1 mL of solvent is often sufficient.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved compound does not change over time).

  • Sample Clarification:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solution into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

Data Analysis and Reporting

The solubility is reported as the concentration of this compound in the saturated solution. This can be expressed in various units, such as mg/mL, µg/mL, or mol/L.

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table. Below is a template for presenting the experimental results.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Quantification
Ethanol25Experimental ValueCalculated ValueHPLC-UV
Methanol25Experimental ValueCalculated ValueHPLC-UV
DMSO25Experimental ValueCalculated ValueHPLC-UV
Acetonitrile25Experimental ValueCalculated ValueHPLC-UV
Ethyl Acetate25Experimental ValueCalculated ValueHPLC-UV
Dichloromethane25Experimental ValueCalculated ValueHPLC-UV
Other Solvents25Experimental ValueCalculated ValueHPLC-UV

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the equilibrium solubility of this compound.

G A Preparation of Calibration Standards G Quantification by HPLC A->G B Addition of Excess This compound to Solvent C Equilibration (e.g., 24-72h at 25°C) B->C D Centrifugation C->D E Filtration of Supernatant (0.22 µm filter) D->E F Dilution of Filtrate E->F F->G H Data Analysis and Solubility Calculation G->H

Workflow for Equilibrium Solubility Determination
Logical Relationship of Solubility Determination

This diagram shows the logical flow from sample preparation to the final result.

G cluster_prep Sample Preparation cluster_analysis Analysis A Excess Solute C Saturated Solution (with excess solid) A->C B Known Volume of Solvent B->C D Clarified Supernatant C->D Separation E HPLC Quantification D->E F Solubility Value (e.g., mg/mL) E->F

Logical Flow of Solubility Measurement

References

Application Note and Protocol: DPPH Antioxidant Assay for 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][4] The reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which can be quantified by measuring the decrease in absorbance at approximately 517 nm.[1][3][4] This application note provides a detailed protocol for determining the antioxidant activity of 4''-Hydroxyisojasminin, a secoiridoid found in plants of the Jasminum genus, which has been reported to possess antioxidant potential.[5][6]

Principle of the DPPH Assay

The DPPH radical is a stable free radical that has a deep violet color in solution due to its unpaired electron, with a maximum absorbance around 517 nm.[2][3] When an antioxidant compound is added, it donates a hydrogen atom to the DPPH radical, leading to the formation of the reduced, non-radical form, DPPH-H.[4][7] This reduction process results in the disappearance of the violet color, and the corresponding decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical-scavenging activity.[3]

Experimental Protocol

This protocol outlines the necessary steps to determine the DPPH radical scavenging activity of this compound.

Materials and Reagents

  • This compound (or a well-characterized extract containing it)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol, HPLC grade)[1][8]

  • Positive Control: Ascorbic acid, Trolox, or other known antioxidant[1][9]

  • 96-well microplate[8][9]

  • Microplate reader capable of measuring absorbance at 517 nm[10]

  • Multichannel pipette[8]

  • Standard laboratory glassware and equipment

Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.2 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in a small amount of methanol in a microcentrifuge tube with vortexing to ensure complete dissolution.[8]

    • Quantitatively transfer the solution to a 50 mL volumetric flask and make up the volume with methanol.[8]

    • Store the solution in an amber bottle or wrapped in aluminum foil and refrigerated to protect it from light.[1][4] It is recommended to prepare this solution fresh.[1]

  • DPPH Working Solution (e.g., 0.1 mM):

    • Dilute the DPPH stock solution with methanol to achieve a final concentration of approximately 0.1 mM.[1]

    • The absorbance of the working solution at 517 nm should be adjusted to around 1.0 ± 0.1 for optimal results.[1]

  • This compound Sample Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Solutions:

    • Prepare a stock solution of a standard antioxidant like ascorbic acid in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain the same concentration range as the test sample.

Assay Procedure (Microplate Method)

  • Plate Setup:

    • Add 100 µL of the different concentrations of this compound solutions into the wells of a 96-well plate.

    • Add 100 µL of the different concentrations of the positive control (e.g., ascorbic acid) into separate wells.

    • Prepare a blank for each sample concentration by adding 100 µL of the sample solution and 100 µL of methanol.

    • Prepare a control well containing 100 µL of methanol.

  • Reaction Initiation:

    • To the wells containing the samples and the positive control, add 100 µL of the DPPH working solution.[8]

    • To the control well, add 100 µL of the DPPH working solution.

  • Incubation:

    • Mix the contents of the wells gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][4][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1][10]

Data Analysis

  • Calculation of Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution and methanol).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • Determination of IC50 Value:

    • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.

    • The IC50 value can be calculated from the linear regression equation of the graph, where Y = 50.[11][12]

Data Presentation

The following table presents hypothetical data for the DPPH radical scavenging activity of this compound and a standard antioxidant, Ascorbic Acid. This data is for illustrative purposes to demonstrate how results would be presented.

Concentration (µg/mL)This compound % InhibitionAscorbic Acid % Inhibition
10085.2 ± 2.196.5 ± 1.5
5068.7 ± 1.892.3 ± 1.2
2549.5 ± 1.585.1 ± 1.9
12.530.1 ± 1.165.4 ± 2.0
6.2515.8 ± 0.942.6 ± 1.7
IC50 (µg/mL) ~25.5 ~8.9

Visualizations

Below are diagrams illustrating the DPPH assay principle and the experimental workflow.

DPPH_Assay_Principle cluster_0 DPPH Radical (Violet) cluster_1 Antioxidant (e.g., this compound) cluster_2 Reduced DPPH (Yellow) cluster_3 Antioxidant Radical DPPH DPPH• Reduced_DPPH DPPH-H DPPH->Reduced_DPPH H• donation Antioxidant AH Antioxidant_Radical A• Antioxidant->Antioxidant_Radical

Caption: Principle of the DPPH radical scavenging assay.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution add_dpph Add DPPH Solution to Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of This compound & Control add_samples Add Samples/Control to 96-well Plate prep_sample->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_graph Plot % Inhibition vs. Concentration calc_inhibition->plot_graph calc_ic50 Determine IC50 Value plot_graph->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

References

Application Notes and Protocols for In Vitro Anthelmintic Activity Testing of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminth infections in humans and livestock remain a significant global health and economic burden. The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of new therapeutic agents. Natural products are a promising source of novel anthelmintics. 4''-Hydroxyisojasminin, a secoiridoid glucoside found in plants of the Jasminum genus, such as Jasminum mesnyi, represents a potential candidate for a new class of anthelmintic drugs.[1] Preliminary studies on extracts of Jasminum mesnyi have indicated anthelmintic properties, suggesting that its constituent compounds, including this compound, may be responsible for this activity.[1][2]

These application notes provide detailed protocols for the in vitro evaluation of the anthelmintic activity of this compound. The described assays are fundamental for the initial screening and characterization of this compound's efficacy against various life stages of helminths. The protocols are designed to be adaptable to different helminth species and laboratory settings.

Putative Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, many anthelmintics exert their effects by targeting the neuromuscular system of helminths, leading to paralysis and subsequent expulsion from the host.[3][4][5] Potential targets include ion channels (such as those gated by acetylcholine, GABA, or glutamate) and other signaling pathways that regulate worm motility and viability.[4][6] It is hypothesized that this compound may interfere with neurotransmission in helminths, leading to spastic or flaccid paralysis. The following diagram illustrates a generalized view of potential neuromuscular signaling pathways in helminths that could be targeted by anthelmintic compounds.

Anthelmintic_Targets cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell vesicle Synaptic Vesicle (Neurotransmitters) receptor Neurotransmitter Receptor (e.g., nAChR, GABA-R) vesicle->receptor Neurotransmitter release calcium_channel Voltage-gated Ca2+ Channel calcium_channel->vesicle Ca2+ influx ion_channel Ion Channel receptor->ion_channel Opens/Closes muscle_contraction Muscle Contraction or Relaxation ion_channel->muscle_contraction Ion flux paralysis Paralysis muscle_contraction->paralysis Leads to compound This compound compound->vesicle Inhibits release? compound->receptor Modulates compound->ion_channel Modulates Adult_Worm_Motility_Assay start Start prep_solutions Prepare this compound and control solutions start->prep_solutions wash_worms Wash adult worms with PBS prep_solutions->wash_worms place_worms Place one worm per Petri dish with solution wash_worms->place_worms incubate Incubate at 37°C place_worms->incubate observe Observe for motility at regular intervals incubate->observe record_paralysis Record time of paralysis observe->record_paralysis record_death Record time of death record_paralysis->record_death end End record_death->end Larval_Motility_Assay start Start prep_solutions Prepare serial dilutions of This compound start->prep_solutions add_larvae Add L3 larvae to 96-well plate prep_solutions->add_larvae add_compounds Add test compound and controls to wells add_larvae->add_compounds incubate Incubate plate add_compounds->incubate assess_motility Assess larval motility incubate->assess_motility calculate_inhibition Calculate % motility inhibition and IC50 assess_motility->calculate_inhibition end End calculate_inhibition->end Egg_Hatch_Assay start Start prep_solutions Prepare this compound dilutions start->prep_solutions prep_eggs Prepare egg suspension prep_solutions->prep_eggs add_to_plate Add eggs and test solutions to 24-well plate prep_eggs->add_to_plate incubate Incubate at 25-28°C add_to_plate->incubate count Count hatched larvae and unhatched eggs incubate->count calculate Calculate % egg hatch inhibition and IC50 count->calculate end End calculate->end

References

Application Notes and Protocols for Determining the Cytotoxicity of 4''-Hydroxyisojasminin using a Cell Viability (MTT) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the cytotoxic effects of the novel compound, 4''-Hydroxyisojasminin, on a selected cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. This colorimetric assay is a standard method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2][3] It is a valuable tool in drug discovery and toxicology for screening potential therapeutic compounds.[1][4]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells.[2] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1][5] The insoluble formazan crystals are solubilized, and the absorbance is measured spectrophotometrically, typically at a wavelength of 570 nm.[3]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the MTT assay to determine the cytotoxicity of this compound.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin)

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[1] The solution should be filter-sterilized and protected from light.

  • Solubilization Solution: DMSO or a solution of SDS in HCl (e.g., 10% SDS in 0.01 M HCl).[6]

  • Phosphate Buffered Saline (PBS): Sterile

  • Trypsin-EDTA: For detaching adherent cells

  • Equipment:

    • 96-well flat-bottom sterile cell culture plates

    • Humidified CO2 incubator (37°C, 5% CO2)

    • Microplate reader capable of measuring absorbance at 570 nm

    • Laminar flow hood

    • Micropipettes and sterile tips

    • Inverted microscope

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) prep_cells->seed_cells prep_compound Prepare Serial Dilutions of this compound add_compound Add this compound (various concentrations) prep_compound->add_compound incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate for 24h, 48h, or 72h add_compound->incubate_treatment add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., 100 µL DMSO) incubate_mtt->add_solubilizer incubate_dissolve Incubate to Dissolve Formazan (e.g., 15 min on shaker) add_solubilizer->incubate_dissolve read_absorbance Read Absorbance at 570 nm incubate_dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium.[6]

    • Include wells for a negative control (cells with medium and vehicle solvent) and a blank control (medium only).

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium from your stock solution. The final concentrations should cover a broad range to determine the dose-response relationship (e.g., 0.1, 1, 10, 25, 50, 100 µM).[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. For the negative control wells, add medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[2][7]

    • Incubate the plate for 4 hours at 37°C.[2][6] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] It is recommended to use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank control wells (medium only) from the absorbance readings of all other wells.

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the negative control (vehicle-treated cells), which is considered 100% viable.

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that reduces the viability of the cells by 50%. This value is determined by plotting a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis. The IC50 is then calculated using non-linear regression analysis.[7]

Data Presentation

The following tables present hypothetical data for the cytotoxicity of this compound against a generic cancer cell line after 48 hours of treatment.

Table 1: Raw Absorbance Data (570 nm)
Concentration (µM)Replicate 1Replicate 2Replicate 3Average Absorbance
0 (Control) 1.2541.2881.2711.271
0.1 1.2111.2451.2331.230
1 1.0981.1211.1051.108
10 0.8540.8770.8610.864
25 0.6320.6550.6400.642
50 0.4110.4320.4250.423
100 0.2050.2180.2100.211
Blank 0.0520.0550.0530.053
Table 2: Calculated Cell Viability and IC50
Concentration (µM)Average Absorbance (Corrected)% Cell Viability
0 (Control) 1.218100.0%
0.1 1.17796.6%
1 1.05586.6%
10 0.81166.6%
25 0.58948.4%
50 0.37030.4%
100 0.15813.0%
IC50 (µM) -23.5 µM

Note: Corrected Absorbance = Average Absorbance - Average Blank Absorbance.

Potential Signaling Pathway Involvement

While the specific mechanism of this compound is yet to be determined, many natural cytotoxic compounds induce cell death through the activation of intrinsic apoptotic pathways. This often involves mitochondrial dysfunction, a key aspect measured by the MTT assay.[8] A potential pathway could involve the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse and subsequent activation of caspases.

G compound This compound cell Cancer Cell compound->cell Treatment ros Increased ROS Production cell->ros mito Mitochondrial Dysfunction ros->mito mmp Loss of Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothetical apoptotic pathway for this compound.

References

Application Notes and Protocols for the In Vitro Anti-inflammatory Assay of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. 4''-Hydroxyisojasminin, a jasmonate derivative, is a compound of interest for its potential therapeutic properties. Jasmonates, a class of plant hormones, and their derivatives have demonstrated anti-inflammatory effects in various studies. For instance, methyl jasmonate has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely used in vitro model for studying inflammation. The anti-inflammatory effects of methyl jasmonate are attributed to its ability to suppress key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

These application notes provide a comprehensive framework for evaluating the anti-inflammatory potential of this compound in a cell culture model. The protocols detailed below describe methods to quantify key inflammatory markers, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and to investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Positive Control (e.g., L-NMMA)

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentPGE2 Concentration (pg/mL)% Inhibition
Control
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Positive Control (e.g., Indomethacin)

Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Positive Control (e.g., Dexamethasone)

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

    • Include a vehicle control group (cells treated with the solvent alone).

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the indicated time (e.g., 24 hours for mediator production).

    • Include a negative control group (untreated cells) and a positive control group (LPS stimulation alone).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.

  • Procedure:

    • Collect the cell culture supernatant after treatment as described in Protocol 1.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

Protocol 4: Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
  • Purpose: To quantify the levels of PGE2 and pro-inflammatory cytokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment as described in Protocol 1.

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for PGE2, TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the concentrations of PGE2 and cytokines from their respective standard curves.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Purpose: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

  • Procedure:

    • After a shorter treatment period (e.g., 15-60 minutes), lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control like β-actin or GAPDH).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays seed Seed RAW 264.7 Cells culture Culture to 80-90% Confluency seed->culture pretreat Pre-treat with this compound (or Vehicle/Positive Control) culture->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay elisa PGE2 & Cytokines (ELISA) stimulate->elisa western Signaling Proteins (Western Blot) stimulate->western

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB_active->Gene_Expression induces Nucleus Nucleus Hydroxyisojasminin This compound Hydroxyisojasminin->IKK inhibits? Hydroxyisojasminin->IkB prevents degradation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK1/2 MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression induces Hydroxyisojasminin This compound Hydroxyisojasminin->TAK1 inhibits?

Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological mechanisms contributing to neuronal cell death.[1] 4''-Hydroxyisojasminin, a secoiridoid compound, has been identified as a potential neuroprotective agent. Secoiridoids have demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. This document provides a detailed experimental framework to investigate the neuroprotective effects of this compound in vitro, focusing on its ability to mitigate oxidative stress-induced neuronal injury and elucidate the underlying molecular mechanisms, particularly the Nrf2/HO-1 and NF-κB signaling pathways.

Experimental Design Overview

The experimental design is structured to first establish a suitable in vitro model of neurotoxicity using the human neuroblastoma SH-SY5Y cell line. Subsequently, the protective effects of this compound will be evaluated through a series of assays measuring cell viability, apoptosis, and oxidative stress. Finally, the involvement of the Nrf2/HO-1 and NF-κB signaling pathways will be investigated to understand the mechanism of action.

G cluster_setup Model Setup cluster_assays Assessment of Neuroprotection cluster_mechanism Mechanism of Action A SH-SY5Y Cell Culture and Differentiation B Induction of Neurotoxicity (e.g., H2O2 or 6-OHDA) A->B C Pre-treatment with This compound D Cell Viability Assays (MTT, LDH) C->D E Apoptosis Assays (Hoechst Staining, Caspase-3) C->E F Oxidative Stress Assays (ROS, SOD, GSH) C->F G Western Blot Analysis (Nrf2, HO-1, NF-κB) D->G E->G F->G

Figure 1: Experimental Workflow Diagram.

Key Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative disease research due to its ability to differentiate into a neuronal phenotype.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: Passage cells at approximately 80% confluency using 0.25% trypsin-EDTA.

  • Differentiation: To induce a neuronal phenotype, seed cells at a density of 1 x 10^5 cells/mL. After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA). Maintain the cells in the differentiation medium for 6-7 days, changing the medium every 2 days. Differentiated cells will exhibit extensive neurite outgrowth.[2][3]

Induction of Neurotoxicity

Oxidative stress is a major contributor to neurodegeneration. Hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA) are commonly used to induce oxidative stress and mimic Parkinson's disease pathology in cell culture models.[4]

Protocol (using H₂O₂):

  • After differentiation, pre-treat the SH-SY5Y cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours to induce oxidative damage.

Cell Viability Assays

a) MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[5]

b) Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Protocol:

  • After treatment, collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The amount of color formed is proportional to the number of lysed cells and can be measured at 490 nm.[6][7]

Apoptosis Assays

a) Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Protocol:

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the cells with Hoechst 33342 solution (1 µg/mL in PBS) for 15 minutes at room temperature in the dark.

  • Wash the cells with PBS and visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.[8][9]

b) Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity is a hallmark of apoptosis.

Protocol:

  • Lyse the treated cells and collect the protein extracts.

  • Determine the protein concentration of the lysates.

  • Measure caspase-3 activity using a colorimetric or fluorometric assay kit, which is based on the cleavage of a specific substrate (e.g., DEVD-pNA). The absorbance or fluorescence is measured using a microplate reader.[10][11]

Oxidative Stress Assays

a) Intracellular Reactive Oxygen Species (ROS) Measurement: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS.

Protocol:

  • After treatment, load the cells with DCFH-DA (10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[12]

b) Superoxide (B77818) Dismutase (SOD) Activity Assay: SOD is a major antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Protocol:

  • Prepare cell lysates from the treated cells.

  • Measure SOD activity using a commercially available kit, which is typically based on the inhibition of a colorimetric reaction by SOD. The absorbance is measured with a spectrophotometer.[13]

c) Glutathione (GSH) Level Measurement: GSH is a critical intracellular antioxidant.

Protocol:

  • Prepare cell lysates.

  • Measure the total GSH levels using a colorimetric assay kit, which often involves the reaction of GSH with a chromogenic reagent. The absorbance is read on a microplate reader.[13]

Western Blot Analysis

This technique is used to detect and quantify specific proteins to investigate the molecular signaling pathways involved in the neuroprotective effect of this compound.

Protocol:

  • Extract total and nuclear proteins from the treated cells.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, NF-κB p65, and a loading control (e.g., β-actin or Lamin B).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

Data Presentation

Quantitative data from the assays should be presented in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Induced SH-SY5Y Cells

Treatment GroupConcentrationCell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max LDH Release) (LDH Assay)
Control-100 ± 5.25.1 ± 1.2
H₂O₂150 µM52.3 ± 4.185.4 ± 6.3
H₂O₂ + this compound1 µM65.8 ± 3.9#68.2 ± 5.1#
H₂O₂ + this compound5 µM78.4 ± 4.5#45.7 ± 4.8#
H₂O₂ + this compound10 µM89.1 ± 5.0#25.3 ± 3.9#
*p < 0.05 vs. Control; #p < 0.05 vs. H₂O₂ alone. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Apoptosis in H₂O₂-Induced SH-SY5Y Cells

Treatment GroupConcentrationApoptotic Cells (%) (Hoechst Staining)Relative Caspase-3 Activity (Fold Change)
Control-3.2 ± 0.81.0 ± 0.1
H₂O₂150 µM45.6 ± 3.74.8 ± 0.5
H₂O₂ + this compound1 µM32.1 ± 2.9#3.5 ± 0.4#
H₂O₂ + this compound5 µM21.5 ± 2.1#2.3 ± 0.3#
H₂O₂ + this compound10 µM10.8 ± 1.5#1.4 ± 0.2#
*p < 0.05 vs. Control; #p < 0.05 vs. H₂O₂ alone. Data are presented as mean ± SEM.

Table 3: Effect of this compound on Oxidative Stress Markers in H₂O₂-Induced SH-SY5Y Cells

Treatment GroupConcentrationIntracellular ROS (Fold Change)SOD Activity (U/mg protein)GSH Level (nmol/mg protein)
Control-1.0 ± 0.1125.4 ± 8.245.2 ± 3.1
H₂O₂150 µM3.5 ± 0.478.2 ± 6.521.8 ± 2.5
H₂O₂ + this compound1 µM2.8 ± 0.3#95.6 ± 7.1#30.1 ± 2.8#
H₂O₂ + this compound5 µM2.1 ± 0.2#108.3 ± 7.8#38.7 ± 3.0#
H₂O₂ + this compound10 µM1.4 ± 0.1#119.7 ± 8.0#42.5 ± 3.2#
p < 0.05 vs. Control; #p < 0.05 vs. H₂O₂ alone. Data are presented as mean ± SEM.

Proposed Signaling Pathways

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Oxidative Stress (e.g., H2O2) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation compound This compound compound->keap1_nrf2 promotes dissociation nrf2_c Nrf2 keap1_nrf2->nrf2_c dissociation keap1 Keap1 (ubiquitination and degradation) keap1_nrf2->keap1 Basal State nrf2_n Nrf2 nrf2_c->nrf2_n translocation are ARE (Antioxidant Response Element) nrf2_n->are maf Maf maf->are ho1 HO-1 Gene are->ho1 antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) ho1->antioxidant antioxidant->stress neutralizes

Figure 2: Proposed Nrf2/HO-1 Signaling Pathway.
NF-κB Inflammatory Pathway

The NF-κB signaling pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Neuroprotective compounds often exert their effects by inhibiting this pathway.

G cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Neurotoxin (e.g., H2O2) Pro-inflammatory Cytokines ikk IKK Complex stimuli->ikk activates ikb_nfkB IκB-NF-κB Complex ikk->ikb_nfkB phosphorylates IκB ikb_p P-IκB ikb_nfkB->ikb_p nfkB_c NF-κB (p65/p50) ikb_nfkB->nfkB_c releases NF-κB ikb_deg IκB Degradation ikb_p->ikb_deg nfkB_n NF-κB (p65/p50) nfkB_c->nfkB_n translocation genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) nfkB_n->genes activates transcription inflammation Neuroinflammation genes->inflammation compound This compound compound->ikk inhibits compound->nfkB_c inhibits translocation

Figure 3: Proposed NF-κB Signaling Pathway.

Conclusion

This document outlines a comprehensive experimental approach to characterize the neuroprotective effects of this compound. By employing a combination of cell-based assays and molecular biology techniques, researchers can systematically evaluate its efficacy in protecting against oxidative stress-induced neuronal death and elucidate its mechanism of action through the modulation of the Nrf2/HO-1 and NF-κB signaling pathways. The provided protocols and data presentation formats are intended to serve as a robust guide for scientists in the field of neuropharmacology and drug discovery.

References

Application Notes and Protocols for Preparing 4''-Hydroxyisojasminin Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of 4''-Hydroxyisojasminin solutions for use in a variety of in vitro experimental settings. The information is curated for researchers in pharmacology, cell biology, and drug discovery.

Introduction to this compound

This compound is a secoiridoid glycoside, a class of natural compounds found in various plant species, including those of the Jasminum genus. Secoiridoids have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant and anti-inflammatory properties. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro studies.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃--INVALID-LINK--
Molecular Weight 558.6 g/mol --INVALID-LINK--
Appearance Assumed to be a solid, powder.General knowledge of isolated natural products.
Solubility No direct experimental data is available for this compound. However, based on the solubility of the structurally similar secoiridoid glycoside, oleuropein (B1677263), it is expected to be soluble in Dimethyl Sulfoxide (DMSO) and ethanol, with low solubility in water.[1][2][3]Inferred from oleuropein data.

Data Presentation: Solvent and Concentration Guidelines

For optimal results and to minimize solvent-induced cytotoxicity, it is crucial to select the appropriate solvent and maintain the final solvent concentration in cell culture media at a non-toxic level, typically below 0.5%.[1] The following table provides recommended solvents and concentration ranges for preparing this compound solutions, based on data for the related compound oleuropein.

SolventRecommended UseStock Solution ConcentrationWorking Concentration RangeFinal Solvent Concentration in Media
Dimethyl Sulfoxide (DMSO) Primary solvent for preparing high-concentration stock solutions for cell-based assays.10-50 mM1-100 µM≤ 0.5%
Ethanol Alternative solvent for stock solutions.1-10 mM1-100 µM≤ 0.5%
Methanol Primarily used for extraction from plant material; can be used for stock solutions if necessary.1-10 mM1-100 µM≤ 0.5%
Water or Phosphate-Buffered Saline (PBS) Not recommended for preparing stock solutions due to predicted low solubility. Can be used as a diluent for final working solutions if the compound remains in solution.Not ApplicableAs requiredNot Applicable

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (558.6 g/mol ).

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 558.6 g/mol * (1000 mg / 1 g) = 5.586 mg

  • Weighing: Carefully weigh 5.586 mg of this compound powder on an analytical balance and transfer it to a sterile, amber microcentrifuge tube. The use of amber tubes is recommended to protect the compound from light.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (appropriate for the cell line being used)

  • Sterile conical tubes or microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the final desired concentrations: Decide on the range of final concentrations of this compound to be tested in your experiment (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

    • Example for preparing a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will result in a 100 µM working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of the test compound. This is crucial to account for any effects of the solvent on the cells.

  • Application to Cells: Remove the existing medium from the cultured cells and replace it with the prepared working solutions containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and the likely signaling pathways affected by this compound, based on evidence from the closely related secoiridoid, oleuropein.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cell Culture dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

Disclaimer: The following signaling pathway diagrams are proposed based on the known mechanisms of the structurally related secoiridoid, oleuropein, and may not have been directly confirmed for this compound.

G cluster_0 Anti-inflammatory Pathway (NF-κB) HJ This compound IKK IKK HJ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_nucleus->Inflammatory_Genes Activates

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

G cluster_1 Antioxidant Pathway (Nrf2) HJ This compound Keap1 Keap1 HJ->Keap1 Inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Caption: Proposed antioxidant mechanism via Nrf2 pathway activation.

References

Application Notes and Protocols for the Quantification of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4''-Hydroxyisojasminin is a secoiridoid found in various species of the Jasminum genus.[1][2][3] Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest to researchers in pharmacology and drug development.[1][3] Accurate quantification of this compound in plant extracts and other matrices is essential for quality control, pharmacokinetic studies, and understanding its therapeutic potential. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular Formula C₂₆H₃₈O₁₃[4]
Molecular Weight 558.6 g/mol [4]
IUPAC Name 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione[4]
CAS Number 135378-09-5[5]

Experimental Protocols

Sample Preparation from Plant Material

The following protocol outlines a general procedure for the extraction of this compound from plant tissues, such as leaves of Jasminum species.

Materials:

  • Fresh or dried plant material

  • Liquid nitrogen (for fresh tissue)

  • Grinder or mortar and pestle

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Sample Collection and Pre-treatment: Collect fresh plant material and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.[6] Alternatively, air-dry the plant material to prevent mold formation.[7]

  • Grinding: Grind the fresh (frozen) or dried plant material to a fine powder using a grinder or a mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol in water.

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification start Plant Material Collection grind Grinding to Fine Powder start->grind Fresh or Dried extract Extraction with 80% Methanol grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter hplc_uv HPLC-UV Analysis filter->hplc_uv lc_ms LC-MS/MS Analysis filter->lc_ms

Figure 1. Experimental workflow for sample preparation and analysis.
Proposed HPLC-UV Method for Quantification

This section details a starting HPLC-UV method adaptable for the quantification of this compound. Method optimization and validation are recommended.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-60% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 240 nm and 280 nm (based on typical secoiridoid absorbance)

Rationale for UV Wavelength Selection: Secoiridoids typically exhibit UV absorbance maxima around 240 nm and 280 nm due to their chemical structure. A Diode Array Detector is recommended to monitor both wavelengths and to select the most sensitive and selective wavelength during method development.

Proposed LC-MS/MS Method for Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is proposed. This method is particularly useful for complex matrices or when low concentrations of the analyte are expected.

Instrumentation:

  • UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 10-90% B over 15 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions To be determined by infusion of a this compound standard. A likely precursor ion would be [M-H]⁻ at m/z 557.6. Product ions would need to be identified.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed analytical methods.

Table 1: Proposed HPLC-UV Method Parameters

ParameterValue
Column Type C18 Reverse-Phase
Mobile Phase Water with 0.1% Formic Acid and Acetonitrile
Detection UV at 240 nm and 280 nm
Flow Rate 1.0 mL/min
Expected Retention Time Dependent on final optimized gradient

Table 2: Proposed LC-MS/MS Method Parameters

ParameterValue
Column Type C18 Reverse-Phase (UHPLC)
Ionization Mode ESI-
Precursor Ion (m/z) ~557.6 ([M-H]⁻)
Product Ions (m/z) To be determined
Flow Rate 0.4 mL/min

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many secoiridoids are known to exhibit anti-inflammatory and antioxidant effects. These activities are often associated with the modulation of pathways such as the NF-κB and Nrf2 signaling pathways. The following diagram illustrates a generalized representation of the NF-κB signaling pathway, which is a plausible target for secoiridoids.

G cluster_pathway Generalized NF-κB Signaling Pathway tnfa Pro-inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex tnfa->ikk Activates ikb IκBα nfkb NF-κB (p50/p65) nfkb_active Active NF-κB ikb->nfkb_active Degradation & Release of NF-κB ikk->ikb Phosphorylates nucleus Nucleus nfkb_active->nucleus Translocation gene Pro-inflammatory Gene Expression nucleus->gene Induces seco Secoiridoids (e.g., this compound) (Putative) seco->ikk Inhibits (Hypothesized)

Figure 2. Generalized NF-κB signaling pathway and potential inhibition by secoiridoids.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 4''-Hydroxyisojasminin, a secoiridoid glucoside found in Jasminum species. As no specific, validated HPLC method for this compound is readily available in published literature, this protocol has been developed by adapting established methods for structurally similar secoiridoids, such as oleuropein (B1677263) and ligstroside, commonly found in the Oleaceae family.[1][2][3][4][5] This application note provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Introduction

This compound is a secoiridoid glucoside that has been identified in various Jasminum species. Secoiridoids are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of these compounds is crucial for quality control, standardization of herbal extracts, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals in complex matrices.[6][7][8][9] This proposed method utilizes a reversed-phase C18 column with a gradient elution of water and acetonitrile, both acidified, to achieve optimal separation and detection.

Experimental Protocols

Equipment and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, HPLC grade water, and phosphoric acid or formic acid.

  • Sample Preparation: Analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

  • Reference Standard: Purified this compound (if available) or a well-characterized plant extract.

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid (v/v) in HPLC grade water. Filter and degas before use.

  • Mobile Phase B: Acetonitrile. Filter and degas before use.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phases) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution for the calibration curve.

  • Sample Preparation (from plant material):

    • Dry the plant material (e.g., leaves or flowers of Jasminum species) at a controlled temperature and grind it into a fine powder.

    • Accurately weigh about 1.0 g of the powdered plant material into a flask.

    • Extract the sample with a suitable solvent (e.g., methanol or 80% ethanol) using ultrasonication or Soxhlet extraction.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Redissolve the dried extract in a known volume of the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound:

ParameterRecommended Setting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 15% B5-25 min: 15-40% B25-30 min: 40-70% B30-35 min: 70-15% B35-40 min: 15% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection DAD or UV-Vis Detector at 240 nm and 280 nm

Table 1: Proposed HPLC Chromatographic Conditions.

Data Presentation and Analysis

Identification and Quantification

The identification of this compound in a sample is achieved by comparing its retention time and UV spectrum with that of the reference standard. Quantification is performed by constructing a calibration curve using the peak areas of the serially diluted standard solutions versus their concentrations. The concentration of this compound in the sample can then be calculated from the regression equation of the calibration curve.

Method Validation Parameters (Hypothetical)

For the method to be considered reliable, it should be validated according to ICH guidelines. The following table summarizes the typical acceptance criteria for method validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio (S/N) of 10:1
Specificity The peak of the analyte should be pure and well-resolved from other components.

Table 2: Hypothetical Method Validation Parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a plant source.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material (Jasminum sp.) drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction concentration Filtration & Concentration extraction->concentration final_sample Final Sample in Mobile Phase concentration->final_sample injection Sample Injection (20 µL) final_sample->injection hplc_system HPLC System hplc_system->injection separation C18 Column Separation injection->separation detection DAD/UV Detection (240/280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Identification & Integration chromatogram->peak_integration quantification Quantification via Calibration Curve peak_integration->quantification report Final Report quantification->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The proposed reversed-phase HPLC method provides a robust framework for the analysis of this compound in plant extracts. By adapting established protocols for similar secoiridoid glucosides, this method is expected to offer good selectivity and sensitivity.[6][7][10] It is recommended that this method be fully validated in-house to ensure its suitability for the intended application, including specificity, linearity, accuracy, and precision. This will establish a reliable analytical tool for the quality control and further research of plant materials containing this compound.

References

Troubleshooting & Optimization

Optimizing the yield of 4''-Hydroxyisojasminin from Jasminum extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of 4''-Hydroxyisojasminin from Jasminum extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a secoiridoid glycoside, a class of natural compounds known for various biological activities.[1][2] It has been identified in plants of the Jasminum genus, which belongs to the Oleaceae family.[1][3] Secoiridoids are major constituents in the leaves and flowers of many Jasminum species.[1]

Q2: What is a typical expected yield for secoiridoids from Jasminum extracts?

A2: The yield of specific secoiridoids like this compound is highly variable and depends on the plant species, part of the plant used (leaves, flowers), geographical location, harvest time, and the extraction method employed.[4][5] While specific yield data for this compound is not widely published, yields for minor secondary metabolites from dried plant material can often range from 0.05% to 0.2% (w/w).[6] The total essential oil yield from Jasmine flowers, for context, can be around 0.012% (w/w) under optimal supercritical CO2 extraction conditions.[7][8]

Q3: What are the main challenges in isolating this compound?

A3: Key challenges include:

  • Low Concentration: As a secondary metabolite, its concentration in the raw plant material may be low.[6]

  • Extraction Efficiency: Choosing the right solvent and method is critical to efficiently extract this polar glycoside while minimizing co-extraction of impurities.[9]

  • Compound Stability: Secoiridoid glycosides can be sensitive to heat and pH, potentially degrading during extraction and purification.[6][9][10]

  • Purification Complexity: Crude extracts contain a complex mixture of compounds like flavonoids, tannins, terpenoids, and other glycosides, making purification difficult.[11][12][13] Significant product loss can occur during chromatographic steps if the stationary and mobile phases are not perfectly optimized.[9]

Q4: Which analytical techniques are best for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective technique for quantifying secoiridoids.[14][15] Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC.[14] For structural confirmation, high-resolution MS and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[16]

Troubleshooting Guide: Low Yield Optimization

This guide provides a systematic approach to identifying and resolving common causes of low yield during the extraction and purification of this compound.

Problem Area 1: Low Concentration in the Crude Extract

Q: My initial crude extract shows a very low concentration of this compound. What could be the cause?

A: This issue often stems from the raw material quality or an inefficient extraction process.[6]

  • Possible Cause 1: Poor Quality Plant Material.

    • Solution: The concentration of secondary metabolites is affected by the plant's species, age, harvest time, and post-harvest processing.[4][5] Verify the botanical identity of your Jasminum species. Whenever possible, harvest during the peak season for secondary metabolite production and ensure the material is properly dried (e.g., freeze-drying) and stored in a cool, dark, dry place to prevent degradation.[4][9]

  • Possible Cause 2: Inefficient Initial Extraction.

    • Solution: The solvent, temperature, or extraction time may be suboptimal.[6] Since this compound is a polar glycoside, polar solvents are required.[6] Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce the risk of thermal degradation.[9][17] Ensure the plant material is ground to a fine, uniform powder to maximize the surface area for extraction.[4][9]

  • Possible Cause 3: Degradation of the Target Compound.

    • Solution: Secoiridoid glycosides can be unstable at high temperatures or under acidic/basic conditions.[6][10] Avoid prolonged exposure to heat, especially if using methods like Soxhlet extraction which can cause thermal degradation.[9] Use a rotary evaporator at low temperatures (e.g., <40°C) for solvent removal.[4] Maintain a neutral pH during extraction unless the compound's stability profile is known.

Problem Area 2: Significant Product Loss During Purification

Q: I am losing most of my target compound during the column chromatography step. Why is this happening?

A: Significant product loss during purification is a frequent challenge, often pointing to issues with the separation methodology.[9]

  • Possible Cause 1: Irreversible Adsorption or Co-elution.

    • Solution: The choice of stationary phase is critical.[9] If this compound is irreversibly binding to silica (B1680970) gel or co-eluting with impurities, your yield will suffer.

      • Test different stationary phases: Besides silica gel, consider using reversed-phase C18 silica, which separates compounds based on hydrophobicity.[18]

      • Optimize the mobile phase: Perform small-scale tests using Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for good separation before running a large column. A gradient elution (gradually increasing solvent polarity) is often more effective than an isocratic (constant polarity) one.

  • Possible Cause 2: Compound Degradation on the Column.

    • Solution: Some compounds are unstable on certain stationary phases; for example, acid-sensitive molecules can degrade on standard silica gel.[9]

      • Use neutral stationary phases: If degradation is suspected, use deactivated or neutral silica gel or alumina.

      • Work efficiently: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

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cause_crude2 -> solution_crude2 [label="Yes"]; cause_crude2 -> cause_crude3 [label="No"];

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cause_purify2 -> solution_purify2 [label="Yes"]; } end_dot Caption: Troubleshooting decision tree for low yields.

Data Presentation: Optimization Parameters

The optimal parameters for extraction and purification require empirical determination. The tables below provide recommended starting points for developing your protocol.

Table 1: Comparison of Solvents for Initial Extraction

Solvent SystemPolarityTarget CompoundsAdvantagesDisadvantages
100% Methanol (B129727)HighGlycosides, PolyphenolsExcellent solvent for polar compounds.[6]May extract high amounts of sugars and other polar impurities.
70-95% EthanolHighGlycosides, FlavonoidsGenerally recognized as safe (GRAS), effective for polar compounds.[6]Water content can affect evaporation and subsequent steps.
Ethyl AcetateMediumAglycones, Less Polar SecoiridoidsGood for intermediate polarity compounds, extracts fewer highly polar impurities.May have lower efficiency for highly polar glycosides like this compound.[9]
n-HexaneNon-polarLipids, Waxes, TerpenesUsed for initial defatting of plant material to reduce non-polar impurities.[4][6]Will not extract the target polar compound.

Table 2: Guideline Parameters for HPLC Quantification

ParameterRecommended SettingRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately polar to non-polar compounds; widely used for phytochemicals.[15][18]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or MethanolAcidified mobile phase improves peak shape for phenolic compounds. Acetonitrile often provides better resolution.[15]
Elution GradientA gradient (e.g., 10% B to 70% B over 30 min) is necessary to resolve complex mixtures from plant extracts.[6]
Flow Rate 0.8 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.[6]
Detection UV detector at ~240-280 nm or MSSecoiridoids typically have a UV absorbance in this range. MS provides higher sensitivity and specificity.[16][19]
Column Temp. 25 - 35 °CControlled temperature ensures reproducible retention times.[20]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction

This protocol describes a general procedure for obtaining a crude extract enriched with secoiridoids.

  • Preparation of Plant Material:

    • Dry the collected Jasminum leaves or flowers at a low temperature (<40°C) or by freeze-drying to prevent degradation.[9]

    • Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh) to maximize surface area.[4]

  • Defatting (Optional but Recommended):

    • Macerate the plant powder in n-hexane (1:10 w/v) for 12-24 hours at room temperature to remove lipids and other non-polar compounds.[6]

    • Filter the mixture and discard the hexane (B92381) fraction. Air-dry the plant material to remove residual hexane.

  • Extraction of Polar Compounds:

    • Submerge the defatted plant material in 80% methanol (1:10 w/v) in a sealed container.[10]

    • For maceration, let it stand for 24-48 hours with occasional agitation.[9]

    • Alternatively, for higher efficiency, use an ultrasonic bath (Ultrasound-Assisted Extraction) for 30-60 minutes at a controlled temperature (<50°C).[6][9]

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Solvent Removal:

    • Combine the methanolic extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[4]

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for isolating this compound from the crude extract.

  • Preparation of the Column:

    • Select a stationary phase based on preliminary TLC analysis. Start with silica gel for normal-phase chromatography or C18 silica for reversed-phase.

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase solvent.

    • Pour the slurry into a glass column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve a small amount of the crude extract in the initial mobile phase.

    • Alternatively, for samples that don't dissolve well, use "dry loading": adsorb the extract onto a small amount of silica gel, dry it, and carefully add the fine powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the starting mobile phase (e.g., for silica gel, a non-polar solvent like ethyl acetate/hexane).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the proportion of methanol in an ethyl acetate/methanol mixture.

    • Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the target compound.

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound.

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// Connections raw_material -> prep; prep -> defat; defat -> extract; extract -> concentrate; concentrate -> crude_extract; crude_extract -> purify; purify -> collect; collect -> pool; pool -> final_product; final_product -> quantify; } end_dot Caption: General workflow for extraction and purification.

Biological Context: Jasmonate Biosynthesis

This compound is a derivative of the jasmonate family of phytohormones. Understanding their biosynthesis can provide context for factors influencing their presence in the plant. Jasmonates are lipid-derived signaling compounds that regulate plant growth and defense responses to stress.[21][22] The biosynthesis pathway is induced by cues like wounding or pathogen attack.[23]

// Final connection for context ja_ile -> derivatives [style=invis]; // To help layout } end_dot Caption: Simplified jasmonate biosynthesis pathway.

References

Overcoming co-elution issues in 4''-Hydroxyisojasminin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the HPLC analysis of 4''-Hydroxyisojasminin, with a focus on resolving co-elution issues.

Troubleshooting Guide: Overcoming Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis that can significantly impact the accuracy and precision of quantification.[1] This guide offers a systematic approach to resolving co-elution problems when analyzing this compound.

Problem: Poor resolution between the this compound peak and an unknown interfering peak.

Step 1: Initial System Assessment and Suitability

Before modifying the analytical method, it is crucial to confirm that your HPLC system is performing optimally.[1] Poor peak shape, such as broadening or tailing, can contribute to apparent co-elution.

  • System Suitability Checks:

    • Column Health: A contaminated or voided column can lead to distorted peak shapes.[2] Try flushing the column with a strong solvent. If the issue persists, consider replacing the guard column or the analytical column.[2]

    • Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[1] Unstable pressure can be caused by air bubbles, worn pump seals, or system leaks.[2]

    • Injection Solvent: Dissolving your sample in the initial mobile phase composition is recommended to prevent peak distortion.[1][2] A mismatch in solvent strength between the sample diluent and the mobile phase can cause issues.[2]

    • Extra-Column Volume: Minimize the length and diameter of tubing to reduce peak broadening.[1]

Step 2: Chromatographic Method Optimization

If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the separation between this compound and the interfering peak.[2]

  • Mobile Phase Adjustments:

    • Organic Solvent Ratio & Gradient Profile: For reverse-phase chromatography on a C18 column, begin by adjusting the mobile phase composition. If using a gradient, try a shallower gradient to increase the separation window.[1][3]

    • pH of Mobile Phase: Since this compound may have ionizable functional groups, adjusting the pH of the aqueous portion of the mobile phase can alter its retention behavior and improve selectivity.[2]

    • Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa) can alter selectivity due to different solvent properties.

  • Temperature Control: Adjusting the column temperature can influence selectivity.[2] Lowering the temperature may increase retention and enhance resolution in some cases.[2]

  • Column Chemistry: If mobile phase modifications are insufficient, changing the stationary phase is a powerful strategy.[2] A column with a different chemistry (e.g., Phenyl-Hexyl, Cyano, or a different C18 packing material) offers different selectivity and may resolve the co-eluting peaks.[2][4]

A logical workflow for troubleshooting these issues is presented below.

G cluster_0 A Start: Co-elution Observed B Perform System Suitability Check (Pressure, Peak Shape, Blank Run) A->B C Is System OK? B->C D Troubleshoot System: - Check for leaks - Degas mobile phase - Flush/replace column C->D No E Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Modify Gradient Slope - Adjust pH C->E Yes D->B F Resolution Improved? E->F G Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) F->G No J End: Resolution Achieved F->J Yes H Resolution Improved? G->H I Consider Alternative Techniques (e.g., LC-MS for mass-based detection) H->I No H->J Yes I->J G cluster_1 cluster_2 A Start: Develop Initial HPLC Method for API B Prepare Samples of This compound A->B C Expose to Stress Conditions B->C D Acid Hydrolysis (e.g., 0.1N HCl) E Base Hydrolysis (e.g., 0.1N NaOH) F Oxidation (e.g., 3% H₂O₂) G Thermal Stress (e.g., 60°C) H Photolytic Stress (UV/Vis Light) I Analyze Stressed Samples using HPLC Method D->I E->I F->I G->I H->I J Are API and Degradants Fully Resolved? I->J K Optimize HPLC Method (See Troubleshooting Workflow) J->K No L End: Method is Validated as Stability-Indicating J->L Yes K->I

References

Technical Support Center: Chromatographic Resolution of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of 4''-Hydroxyisojasminin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common separation challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for HPLC column selection for this compound analysis?

A1: For a compound like this compound, a reversed-phase (RP) column is the most common and effective starting point.[1] A C18 (Octadecyl silane) column is the workhorse of reversed-phase chromatography and is recommended for initial method development due to its wide applicability for moderately polar compounds.[2][3] If initial separations lack sufficient retention or selectivity, other phases can be explored.

Q2: Which mobile phase composition should I begin with for separating this compound?

A2: A simple starting mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[4] Begin with a gradient elution to determine the approximate solvent strength required to elute the compound.[5] A common starting gradient is 5% to 95% organic solvent over 20-30 minutes. Adding a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase is highly recommended to control the ionization of silanol (B1196071) groups on the column and improve peak shape.[6][7]

Q3: How does mobile phase pH affect the resolution of this compound?

A3: Mobile phase pH is a critical parameter that influences the ionization state of analytes, which in turn affects their retention and selectivity.[4][8] For a compound with potentially ionizable functional groups like this compound, adjusting the pH can significantly alter its interaction with the stationary phase. Experimenting with a pH range where the compound is in a single, stable ionic state (either fully protonated or deprotonated) often leads to sharper, more symmetrical peaks.[6] Using buffered mobile phases is essential to maintain a stable pH throughout the analysis.[9]

Q4: Should I use an isocratic or gradient elution method?

A4: For initial method development, gradient elution is preferred.[5] It allows for the screening of a wide range of mobile phase compositions in a single run, helping to determine the optimal solvent concentration for eluting your compound and any impurities.[4] Once the ideal conditions are identified, the method can often be converted to a faster isocratic method if the separation window is adequate.[10] Isocratic methods are generally more robust and reproducible for routine analysis.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-eluting Peaks

Q: My this compound peak is not well separated from an adjacent impurity. How can I improve the resolution?

A: Improving resolution requires optimizing one of three key factors: selectivity (α), efficiency (N), or retention factor (k).[11] Altering selectivity is often the most powerful approach.[6][12]

Solutions & Experimental Protocols:

  • Modify Mobile Phase Composition:

    • Protocol: Prepare a series of mobile phases where the ratio of organic solvent (e.g., acetonitrile) to the aqueous component is varied in small increments (e.g., 2-5%). Analyze your sample with each mobile phase to find the optimal ratio that maximizes the distance between the target peak and the impurity.

    • Change Organic Solvent: If adjusting the ratio is insufficient, switch the organic solvent entirely (e.g., from acetonitrile to methanol or vice-versa).[2] These solvents interact differently with the analyte and stationary phase, which can dramatically alter selectivity.[2]

  • Adjust Mobile Phase pH:

    • Protocol: Prepare buffered mobile phases at different pH values (e.g., pH 3.0, 5.0, and 7.5). Ensure your column is stable at the chosen pH.[8] Inject the sample under each condition and observe the changes in retention time and peak separation. This is particularly effective if the analyte or impurity has ionizable groups.[8]

  • Change the Stationary Phase:

    • Protocol: If mobile phase adjustments do not yield the desired resolution, select a column with a different stationary phase.[5] For example, if you started with a C18 column, switching to a Phenyl or Cyano phase can provide different types of interactions (e.g., pi-pi interactions) and thus alter selectivity.[12]

  • Optimize Column Temperature:

    • Protocol: Set the column oven to a starting temperature (e.g., 30 °C) and perform a run. Increase the temperature in 5-10 °C increments for subsequent runs. Higher temperatures can reduce mobile phase viscosity, improving efficiency and sometimes changing selectivity.[7][13]

Parameter to ModifyRecommended ActionExpected Outcome on Resolution
Mobile Phase Strength Decrease % of organic solventIncreases retention; may improve resolution if peaks are not overly retained.[11]
Organic Solvent Type Switch from Acetonitrile to Methanol (or vice versa)Significant change in selectivity (α).[2]
Mobile Phase pH Test acidic, neutral, and basic pH (within column limits)Alters analyte ionization and retention, changing selectivity.[8]
Stationary Phase Change from C18 to Phenyl, Cyano, or C8Provides different chemical interactions, altering selectivity.[2][6]
Column Temperature Increase temperature (e.g., from 30°C to 50°C)May improve efficiency and alter selectivity.[13]
Column Dimensions Use a longer column or one with smaller particlesIncreases efficiency (N), leading to sharper peaks and better separation.[5][13]
Issue 2: Peak Tailing

Q: The peak for this compound is asymmetrical and shows significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns.[9] It can also result from column overload or issues with the mobile phase.[9][14]

Solutions & Experimental Protocols:

  • Adjust Mobile Phase pH:

    • Protocol: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with 0.1% formic or phosphoric acid) can suppress the ionization of residual silanol groups, minimizing unwanted secondary interactions with basic compounds.[15] This is often the most effective solution for tailing of basic or amine-containing analytes.

  • Use a Different Column:

    • Protocol: Switch to a column with high-purity silica (B1680970) and robust end-capping. End-capped columns have fewer accessible silanol groups, reducing the potential for secondary interactions.[9]

  • Reduce Sample Concentration:

    • Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, the original sample was causing mass overload.[14]

  • Check for Column Contamination or Voids:

    • Protocol: If all peaks in the chromatogram are tailing, the issue might be physical.[16] First, try backflushing the column according to the manufacturer's instructions. If this fails, the issue could be a void at the column inlet or a blocked frit, which may require column replacement.[15][16] Using a guard column can help prevent this.

Potential CauseDiagnostic CheckRecommended Solution
Secondary Silanol Interactions Tailing is worse for basic compounds.Lower mobile phase pH (e.g., to 3.0); use an end-capped column.[9]
Mass Overload Inject a diluted sample.Reduce sample concentration or injection volume.[14]
Column Contamination All peaks are tailing; backpressure may be high.Flush the column with strong solvents; use a guard column.[14][15]
Column Void / Blocked Frit Sudden onset of tailing for all peaks.Reverse and flush the column; if unresolved, replace the column.[16]
Inappropriate Mobile Phase pH Peak shape changes with a new batch of mobile phase.Ensure the mobile phase is properly buffered and the pH is correct.[16]
Visual Workflow and Troubleshooting Guides

The following diagrams illustrate logical workflows for method development and troubleshooting.

MethodDevelopmentWorkflow start_end start_end process process decision decision result result issue issue start Start: Define Separation Goals select_col 1. Select Column (e.g., C18, 4.6x150mm, 5µm) start->select_col select_mp 2. Select Mobile Phase (e.g., A: 0.1% FA in H2O B: ACN) select_col->select_mp run_grad 3. Run Initial Gradient (5-95% B over 20 min) select_mp->run_grad eval_res 4. Evaluate Resolution and Peak Shape run_grad->eval_res good_res Resolution is Adequate eval_res->good_res Yes poor_res Resolution is Poor eval_res->poor_res No optimize 5. Optimize Method (Adjust Gradient, Temp, pH) good_res->optimize troubleshoot Go to Troubleshooting Workflow poor_res->troubleshoot troubleshoot->optimize final_method Final Validated Method optimize->final_method

Caption: A systematic workflow for HPLC method development.

TroubleshootingFlowchart start_node start_node decision decision action action problem problem solution solution start Start: Poor Resolution or Peak Shape q_all_peaks Affects ALL Peaks? start->q_all_peaks check_system Check for System Issue: Void, Leak, Blockage q_all_peaks->check_system Yes problem_is_chem Problem is Chemical/ Interaction-Based q_all_peaks->problem_is_chem No a_yes_all YES a_no_some NO flush_col Flush/Reverse Column check_system->flush_col replace_col Replace Column/ Guard Column flush_col->replace_col system_resolved Problem Solved replace_col->system_resolved q_peak_shape What is the issue? problem_is_chem->q_peak_shape tailing_action Lower Mobile Phase pH (e.g., add 0.1% FA) Reduce Sample Load q_peak_shape->tailing_action Tailing res_action Modify Mobile Phase: - Change % Organic - Switch Solvent (ACN/MeOH) - Adjust pH q_peak_shape->res_action Poor Resolution a_tailing Tailing a_poor_res Poor Resolution tailing_resolved Tailing Improved tailing_action->tailing_resolved res_action2 Change Column: (e.g., C18 -> Phenyl) res_action->res_action2 res_resolved Resolution Improved res_action2->res_resolved

Caption: A troubleshooting flowchart for HPLC peak shape issues.

References

Technical Support Center: NMR Analysis of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor signal in Nuclear Magnetic Resonance (NMR) spectroscopy for 4''-Hydroxyisojasminin.

Troubleshooting Guide: Poor Signal Intensity

Issue: Weak or no NMR signal observed for this compound.

This guide provides a systematic approach to diagnosing and resolving poor signal-to-noise ratios in your NMR spectrum.

Step 1: Sample Preparation and Handling

Proper sample preparation is critical for a high-quality NMR spectrum. Errors at this stage are the most common cause of poor results.[1][2][3][4][5]

  • Is the sample concentration sufficient?

    • Recommendation: For ¹H NMR of a molecule the size of this compound (Molecular Weight: 558.57 g/mol ), a concentration of 5-25 mg/mL is generally recommended.[1][3] For ¹³C NMR, a much higher, near-saturated solution is ideal due to the lower sensitivity of the ¹³C nucleus.[1][3][4]

  • Is the compound fully dissolved?

    • Troubleshooting: Visually inspect the sample for any solid particles or turbidity. Undissolved particles can lead to poor magnetic field homogeneity (shimming) and broadened, weak signals.[2][4] If solubility is an issue, consider trying a different deuterated solvent.

    • Solution: Filter the sample solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[1][3][4][5]

  • Are you using a high-quality NMR tube and the correct solvent volume?

    • Recommendation: Use clean, unscratched 5 mm NMR tubes. The solvent height should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the detection region of the NMR probe.[1][3]

  • Is the deuterated solvent appropriate and of high purity?

    • Recommendation: The choice of solvent is crucial and depends on the solubility of your sample.[1] For secoiridoid glucosides, common solvents include methanol-d4 (B120146) (CD₃OD), DMSO-d₆, and D₂O.[6] Ensure the solvent does not have signals that overlap with key resonances of your compound.[1]

  • Are there paramagnetic impurities?

    • Troubleshooting: Paramagnetic impurities, even at trace levels, can cause significant line broadening and signal attenuation. These can be introduced from reagents, catalysts, or glassware.

    • Solution: If suspected, try to repurify the sample. Using a metal chelator like EDTA during workup can sometimes help. Ensure all glassware is scrupulously clean.

Step 2: NMR Instrument and Acquisition Parameters

If you are confident in your sample preparation, the issue may lie with the instrument settings or acquisition parameters.

  • Has the instrument been properly shimmed?

    • Troubleshooting: Poor shimming results in a non-homogeneous magnetic field, leading to broad and distorted peaks.[2] This is a very common reason for poor spectral quality.

    • Solution: Most modern spectrometers have automated shimming routines. If the automated shim fails or produces a poor lock signal, manual shimming may be necessary.

  • Is the probe tuned and matched correctly?

    • Troubleshooting: The NMR probe must be tuned to the specific nucleus being observed (e.g., ¹H) in your specific sample. An untuned probe will result in a significant loss of sensitivity.

    • Solution: Follow the standard operating procedure for tuning and matching the probe for your spectrometer.

  • Are the acquisition parameters optimized?

    • Troubleshooting: Incorrect pulse widths, insufficient number of scans, or an inappropriate relaxation delay (d1) can all lead to a poor signal-to-noise ratio.

    • Solution:

      • Number of Scans (ns): Increase the number of scans to improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.[1]

      • Relaxation Delay (d1): For quantitative results, the relaxation delay should be at least 5-7 times the longest T1 relaxation time of the protons in your molecule. For routine qualitative spectra, a d1 of 1-2 seconds is often sufficient, but for large molecules or specific nuclei, this may need to be increased.

  • Is the receiver gain set correctly?

    • Troubleshooting: If the receiver gain is set too low, the signal will be weak. If it is set too high, it can amplify noise and lead to a distorted baseline and potential clipping of the signal.

    • Solution: Most acquisition software can automatically set the receiver gain (e.g., using the rga command on Bruker instruments).

Frequently Asked Questions (FAQs)

Q1: I'm seeing very broad peaks in my ¹H NMR spectrum of this compound. What is the most likely cause?

A1: The most common causes for broad peaks are poor shimming, the presence of solid particles in the sample, or a sample that is too concentrated, leading to high viscosity.[2][3][4] Start by re-shimming the instrument. If that doesn't resolve the issue, re-prepare your sample, ensuring it is fully dissolved and filtered. You might also try acquiring the spectrum at a slightly elevated temperature to decrease viscosity.

Q2: What is the best deuterated solvent to use for this compound?

A2: The ideal solvent will depend on the specific batch and purity of your sample. Based on literature for similar secoiridoid glucosides, methanol-d4 (CD₃OD), DMSO-d₆, and D₂O are good starting points.[6] It is advisable to perform solubility tests with small amounts of your compound in different deuterated solvents before preparing the final NMR sample.

Q3: My sample concentration is very low. How can I improve the signal-to-noise ratio?

A3: If you cannot increase the sample concentration, the primary way to improve the signal-to-noise ratio is to increase the number of scans.[1] Remember that doubling the signal-to-noise requires quadrupling the number of scans. If available, using a spectrometer with a higher field strength or a cryoprobe will also significantly enhance sensitivity.

Q4: I see a large water peak in my spectrum that is obscuring some of my signals. What can I do?

A4: Many deuterated solvents are hygroscopic and can absorb water from the atmosphere.[2] To minimize this, use fresh, high-quality solvents and cap your NMR tube promptly. To remove the water signal during acquisition, you can use a solvent suppression technique, such as presaturation or WET.[7] Alternatively, if your compound is stable, you can lyophilize it from D₂O a few times to exchange labile protons with deuterium (B1214612).

Q5: My baseline is distorted or "rolling". What causes this?

A5: A rolling baseline is often a sign of an improperly set receiver gain (too high) or a very strong signal that is causing detector overload. It can also be an artifact of the data processing. Re-acquire the spectrum with an optimized receiver gain and ensure proper baseline correction is applied during processing.

Quantitative Data Summary

The following table summarizes key parameters for preparing and acquiring a ¹H NMR spectrum of this compound.

ParameterRecommended ValueNotes
Sample Concentration 5-25 mg/mLFor ¹H NMR. Higher concentration needed for ¹³C NMR.[1][3]
Solvent Volume 0.6 - 0.7 mLCorresponds to a height of 4-5 cm in a standard 5 mm tube.[1][3]
Deuterated Solvents Methanol-d4 (CD₃OD), DMSO-d₆, D₂OChoice depends on sample solubility.[6]
Number of Scans (ns) 16 to 128 (or more for dilute samples)Signal-to-noise improves with the square root of 'ns'.[1]
Relaxation Delay (d1) 1 - 5 secondsFor qualitative spectra. Longer delays may be needed for quantitative analysis.
Pulse Width (p1) ~90° pulseCalibrate for your specific probe and sample.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of purified this compound and transfer it to a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip.

  • Transfer to NMR Tube: Using the prepared pipette, filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[1][3][5]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Standard ¹H NMR Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field until a sharp, symmetrical lock signal is achieved.

  • Probe Tuning: Tune and match the probe to the ¹H frequency for the specific sample.

  • Parameter Setup:

    • Load a standard ¹H acquisition parameter set.

    • Set the number of scans (e.g., ns 16).

    • Set the relaxation delay (e.g., d1 2s).

    • Ensure the spectral width is adequate to cover all expected proton signals.

    • Use an automated routine to set the receiver gain.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition is complete, Fourier transform the FID, and apply phase and baseline corrections to the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Troubleshooting Workflow for Poor NMR Signal

Troubleshooting_Workflow Troubleshooting Poor NMR Signal for this compound start Start: Poor NMR Signal check_sample Step 1: Check Sample Preparation start->check_sample concentration Is concentration adequate? (5-25 mg/mL for 1H) check_sample->concentration Yes check_instrument Step 2: Check Instrument Parameters check_sample->check_instrument All Sample Checks OK dissolved Is sample fully dissolved and filtered? concentration->dissolved Yes increase_conc Action: Increase concentration or use cryoprobe concentration->increase_conc No solvent Is the solvent appropriate and pure? dissolved->solvent Yes remake_sample Action: Re-dissolve, sonicate, and filter sample dissolved->remake_sample No change_solvent Action: Try a different deuterated solvent solvent->change_solvent No solvent->check_instrument Yes increase_conc->check_sample remake_sample->check_sample change_solvent->check_sample shimming Is shimming optimal? check_instrument->shimming Yes tuning Is the probe tuned and matched? shimming->tuning Yes re_shim Action: Re-run automated shimming or shim manually shimming->re_shim No acquisition Are acquisition parameters (ns, d1) sufficient? tuning->acquisition Yes re_tune Action: Re-tune and match the probe tuning->re_tune No increase_scans Action: Increase number of scans and/or relaxation delay acquisition->increase_scans No good_signal End: Good Signal Achieved acquisition->good_signal Yes re_shim->check_instrument re_tune->check_instrument increase_scans->check_instrument

Caption: A flowchart outlining the systematic process for troubleshooting poor NMR signal intensity.

References

Addressing matrix effects in LC-MS analysis of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 4''-Hydroxyisojasminin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3] In biological samples like plasma or serum, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[4][5]

Q2: My signal for this compound is low and inconsistent in plasma samples. Could this be due to matrix effects?

Yes, low and variable signal intensity for this compound is a primary indicator of matrix effects, particularly ion suppression.[5] Co-eluting components from the plasma, especially phospholipids, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and erratic signal.[5][6] This can significantly compromise the reliability of your results.

Q3: How can I definitively confirm that matrix effects are affecting my this compound analysis?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix sample.[4][5][7] A significant difference between these two measurements indicates the presence of ion suppression or enhancement.[5]

  • Post-Column Infusion Method: This is a qualitative method that helps identify the regions in the chromatogram where matrix effects occur.[8] A constant flow of this compound is infused into the mass spectrometer post-column, while an extracted blank matrix sample is injected. Any dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[5]

Q4: What is the most effective way to compensate for matrix effects in the quantification of this compound?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10][11] A SIL-IS for this compound would have nearly identical chemical and physical properties and would co-elute with the analyte.[7] This means it will experience similar degrees of ion suppression or enhancement, allowing for accurate normalization of the analyte signal and improving the precision and accuracy of quantification.[7][11]

Q5: Can I just dilute my sample to reduce matrix effects?

Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[9][12] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[9] Excessive dilution may compromise the sensitivity of the assay.[12]

Troubleshooting Guide

Issue: Poor peak shape and retention time shifts for this compound between samples.

Possible Cause: Matrix components can interact with the stationary phase of the LC column, altering its chromatographic properties and affecting the retention and peak shape of this compound.[7][13]

Solutions:

  • Optimize Chromatographic Separation: Modifying the LC method can help separate this compound from interfering matrix components.[5] Consider adjusting the mobile phase composition, the gradient profile, or trying a different column chemistry.[5]

  • Improve Sample Preparation: A more rigorous sample cleanup can remove the interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix components than a simple protein precipitation.[14][15]

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in an extracted blank matrix that is similar to your samples. This helps to ensure that the calibration curve accurately reflects the matrix effects present in the unknown samples.[13]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of the matrix effect.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., the mid-point of your calibration curve).

    • Set B (Post-Extraction Spiked Sample): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the same extraction procedure you use for your study samples. Spike this compound into the final, extracted matrix to achieve the same final concentration as the neat solution in Set A.

    • Set C (Pre-Extraction Spiked Sample): Spike this compound into a blank matrix sample before the extraction process. The concentration should be chosen such that after the extraction and any reconstitution steps, the final concentration is the same as in Sets A and B.

  • LC-MS Analysis: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [7]

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Protocol 2: Phospholipid Removal using a Pass-Through SPE Plate

Phospholipids are a major source of matrix effects in plasma and serum samples.[6][16][17] This protocol describes a generic procedure for their removal.

Procedure:

  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture for 10 seconds and then centrifuge to pellet the precipitated proteins.

  • Load Supernatant: Transfer the supernatant to a phospholipid removal plate (e.g., Ostro, HybridSPE).

  • Elute: Apply a vacuum to pull the sample through the sorbent. The eluate, now depleted of phospholipids, is collected for analysis.[14][17]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a key contributor to matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Reference
Protein Precipitation (PPT)>95Low[6]
Liquid-Liquid Extraction (LLE)VariableModerate to High
Solid-Phase Extraction (SPE)HighHigh[6]
Phospholipid Removal Plates>94>95[14][17]

Visualizations

cluster_0 Matrix Effect Troubleshooting Workflow A Inconsistent/Inaccurate Results for this compound B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >15% suppression/enhancement) B->C D Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) C->D Yes H Proceed with Validated Method C->H No E Optimize Chromatography (e.g., Gradient, Column) D->E F Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Re-evaluate Matrix Effect F->G G->D Still Significant G->H Acceptable

Caption: A workflow for identifying and mitigating matrix effects.

Caption: Key strategies for addressing matrix effects in LC-MS.

References

Technical Support Center: Enhancing the Solubility of 4''-Hydroxyisojasminin for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 4''-Hydroxyisojasminin and facing challenges with its solubility in bioassays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when preparing this compound for biological experiments.

Question: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my aqueous cell culture medium. What's happening and how can I fix it?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous solution where it is poorly soluble. Here are several strategies to troubleshoot this problem:

  • Optimize the Dilution Process: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, try a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) medium, and then add this intermediate dilution to the final volume. Always add the compound solution to the medium, not the other way around, and do so dropwise while gently vortexing.

  • Reduce the Final Concentration: The intended concentration of this compound in your assay might be higher than its aqueous solubility limit. Consider lowering the final concentration and performing a dose-response experiment to find the highest soluble concentration that still yields a biological effect.

  • Maintain Optimal Temperature: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. Lower temperatures can decrease the solubility of many compounds.

  • Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also contribute to solubility issues. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.

Question: My this compound solution looks fine initially, but I see a precipitate forming in the incubator after a few hours. What causes this delayed precipitation?

Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture medium over time:

  • Interaction with Media Components: this compound may interact with salts, proteins (especially if you are using serum), or other components in the medium, leading to the formation of insoluble complexes. If you suspect this, you could try a different basal medium formulation or use serum-free medium for the initial solubility tests.

  • pH and Temperature Shifts: The environment inside an incubator, with controlled CO2 levels, can cause slight changes in the pH of the medium over time. These shifts, along with prolonged incubation at 37°C, can affect the stability and solubility of your compound.

  • Compound Degradation: Over time, the compound may degrade into less soluble byproducts.

To address this, you can perform a time-course solubility study to determine how long this compound remains in solution under your specific experimental conditions.

Frequently Asked Questions (FAQs)

This section addresses general questions about working with this compound.

Question: What is this compound and why is its solubility a concern?

Answer: this compound is a secoiridoid, a class of natural products found in various plants. Like many natural products, it has a complex and relatively nonpolar structure, which often leads to poor solubility in aqueous solutions, such as the buffers and cell culture media used in bioassays. This low solubility can hinder its biological evaluation, leading to inaccurate and irreproducible results.

Question: What are the best initial solvents for making a stock solution of this compound?

Answer: For creating a high-concentration stock solution, organic solvents are typically used. Based on the chemical properties of similar compounds, the following solvents are recommended for initial testing:

  • Dimethyl sulfoxide (B87167) (DMSO): This is a powerful and commonly used solvent for dissolving a wide range of organic compounds for in vitro assays.

  • Ethanol: Another common solvent that can be effective for dissolving moderately nonpolar compounds.

  • Methanol: Similar to ethanol, it can be a good starting point for solubility testing.

It is crucial to determine the solubility in these solvents to prepare a concentrated stock solution that can be further diluted into your aqueous assay buffer.

Question: How can I determine the solubility of this compound in a specific solvent?

Answer: You can determine the solubility of this compound using a simple experimental protocol. A detailed methodology is provided in the "Experimental Protocols" section below. The general principle involves creating a supersaturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

Question: Are there any alternative methods to improve the solubility of this compound in my bioassay without using high concentrations of organic solvents?

Answer: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.

  • Use of Co-solvents: A mixture of a primary solvent (like water) with a small amount of a water-miscible organic solvent (a co-solvent) can significantly increase the solubility of a nonpolar compound.

  • Surfactant Micelles: Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds and increase their apparent solubility.

Quantitative Data Presentation

Table 1: Recommended Starting Solvents for this compound Stock Solutions

SolventPolarityTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)Polar aprotic10-50 mMA versatile solvent for highly nonpolar compounds. Final concentration in assays should be kept low (<0.5%).
EthanolPolar protic1-20 mMA good alternative to DMSO, generally less toxic to cells.
MethanolPolar protic1-20 mMSimilar to ethanol, but can be more volatile.

Table 2: Common Excipients for Enhancing Aqueous Solubility

Excipient TypeExamplesMechanism of ActionConsiderations
Cyclodextrinsβ-cyclodextrin, HP-β-cyclodextrinForms inclusion complexesCan sometimes interact with cell membranes at high concentrations.
Co-solventsPropylene glycol, Polyethylene glycol (PEG)Increases the overall polarity of the solvent mixtureThe concentration of the co-solvent needs to be optimized for cell viability.
SurfactantsTween® 80, Polysorbate 20Forms micelles to encapsulate the compoundCan have detergent effects on cells at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 5.59 mg). The molecular weight of this compound is approximately 558.6 g/mol .

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO. For 5.59 mg of the compound, you would need 1 mL of DMSO.

  • Dissolving the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Aqueous Solubility of this compound

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to your aqueous buffer of choice (e.g., phosphate-buffered saline or cell culture medium) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved compound.

  • Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Reporting: The measured concentration represents the solubility of the compound in that specific aqueous medium at the tested temperature.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Aqueous Medium store->prewarm serial_dilute Perform Serial Dilution prewarm->serial_dilute add_to_assay Add to Bioassay serial_dilute->add_to_assay precipitate Precipitation Occurs? optimize Optimize Dilution/Concentration precipitate->optimize Yes use_excipient Use Solubility Enhancer precipitate->use_excipient Persistent optimize->serial_dilute use_excipient->serial_dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_cell Cancer Cell compound This compound pi3k PI3K compound->pi3k Inhibition stat3 STAT3 compound->stat3 Inhibition akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 apoptosis Apoptosis bcl2->apoptosis cyclin_d1 Cyclin D1 (Cell Cycle) stat3->cyclin_d1 proliferation Cell Proliferation cyclin_d1->proliferation

Caption: Potential signaling pathways modulated by secoiridoids like this compound in cancer cells.

troubleshooting_flowchart start Start: Dissolve Compound in DMSO q1 Precipitation upon adding to aqueous medium? start->q1 a1 1. Slow down addition (dropwise). 2. Vortex while adding. 3. Use pre-warmed medium. q1->a1 Yes q3 Delayed precipitation in incubator? q1->q3 No q2 Still precipitates? a1->q2 a2 1. Lower the final concentration. 2. Reduce final DMSO % (<0.1%). q2->a2 Yes q2->q3 No a2->q3 a3 1. Check for interactions with media components. 2. Consider using excipients (e.g., cyclodextrins). q3->a3 Yes end Solution is stable for bioassay q3->end No a3->end

Caption: A decision-making flowchart for troubleshooting solubility issues with this compound.

Preventing degradation of 4''-Hydroxyisojasminin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 4''-Hydroxyisojasminin during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the general stability of iridoid glycosides, the primary factors that can cause the degradation of this compound are exposure to elevated temperatures, inappropriate pH conditions (both acidic and alkaline), light, and oxidizing agents. Moisture can also contribute to hydrolytic degradation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at temperatures below -15°C in a tightly sealed container to protect it from moisture. Storing the compound in the dark is also crucial to prevent photodegradation.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and other degradation reactions. If short-term storage in solution is necessary, use a buffered solution at a slightly acidic to neutral pH (around pH 5-7) and store at 2-8°C in the dark. The stability in the chosen solvent system should be validated.

Q4: I observed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing or browning, can be an indicator of degradation. This could be due to oxidation or photodegradation. It is advisable to re-analyze the purity of the sample using a suitable analytical method like HPLC before use.

Q5: How can I monitor the stability of my this compound sample over time?

A5: The stability of this compound can be monitored by periodically testing its purity using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact compound from its degradation products and allow for accurate quantification.

Troubleshooting Guides

Issue 1: Loss of Potency or Purity in a Stored Sample

  • Possible Cause A: Inappropriate Storage Temperature. Storing the compound at room temperature or even in a standard refrigerator (2-8°C) for extended periods may not be sufficient to prevent degradation.

    • Solution: Ensure long-term storage at or below -15°C. For daily use, a small aliquot can be stored at 2-8°C for a limited time, but the bulk material should remain frozen.

  • Possible Cause B: Exposure to Light. this compound, like many iridoid glycosides, may be sensitive to light.

    • Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Possible Cause C: Presence of Moisture. Hydrolysis of the glycosidic bond is a common degradation pathway for iridoid glycosides.

    • Solution: Store the compound in a desiccated environment. Use a tightly sealed container and consider storing it in a desiccator. When removing the sample from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation.

Issue 2: Inconsistent Experimental Results

  • Possible Cause A: Degradation in Experimental Solutions. The pH and temperature of your experimental buffers can affect the stability of this compound.

    • Solution: Prepare fresh solutions for each experiment. If solutions need to be stored, even for a short period, keep them on ice and protected from light. Conduct preliminary stability studies of this compound in your experimental buffers to determine its stability under those conditions.

  • Possible Cause B: Oxidative Degradation. The presence of dissolved oxygen or oxidizing agents in your experimental setup can lead to degradation.

    • Solution: If your application is sensitive to oxidation, consider de-gassing your solvents and buffers. The addition of antioxidants could be considered, but their compatibility with the experimental system must be verified.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionSolid StateIn Solution (Short-term)
Temperature ≤ -15°C (Long-term)2-8°C
2-8°C (Short-term)
Light Protect from light (Amber vial/foil)Protect from light
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) if highly sensitive to oxidationDegassed solvents/buffers
Moisture Store in a desiccated environmentUse anhydrous solvents where appropriate

Table 2: Potential Degradation Pathways and Contributing Factors

Degradation PathwayContributing FactorsPotential Degradation Products
Hydrolysis Acidic or alkaline pH, moisture, temperatureAglycone, free sugar moiety
Oxidation Oxygen, oxidizing agents, light, temperatureOxidized derivatives
Photodegradation Exposure to UV or visible lightVarious photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in an oven at 60°C for 24 and 48 hours. Dissolve the sample in the initial solvent for analysis.

  • Photodegradation: Expose a solution of this compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a control (untreated stock solution) by a suitable analytical method like HPLC-UV or LC-MS to observe the formation of degradation products and the decrease in the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (B52724) is a good starting point.

  • Method Optimization: Use the samples from the forced degradation study to optimize the HPLC method. The goal is to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Degradation_Pathway Temp Elevated Temperature HIJ This compound (Intact) Hydrolysis_P Hydrolysis Products (e.g., Aglycone) Temp->Hydrolysis_P Oxidation_P Oxidation Products Temp->Oxidation_P Light Light Exposure Light->Oxidation_P Photo_P Photodegradation Products Light->Photo_P pH Inappropriate pH (Acidic/Alkaline) pH->Hydrolysis_P Oxidant Oxidizing Agents Oxidant->Oxidation_P HIJ->Hydrolysis_P Hydrolysis HIJ->Oxidation_P Oxidation HIJ->Photo_P Photodegradation Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acid Hydrolysis Stock->Acid Alkali Alkaline Hydrolysis Stock->Alkali Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC / LC-MS Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data Troubleshooting_Logic Start Inconsistent Results or Loss of Purity Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Sample Handling and Preparation Start->Check_Handling Temp_OK Temperature ≤ -15°C? Check_Storage->Temp_OK Solution_Fresh Solutions Prepared Fresh? Check_Handling->Solution_Fresh Light_OK Protected from Light? Temp_OK->Light_OK Yes Action_Temp Store at ≤ -15°C Temp_OK->Action_Temp No Moisture_OK Protected from Moisture? Light_OK->Moisture_OK Yes Action_Light Use Amber Vials/Foil Light_OK->Action_Light No Action_Moisture Use Desiccator Moisture_OK->Action_Moisture No Reanalyze Re-analyze Purity Moisture_OK->Reanalyze Yes pH_Stable Compound Stable at Buffer pH? Solution_Fresh->pH_Stable Yes Action_Solution Prepare Fresh Solutions Solution_Fresh->Action_Solution No Action_pH Validate Buffer Stability pH_Stable->Action_pH No pH_Stable->Reanalyze Yes Action_Temp->Reanalyze Action_Light->Reanalyze Action_Moisture->Reanalyze Action_Solution->Reanalyze Action_pH->Reanalyze

Technical Support Center: Chromatography of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 4''-Hydroxyisojasminin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the latter part of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian.[1] For quantitative analysis of this compound, peak tailing is problematic as it can compromise the accuracy and precision of integration, leading to unreliable quantification.[1] It also reduces the resolution between closely eluting peaks, potentially obscuring the presence of impurities or related compounds.[1]

Q2: What are the common causes of peak tailing when analyzing phenolic compounds like this compound?

A2: The primary causes of peak tailing for phenolic compounds such as this compound, a secoiridoid glucoside, are multifaceted. A major contributor is the occurrence of more than one mechanism of analyte retention.[1] This often involves secondary interactions between the polar functional groups of the analyte and the stationary phase.[1] Other common causes include:

  • Secondary silanol (B1196071) interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the polar groups of this compound, causing tailing.[1]

  • Mobile phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte and/or the silanol groups, resulting in peak distortion.[1]

  • Column problems: Physical issues with the column, such as contamination, bed deformation (voids), or a partially blocked inlet frit, can distort the peak shape.[1]

  • Sample overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-column effects: Factors outside of the analytical column, such as excessive tubing length or dead volume in the HPLC system, can contribute to band broadening and peak tailing.[1]

Q3: How is peak tailing measured?

A3: Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The USP Tailing Factor is calculated using the formula:

Tf = W₀.₀₅ / 2f

where:

  • W₀.₀₅ is the width of the peak at 5% of its height.

  • f is the distance from the peak maximum to the leading edge of the peak at 5% of the peak height.[2]

A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate tailing, with values above 1.5 suggesting significant tailing that requires correction.[2]

Troubleshooting Guide: Peak Tailing in this compound Chromatography

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Issue 1: Peak tailing is observed for the this compound peak.

This is a common issue, often related to interactions between the analyte and the stationary phase, or the mobile phase conditions.

Systematic Troubleshooting Workflow

G cluster_0 Troubleshooting Peak Tailing cluster_1 Mobile Phase Optimization cluster_2 Column Health Assessment cluster_3 Sample and Injection Analysis cluster_4 System Hardware Check start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase pH start->check_mobile_phase check_column Step 2: Assess Column Health check_mobile_phase->check_column If tailing persists ph_adjust Adjust pH to 2.5-3.5 with formic or acetic acid check_mobile_phase->ph_adjust check_sample Step 3: Investigate Sample and Injection check_column->check_sample If tailing persists flush_column Flush with strong solvent check_column->flush_column check_system Step 4: Examine Extra-Column Effects check_sample->check_system If tailing persists reduce_load Reduce sample concentration or injection volume check_sample->reduce_load solution Symmetrical Peak Achieved check_system->solution If tailing is resolved minimize_tubing Use shorter, narrower ID tubing check_system->minimize_tubing buffer_check Ensure adequate buffer concentration (20-50 mM) ph_adjust->buffer_check replace_column Replace with new or end-capped column flush_column->replace_column solvent_match Ensure sample solvent matches mobile phase reduce_load->solvent_match check_fittings Inspect and tighten all fittings minimize_tubing->check_fittings

Caption: A stepwise workflow for troubleshooting peak tailing in HPLC analysis.

Possible Causes and Recommended Actions:

  • Secondary Interactions with Residual Silanols:

    • Explanation: this compound, with its phenolic hydroxyl groups, can form strong interactions with free silanol groups on the silica-based stationary phase, leading to peak tailing.[1]

    • Recommended Actions:

      • Lower Mobile Phase pH: Adjust the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with the analyte.[3]

      • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically derivatizes most of the residual silanol groups, minimizing their availability for secondary interactions.[2]

      • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help to mask the active silanol sites. However, this can suppress ionization in mass spectrometry detectors and may not be suitable for all applications.

  • Inappropriate Mobile Phase pH:

    • Explanation: If the mobile phase pH is close to the pKa of this compound, a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak broadening and tailing.[4]

    • Recommended Actions:

      • Adjust and Buffer the Mobile Phase: As mentioned, lower the pH of the mobile phase to fully protonate the analyte. It is also crucial to use a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at an appropriate concentration (typically 20-50 mM) to maintain a stable pH throughout the analysis.[2]

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained sample matrix components on the column inlet or degradation of the stationary phase over time can lead to poor peak shape.[1]

    • Recommended Actions:

      • Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and dichloromethane, if compatible with the column).

      • Use a Guard Column: Employ a guard column with the same stationary phase as the analytical column to protect it from strongly retained compounds and particulates.

      • Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and should be replaced.

  • Sample Overload:

    • Explanation: Injecting too much of the sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases, which can cause peak tailing.[1]

    • Recommended Actions:

      • Dilute the Sample: Reduce the concentration of the this compound sample.

      • Decrease Injection Volume: Inject a smaller volume of the sample onto the column.

  • Extra-Column Effects:

    • Explanation: The volume of the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.[1]

    • Recommended Actions:

      • Minimize Tubing Length and Diameter: Use short lengths of narrow internal diameter (e.g., 0.12 mm or 0.005 inches) tubing to connect the components of the HPLC system.

      • Check Fittings: Ensure that all fittings are properly seated and tightened to minimize dead volume.

Data Presentation

The following table provides hypothetical data illustrating the effect of mobile phase pH on the peak shape of a phenolic glucoside similar to this compound.

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape Description
6.52.1Severe Tailing
5.01.8Moderate Tailing
4.01.4Slight Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

Logical Relationship Diagram for pH and Peak Tailing

G cluster_0 Effect of Mobile Phase pH on Peak Tailing high_ph High Mobile Phase pH (e.g., > 4.0) ionized_silanols Ionized Silanol Groups (-SiO⁻) high_ph->ionized_silanols secondary_interaction Strong Secondary Interaction with Phenolic -OH Groups ionized_silanols->secondary_interaction peak_tailing Increased Peak Tailing (Tf > 1.2) secondary_interaction->peak_tailing low_ph Low Mobile Phase pH (e.g., 2.5-3.5) protonated_silanols Protonated Silanol Groups (-SiOH) low_ph->protonated_silanols reduced_interaction Minimized Secondary Interaction protonated_silanols->reduced_interaction symmetrical_peak Symmetrical Peak (Tf ≈ 1.0) reduced_interaction->symmetrical_peak

Caption: The relationship between mobile phase pH and peak tailing in reversed-phase HPLC.

Experimental Protocols

The following is a representative experimental protocol for the analysis of secoiridoid glucosides, adapted from methods for the related compound oleuropein (B1677263), which can be used as a starting point for optimizing the analysis of this compound.[5][6][7]

Objective: To develop a reversed-phase HPLC method for the quantitative analysis of this compound with improved peak symmetry.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or acetic acid, analytical grade)

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:Mobile Phase B).

  • Sample Preparation (from Jasminum mesnyi extract):

    • Accurately weigh a known amount of the dried plant extract.

    • Dissolve the extract in methanol and sonicate for 15-20 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program (example):

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% B

      • 30-32 min: 60% to 20% B

      • 32-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at a wavelength appropriate for secoiridoid glucosides, typically around 230-280 nm. A DAD can be used to determine the optimal wavelength from the UV spectrum of this compound.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing the retention time with that of the reference standard.

    • Calculate the USP Tailing Factor for the this compound peak.

    • If peak tailing is observed (Tf > 1.2), proceed with the troubleshooting steps outlined in this guide, starting with adjusting the mobile phase pH.

Disclaimer: This technical support guide is intended for informational purposes only. The experimental protocols provided are examples and may require optimization for specific applications and instrumentation. Always follow appropriate laboratory safety procedures.

References

Minimizing interference in antioxidant assays with 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4''-Hydroxyisojasminin, particularly in the context of antioxidant activity assays. As this compound is often studied within extracts of plants like Jasminum mesnyi, this guide addresses challenges related to measuring the antioxidant capacity of a target compound within a complex phytochemical matrix.

Troubleshooting Guide

This guide addresses specific issues that may arise during the antioxidant evaluation of samples containing this compound.

Issue 1: High Variability in DPPH Assay Results

Potential Cause Recommended Solution
Solvent Mismatch: this compound and other compounds in an extract may have limited solubility in the methanol (B129727) or ethanol (B145695) typically used for the DPPH reagent, leading to inconsistent reactions.Ensure complete dissolution of your sample in the assay solvent. If using a crude extract, consider a solvent system that balances the polarity of the DPPH reagent and the extract components. A 90% methanol solution has been used effectively for Jasminum mesnyi leaf extracts.[1]
pH Sensitivity: The DPPH assay's radical scavenging mechanism can be influenced by the pH of the reaction mixture. Acidic components in a plant extract can affect the results.Maintain a consistent and buffered pH for all samples and standards. If co-eluting acids are suspected, consider a preliminary sample cleanup step or use an alternative assay less sensitive to pH, like the ABTS assay under neutral conditions.
Slow Reaction Kinetics: Some secoiridoids and other phenolic compounds may react slowly with the DPPH radical, leading to underestimation of antioxidant capacity if a fixed, short endpoint is used.Monitor the reaction kinetics by taking absorbance readings at multiple time points until a plateau is reached. This will help determine the optimal incubation time for your specific sample.
Interference from Other Compounds: Extracts containing this compound also contain other antioxidant compounds like flavonoids (e.g., quercetin (B1663063), rutin) and other secoiridoids.[1][2] These can have synergistic or antagonistic effects, causing variability.If possible, use chromatographic techniques (e.g., HPLC) to separate and quantify the contribution of individual compounds. If working with extracts, acknowledge the combined antioxidant effect in your results.

Issue 2: Unexpectedly Low or High FRAP Assay Results

Potential Cause Recommended Solution
Chelating Activity: this compound or other co-extracted compounds might chelate the iron in the FRAP reagent, leading to an overestimation of the reducing power.Be aware that the FRAP assay measures the total reducing capacity, which includes both electron donation and metal chelation. To distinguish between these, consider using a specific metal chelating assay in parallel.
Incomplete Reaction: The reduction of Fe³⁺ to Fe²⁺ by certain antioxidants can be slow. A standard 4-minute reading might not capture the full potential.As with the DPPH assay, perform a kinetic study to ensure the reaction has reached its endpoint before taking the final absorbance reading.
Precipitation: The acidic pH of the FRAP reagent (pH 3.6) can cause some compounds in a crude extract to precipitate, removing them from the reaction and leading to lower measured antioxidant capacity.Visually inspect the reaction wells for any turbidity or precipitation. If observed, try further diluting the sample or using a different solvent for initial sample preparation that is compatible with the acidic aqueous environment of the assay.

Issue 3: Color Interference in Spectrophotometric Assays

Potential Cause Recommended Solution
Natural Pigments: Plant extracts, especially those from flowers and leaves, can contain pigments that absorb light at or near the wavelength used for the assay (e.g., ~517 nm for DPPH, ~593 nm for FRAP).Run a sample blank for each concentration of your extract. The sample blank should contain the sample and the assay solvent but not the radical/reagent (e.g., for DPPH, mix the sample with methanol instead of the DPPH solution). Subtract the absorbance of the sample blank from the absorbance of the sample reaction.
Reaction Product Color: The products formed from the reaction of this compound or other compounds with the assay reagent may have their own absorbance, leading to inaccurate readings.This is a more complex issue. If suspected, HPLC-based methods with post-column derivatization can help to separate the parent compound from the reaction products before detection.

Frequently Asked Questions (FAQs)

Q1: What is the expected antioxidant activity of this compound?

A1: There is limited data on the isolated this compound. However, it is a secoiridoid, a class of compounds known for their antioxidant potential.[2] Studies on methanol extracts of Jasminum mesnyi leaves, which contain this compound, have shown significant DPPH radical scavenging activity. For instance, a 90% methanol extract exhibited an IC50 value of 25.27±0.6 µg/ml in a DPPH assay.[1] This indicates that the plant material containing this compound is a potent source of natural antioxidants.

Q2: Which antioxidant assay is best suited for samples containing this compound?

A2: There is no single "best" assay. It is highly recommended to use a battery of assays that operate via different mechanisms to get a comprehensive antioxidant profile.

  • For radical scavenging activity: Both DPPH and ABTS assays are suitable. The ABTS assay is often more versatile as it can be used at different pH levels and is soluble in both aqueous and organic solvents, which can be an advantage when working with complex extracts.

  • For reducing power: The FRAP assay is a good choice to measure the ability of your sample to donate an electron.

  • For peroxyl radical scavenging: The ORAC assay is physiologically more relevant as it uses a biologically relevant radical source.

Q3: How can I be sure that the antioxidant activity I'm measuring is from this compound and not other compounds in my extract?

A3: Without isolating the compound, you cannot be certain. The measured activity will be the total antioxidant capacity of the extract. Jasminum mesnyi extracts are known to contain other potent antioxidants like quercetin and rutin.[1] To attribute activity specifically to this compound, you would need to:

  • Purify this compound from the extract.

  • Perform the antioxidant assays on the isolated, pure compound.

  • Use techniques like HPLC coupled with an online antioxidant detection method to correlate antioxidant activity with the specific peak for this compound in a chromatogram of the extract.

Q4: My sample is not fully soluble in the assay medium. What should I do?

A4: Poor solubility is a common issue. You can try:

  • Sonication: This can help to break down particles and improve dissolution.

  • Using a co-solvent: A small amount of a solvent like DMSO can be used to initially dissolve the sample before diluting it in the assay buffer. Ensure that the final concentration of the co-solvent does not interfere with the assay. Always run a solvent control.

  • Centrifugation/Filtration: If insolubility persists, centrifuge or filter your sample after dissolution and use the clear supernatant for the assay. Be aware that this may remove some of the active compounds.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes the reported antioxidant activity for extracts of Jasminum mesnyi, which is a natural source of this compound. Note that these values represent the activity of the entire extract, not of the isolated compound.

Assay Sample Result (IC50) Standard (IC50) Reference
DPPH Radical Scavenging90% Methanol Extract of J. mesnyi leaves25.27 ± 0.6 µg/mlAscorbic Acid: 8.84 ± 0.05 µg/ml; Rutin: 3.78 ± 0.153 µg/ml[1]
DPPH Radical ScavengingAqueous Extract of J. mesnyi leaves71.84 ± 0.06 µg/mlAscorbic Acid: 8.84 ± 0.05 µg/ml; Rutin: 3.78 ± 0.153 µg/ml[1]

Detailed Experimental Protocols

DPPH Radical Scavenging Assay Protocol (Adapted from literature[1])

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. The concentration is typically around 0.1 mM, but should be adjusted so that the initial absorbance at 517 nm is approximately 1.0. Store this solution in the dark.

  • Sample Preparation:

    • Prepare a stock solution of your this compound-containing sample (e.g., plant extract) in a suitable solvent (e.g., 90% methanol).

    • Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a fixed volume of your sample dilution (e.g., 100 µL).

    • Add a fixed volume of the DPPH solution (e.g., 100 µL).

    • Mix well and incubate in the dark at room temperature for a predetermined time (e.g., 30 minutes). It is advisable to perform a kinetic scan first to determine the optimal incubation time.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Controls:

    • Blank: Contains the solvent used for the sample instead of the sample itself.

    • Positive Control: A known antioxidant like ascorbic acid or Trolox, tested at various concentrations.

    • Sample Blank: Contains the sample and the solvent used for the DPPH solution (e.g., methanol) to correct for any color interference from the sample.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - (Abs_sample - Abs_sample_blank)) / Abs_blank] * 100

    • Plot the % inhibition against the sample concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol (General procedure)

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust the pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare your this compound-containing sample in a suitable solvent.

    • Prepare a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄·7H₂O), at various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a microplate well (e.g., 20 µL).

    • Add a large volume of the pre-warmed FRAP reagent (e.g., 180 µL).

    • Mix and incubate at 37°C for a specified time (often 4-6 minutes, but should be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Fe²⁺. Results are typically expressed as µM Fe(II) equivalents.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis & Troubleshooting Sample Sample containing This compound Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Reagent Assay Reagent (DPPH, FRAP, etc.) Reagent->Mix Incubate Incubate (Time & Temp Dependent) Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition / Reducing Power Measure->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot Troubleshoot Troubleshoot Issues: - Solubility - Kinetics - Interference Plot->Troubleshoot troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Assay Results? Solubility Solubility Issue? Start->Solubility Kinetics Reaction Time Issue? Start->Kinetics Interference Interference Issue? (Color, Other Compounds) Start->Interference Sol_Solubility Optimize Solvent Use Co-solvent (DMSO) Sonication Solubility->Sol_Solubility Sol_Kinetics Run Kinetic Scans Determine Optimal Incubation Time Kinetics->Sol_Kinetics Sol_Interference Run Sample Blanks Use Multiple Assays Chromatographic Separation Interference->Sol_Interference

References

Technical Support Center: Improving the Reproducibility of Anthelmintic Assays for 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of anthelmintic assays involving 4''-Hydroxyisojasminin.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my IC50 values for this compound between experiments?

Inconsistent IC50 values are a common challenge in anthelmintic drug screening. Several factors can contribute to this variability:

  • Parasite Strain and Stage: Ensure you are using a consistent parasite species, strain, and developmental stage for all experiments. Different strains can exhibit varying susceptibility to anthelmintic agents.[1]

  • Culture Conditions: Maintain consistent culture conditions, including the medium, serum percentage, and incubation parameters. Variations in these parameters can significantly impact parasite viability and, consequently, the calculated IC50 values.[1]

  • Compound Solubility and Stability: this compound, as a natural product, may have limited aqueous solubility. Inconsistent stock solution preparation or precipitation during the assay can lead to variable effective concentrations. It is crucial to ensure the compound is fully dissolved and stable in the chosen solvent and assay medium.

  • Assay Readout Consistency: The method used to assess parasite viability (e.g., motility scoring, colorimetric assays) should be standardized and performed consistently across all experiments.

Q2: My positive control is not showing the expected level of activity. What could be the issue?

Variability in the positive control undermines the validity of the entire experiment and often points to problems with the assay system itself.[1]

  • Control Compound Degradation: Ensure the positive control (e.g., albendazole, levamisole) stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock.[1]

  • Inconsistent Parasite Density: Inaccurate parasite counting and seeding can lead to variable results. Optimize and validate your method for determining the initial parasite numbers.[1]

  • Resistance Development: If using a parasite strain that has been passaged in the lab for an extended period, consider the possibility of resistance development to the positive control anthelmintic.

Q3: I am observing a high background signal or artifacts in my assay readout. How can I reduce this?

  • Cellular Debris: Excessive parasite or host cell death can interfere with colorimetric or fluorometric readouts. Ensure gentle handling during all washing and transfer steps.[1]

  • Reagent Precipitation: The test compound or assay reagents may precipitate, especially at high concentrations. Visually inspect the wells for any precipitation before reading the plate.[1]

  • Mycoplasma Contamination: If using co-cultures with host cells, regularly test for mycoplasma contamination, as it can alter cell metabolism and affect assay results.[1]

Troubleshooting Guides

Issue 1: Inconsistent Anthelmintic Efficacy Results
Possible Cause Troubleshooting Steps
Variability in Compound Stock Solution Prepare fresh stock solutions of this compound for each experiment. Use a consistent, high-quality solvent (e.g., DMSO) and ensure complete dissolution. Validate the stock concentration if possible.
Inconsistent Parasite Health/Viability Standardize the procedure for obtaining and handling parasites. Ensure they are healthy and at the correct developmental stage before initiating the assay.[1]
Assay Plate Edge Effects Avoid using the outer wells of the assay plate, as these are more prone to evaporation, leading to concentration changes. If this is not feasible, ensure plates are incubated in a humidified chamber.
Subjectivity in Manual Readouts For assays requiring manual counting or scoring (e.g., motility), have the same trained individual perform the readout for all plates in an experiment. Blinding the observer to the treatment groups can also reduce bias.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Steps
Low Aqueous Solubility Determine the optimal solvent for this compound that is also compatible with the assay system. DMSO is a common choice, but the final concentration in the assay should typically be kept low (e.g., <1%) to avoid solvent toxicity.
Precipitation in Assay Medium Visually inspect the wells for precipitation after adding the compound. If precipitation occurs, consider using a lower concentration range or incorporating a non-toxic solubilizing agent.
Inaccurate Concentration Due to Adsorption Natural products can sometimes adsorb to plasticware. Consider using low-adhesion microplates.

Quantitative Data Summary

Treatment Concentration Time to Paralysis (minutes) Time to Death (minutes)
Jasminum mesnyi Ethanolic Extract20 mg/mL92Not specified
Jasminum mesnyi Ethanolic Extract40 mg/mL24Not specified
Albendazole (Standard)10 mg/mLNot specifiedNot specified
Distilled Water (Control)-No paralysis observedNo death observed

Experimental Protocols

Adult Worm Motility Assay

This assay is a common method for evaluating the direct effect of a compound on the viability of adult parasites.

  • Preparation of Parasites: Collect adult worms (e.g., Haemonchus contortus, Eisenia fetida) and wash them several times with a suitable buffer (e.g., PBS, pH 7.2) to remove any debris.[3]

  • Assay Setup: Place individual or small groups of worms into the wells of a multi-well plate containing the assay medium.

  • Compound Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) to the wells. Include a negative control (solvent only) and a positive control (e.g., levamisole).[3]

  • Incubation: Incubate the plate at a temperature suitable for the specific parasite species (e.g., 37°C for mammalian parasites).

  • Motility Scoring: At predetermined time points (e.g., 1, 3, 6, 24 hours), observe the motility of the worms under a microscope. Score motility on a scale (e.g., 3 = vigorous movement, 2 = slow movement, 1 = intermittent movement, 0 = no movement/death). Paralysis is noted when worms do not move upon gentle prodding.

  • Data Analysis: Determine the time to paralysis and death for each concentration. Calculate EC50 values based on the motility scores at a specific time point.

Egg Hatch Assay (EHA)

This assay assesses the ovicidal activity of a compound.

  • Egg Collection: Recover nematode eggs from the feces of infected animals.

  • Assay Setup: Add a suspension of eggs (approximately 100-150 eggs) to the wells of a 96-well plate.

  • Compound Addition: Add different concentrations of this compound to the wells. Include a negative control (solvent) and a positive control (e.g., thiabendazole).

  • Incubation: Incubate the plates at room temperature for 48 hours.

  • Analysis: Add a drop of Lugol's iodine to stop further hatching. Count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Calculation: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control.

Visualizations

Experimental_Workflow General Anthelmintic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solutions C Prepare Assay Plate (Controls & Test Concentrations) A->C B Prepare Parasites (e.g., Adult Worms, Eggs) B->C D Incubate at Appropriate Temperature C->D Add parasites to plate E Observe & Record Data (e.g., Motility, Hatching) D->E F Calculate % Inhibition or Time to Paralysis/Death E->F G Determine EC50/IC50 Values F->G

Caption: A generalized workflow for in vitro anthelmintic assays.

Troubleshooting_Guide Troubleshooting Inconsistent Results cluster_parasite Parasite-Related Issues cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues Start High Variability in Results? P1 Consistent parasite stage/strain? Start->P1 Check First P_Sol Standardize parasite source and handling protocol. P1->P_Sol No C1 Compound fully dissolved? P1->C1 Yes P_Sol->C1 C_Sol1 Check for precipitation. Optimize solvent/concentration. C1->C_Sol1 No C2 Stock solution fresh? C1->C2 Yes C_Sol1->C2 C_Sol2 Prepare fresh stock for each experiment. C2->C_Sol2 No A1 Positive control consistent? C2->A1 Yes C_Sol2->A1 A_Sol Validate control stock. Check parasite density. A1->A_Sol No

References

Cell culture contamination issues in 4''-Hydroxyisojasminin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 4''-Hydroxyisojasminin.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cell culture medium turned cloudy and yellow overnight after treating with this compound. What is the likely cause and what should I do?

A: A sudden cloudy appearance and a drop in pH (indicated by the yellow color of the phenol (B47542) red indicator) are classic signs of bacterial contamination.[1][2][3][4] Bacteria are one of the most common and rapidly growing contaminants in cell culture.[5] Their rapid proliferation can quickly overwhelm the culture and render experimental results unreliable.[6] It is unlikely that this compound is the direct cause of the contamination, but the handling procedures during its addition may have introduced the contaminants.

Immediate Actions:

  • Isolate and Discard: Immediately remove the contaminated flask or plate from the incubator to prevent the spread to other cultures.[7]

  • Decontaminate: Thoroughly decontaminate the biosafety cabinet and incubator.[8][9] Wipe all surfaces with 70% ethanol (B145695) followed by a stronger disinfectant.[8]

  • Review Procedures: Carefully review your aseptic technique.

Q2: I've noticed some fuzzy, filamentous growth in my culture vessel a few days after my experiment with this compound started. What could this be?

A: Filamentous growth is a characteristic sign of mold (fungal) contamination.[3] Fungal spores are airborne and can be introduced into cultures from the lab environment, equipment, or unfiltered air systems.[4][5][10] Fungal contamination may also cause the medium to become more alkaline (pinkish).[2]

Troubleshooting Steps:

  • Confirm Contamination: Visually inspect the culture under a microscope to confirm the presence of fungal hyphae.[3]

  • Discard Contaminated Cultures: It is highly recommended to discard the culture to prevent further spread.[8] Attempting to salvage a culture with fungal contamination is often unsuccessful and risks contaminating other experiments.

  • Environmental Check: Inspect the laboratory for potential sources of mold, such as damp areas in incubators or water baths.[5] Ensure HEPA filters in your biosafety cabinet are certified and functioning correctly.

Q3: My cells are growing slower than usual and appear stressed after treatment with this compound, but the media is not cloudy. Could this be contamination?

A: Yes, this could be a sign of a mycoplasma contamination.[6][9] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect with a standard light microscope and resistant to many common antibiotics.[4][6] They do not typically cause the media to become turbid but can significantly alter cell physiology, metabolism, and gene expression, which can compromise your experimental results.[2][9]

Detection and Prevention:

  • Regular Testing: Routinely test your cell lines for mycoplasma using PCR-based kits, fluorescence staining (e.g., DAPI or Hoechst), or ELISA assays.[3][7]

  • Quarantine New Cells: Always quarantine and test new cell lines before introducing them into your general cell stock.[5][11]

  • Use Trusted Sources: Obtain cell lines from reputable cell banks.[3]

Q4: Can the this compound stock solution be a source of contamination?

A: Yes, any reagent added to a cell culture, including your experimental compound, can be a potential source of contamination if not handled properly.[9][10]

Best Practices for Experimental Compounds:

  • Sterile Filtration: After dissolving the this compound powder, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot: Store the stock solution in smaller, single-use aliquots to minimize the risk of contaminating the entire stock during repeated use.[11]

  • Solvent Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is of high purity and sterile.

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantKey Visual IndicatorspH Change in Medium (with Phenol Red)Microscopic Appearance
Bacteria Sudden turbidity (cloudiness) of the medium.[1][3]Rapid drop to acidic (yellow).[1][2]Small, motile rod or cocci shapes between cells.[4]
Yeast Medium may become slightly turbid.[1]Gradual drop to acidic (yellow).[11]Individual, round or oval budding particles.[1][4]
Mold (Fungus) Visible filamentous clumps, may appear fuzzy.[3]Can become alkaline (pink/purple) or acidic.[2]Thin, multicellular filaments (hyphae).[3]
Mycoplasma No visible change in turbidity.[9]Usually no significant or consistent change.Not visible with a standard light microscope.[6]

Experimental Protocols

Protocol 1: Mycoplasma Contamination Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma contamination in a cell culture sample.

Objective: To determine the presence or absence of mycoplasma DNA in a cell culture sample.

Materials:

  • Cell culture supernatant or cell lysate

  • Mycoplasma-specific PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive/negative controls)

  • Sterile, nuclease-free water

  • Sterile PCR tubes

  • Thermocycler

  • Gel electrophoresis equipment and reagents

Procedure:

  • Sample Preparation: Collect 1 ml of cell culture supernatant from the flask you intend to test. It is recommended to use cells that are at a high density and have been in culture for at least 72 hours without antibiotics.

  • DNA Extraction (if required by kit): Follow the manufacturer's instructions for extracting DNA from your sample. Some kits allow for direct testing of the supernatant.

  • PCR Reaction Setup:

    • In a sterile PCR tube, prepare the reaction mixture according to the kit's protocol. This typically involves adding the PCR master mix, your sample DNA, and nuclease-free water.

    • Prepare a positive control using the provided control DNA.

    • Prepare a negative control using nuclease-free water instead of your sample DNA.

  • Thermocycling: Place the PCR tubes in a thermocycler and run the program as specified in the kit's manual. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Prepare an agarose (B213101) gel of the concentration recommended by the kit manufacturer.

    • Load the PCR products (your sample, positive control, and negative control) into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Result Interpretation:

    • Visualize the DNA bands under UV light.

    • A band of the correct size in your sample lane (matching the positive control) indicates mycoplasma contamination.

    • The negative control should not show a band. If it does, this indicates contamination of your PCR reagents.

Mandatory Visualizations

Contamination_Troubleshooting_Workflow Start Suspected Contamination in This compound Experiment Observe Visual & Microscopic Observation of Culture Start->Observe Isolate Immediately Isolate Contaminated Culture Observe->Isolate Identify Identify Contaminant Type Isolate->Identify Bacterial Bacterial Contamination (Cloudy, Yellow Media) Identify->Bacterial Cloudy? Fungal Fungal/Mold Contamination (Filamentous Growth) Identify->Fungal Filaments? Mycoplasma Mycoplasma Suspected (Slow Growth, No Turbidity) Identify->Mycoplasma Subtle Signs? Discard Discard Culture & Decontaminate Equipment Bacterial->Discard Fungal->Discard PCR_Test Perform PCR Test for Mycoplasma Mycoplasma->PCR_Test Review Review Aseptic Technique & Reagent Sterility Discard->Review Positive Positive Result PCR_Test->Positive Negative Negative Result PCR_Test->Negative Continue Continue Experiment with Backup Cultures Review->Continue Discard_Myco Discard Mycoplasma Positive Cultures Positive->Discard_Myco Negative->Continue Discard_Myco->Review

Caption: Workflow for troubleshooting cell culture contamination.

Contamination_Sources cluster_lab Laboratory Environment cluster_materials Reagents & Supplies cluster_equipment Equipment Operator Operator (Poor Aseptic Technique) CellCulture Cell Culture Contamination Operator->CellCulture Air Air Supply (Unfiltered Air) Air->CellCulture Surfaces Work Surfaces (Bench, Hood) Surfaces->CellCulture Media Media, Sera, Reagents Media->CellCulture Compound This compound Stock Solution Compound->CellCulture Plasticware Pipettes, Flasks Plasticware->CellCulture Incubator Incubator (Humidified) Incubator->CellCulture WaterBath Water Bath WaterBath->CellCulture

Caption: Common sources of cell culture contamination.

References

Adjusting pH for optimal 4''-Hydroxyisojasminin stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of 4''-Hydroxyisojasminin in solution by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: Like other secoiridoids, this compound is susceptible to degradation primarily through hydrolysis and isomerization, processes that are significantly influenced by the pH of the solution.[1][2] Extreme pH conditions, both acidic and basic, can catalyze these degradation pathways, leading to a loss of the parent compound.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, or stress testing, involves intentionally exposing this compound to harsh conditions such as strong acids, strong bases, oxidation, high temperatures, and photolytic stress.[3][4] This is a critical step to:

  • Identify potential degradation products.

  • Elucidate the degradation pathways of the molecule.

  • Establish the intrinsic stability of this compound.

  • Develop and validate a stability-indicating analytical method capable of separating the parent compound from its degradants.[5]

Q3: What analytical method is best suited for monitoring the stability of this compound?

A3: A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with tandem mass spectrometry (MS/MS) is highly recommended.[6][7][8] This technique offers the high resolution and sensitivity required to separate and quantify this compound from its potential degradation products, even if they are present in trace amounts.

Q4: How can I prevent the degradation of this compound during sample preparation and analysis?

A4: To minimize degradation, it is crucial to control the pH of your sample solutions. Preparing samples in a validated buffer system within the optimal pH range is essential. Additionally, protecting samples from light and maintaining them at a controlled, cool temperature can help to slow down potential degradation reactions.

Q5: What are the typical signs of this compound degradation in a solution?

A5: Degradation can be observed through several indicators:

  • A decrease in the peak area of the parent this compound compound in your chromatogram.

  • The appearance of new, unexpected peaks in the chromatogram, which may correspond to degradation products.[9]

  • A change in the color or clarity of the solution.

  • A shift in the pH of the solution over time.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of this compound concentration in solution. The pH of the solution is outside the optimal stability range, leading to hydrolysis or isomerization.Conduct a pH stability study to determine the optimal pH range. Ensure all solutions are buffered to maintain the target pH.
Appearance of unknown peaks in the HPLC/UPLC chromatogram. These are likely degradation products of this compound.Perform a forced degradation study to intentionally generate and identify these degradation products.[9] Use a mass spectrometer (MS) detector to help elucidate the structures of the new peaks.[9]
Inconsistent stability results between experimental repeats. Fluctuation in the pH of the buffer, temperature, or light exposure.Prepare fresh buffers for each experiment and verify the pH. Use a temperature-controlled autosampler and sample compartment.[10] Protect samples from light by using amber vials or covering them.
Precipitation of this compound from the solution. The pH of the solution may be at the isoelectric point of the compound, or the compound may be degrading into less soluble products.Adjust the pH of the solution. If precipitation persists, consider using a co-solvent, but validate its compatibility and impact on stability.
Baseline drift or noise in the chromatogram. Contamination of the mobile phase or HPLC/UPLC system.Ensure the mobile phase is properly degassed and filtered.[10] Clean the system, including the column, to remove any contaminants.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Stability

Objective: To identify the pH range where this compound exhibits the highest stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each of the prepared buffers to a final concentration of 10 µg/mL.

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If degradation is rapid, it may be necessary to stop the reaction by adding a quenching agent or by immediately freezing the sample at -80°C.

  • UPLC-MS/MS Analysis: Analyze the samples using a validated stability-indicating UPLC-MS/MS method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH value. Determine the degradation rate constant for each pH and identify the pH range with the lowest degradation rate.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.[11]

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[11]

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11]

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for a defined period.[11]

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a UPLC-MS/MS method.

  • Peak Identification: Compare the chromatograms of the stressed samples to the control. Identify and characterize the degradation peaks using their mass-to-charge ratio (m/z) and fragmentation patterns from the MS/MS data.

Data Presentation

Table 1: Hypothetical pH Stability Data for this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
3.010.09.292%
4.010.09.898%
5.010.09.999%
6.010.09.797%
7.010.09.191%
8.010.08.585%
9.010.07.878%
10.010.06.565%

Table 2: Hypothetical Forced Degradation Results for this compound

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradant (m/z)
0.1 M HCl, 60°C15%2395.1
0.1 M NaOH, 60°C25%3411.1, 147.0
3% H₂O₂, RT8%1574.5
80°C Heat5%1540.5
UV Light (254 nm)12%2556.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound mix_samples Dilute Stock in Buffers prep_stock->mix_samples prep_buffers Prepare Buffers (pH 3-10) prep_buffers->mix_samples incubate Incubate at Controlled Temperature mix_samples->incubate sample Withdraw Aliquots at Time Points incubate->sample analyze UPLC-MS/MS Analysis sample->analyze data_analysis Determine Degradation Rate analyze->data_analysis optimal_ph Identify Optimal pH data_analysis->optimal_ph

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Stress parent This compound acid_hydrolysis Hydrolysis Product A parent->acid_hydrolysis H+ isomerization_A Isomer A parent->isomerization_A H+ base_hydrolysis Hydrolysis Product B parent->base_hydrolysis OH- isomerization_B Isomer B parent->isomerization_B OH- oxidation_product Oxidized Product parent->oxidation_product [O]

Caption: Potential degradation pathways of this compound under stress conditions.

References

Selecting the appropriate internal standard for 4''-Hydroxyisojasminin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting and validating an appropriate internal standard (IS) for the accurate quantification of 4''-Hydroxyisojasminin using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in the quantification of this compound?

An internal standard is a compound of known concentration added to samples, calibrants, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative analysis.

Q2: What are the key characteristics of a suitable internal standard for this compound analysis?

An ideal internal standard should:

  • Be structurally and chemically similar to this compound.

  • Not be naturally present in the sample matrix.

  • Be chromatographically resolved from this compound and other matrix components.

  • Have a similar ionization efficiency in the mass spectrometer.

  • Be of high purity and readily available.

Q3: Are there any commercially available isotopically labeled internal standards for this compound?

Currently, there are no commercially available stable isotope-labeled (e.g., ¹³C or ²H) internal standards for this compound. While these are considered the gold standard, a structurally similar analog is a viable alternative.

Q4: What are some potential structurally similar internal standards for this compound?

Based on the analysis of other secoiridoids, several compounds could be considered as potential internal standards for this compound. The selection should be based on structural similarity and commercial availability. Potential candidates include:

  • Syringic acid: Frequently used as an internal standard for the quantification of secoiridoids in olive oil.

  • Syringaldehyde: Another phenolic compound used in secoiridoid analysis.

  • Geniposide: An iridoid glycoside that shares some structural motifs with jasminin (B1164225) derivatives.

  • Other commercially available jasmonates or secoiridoids: Availability should be confirmed with chemical suppliers.

The choice of the most suitable internal standard will require experimental validation.

Troubleshooting Guide

This section addresses common issues encountered when using an internal standard for the quantification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Precision of IS Peak Area Inconsistent addition of IS; IS instability in the sample matrix or solvent.Ensure accurate and consistent pipetting of the IS solution. Evaluate the stability of the IS in the sample matrix and autosampler over time.
IS Signal Suppression or Enhancement Co-eluting matrix components affecting the ionization of the IS.Optimize chromatographic conditions to separate the IS from interfering matrix components. Evaluate different sample preparation techniques (e.g., solid-phase extraction) to remove interferences.
IS Peak Tailing or Broadening Poor chromatographic conditions; column degradation.Optimize the mobile phase composition and gradient. Check the column's performance and replace it if necessary.
IS Not Detected Incorrect MS parameters; IS degradation.Verify the MS parameters (e.g., precursor and product ions, collision energy). Prepare a fresh IS stock solution.
Analyte and IS Co-elution Insufficient chromatographic separation.Modify the HPLC/UPLC gradient, mobile phase composition, or use a column with a different selectivity.

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard

This protocol outlines the steps to select and validate a suitable internal standard for the quantification of this compound.

1. Preliminary Screening of Potential Internal Standards:

  • Prepare individual stock solutions of potential internal standards (e.g., syringic acid, syringaldehyde, geniposide) in a suitable solvent (e.g., methanol).
  • Analyze each potential IS by LC-MS to determine its retention time and mass spectral characteristics under the analytical conditions used for this compound.
  • Select candidates that are well-resolved from the analyte and do not have significant matrix interference.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare a stock solution of this compound.
  • Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the selected IS into a blank matrix (a sample matrix that does not contain the analyte).
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Method Validation:

  • Linearity: Analyze the calibration standards and plot the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. The relationship should be linear with a correlation coefficient (r²) > 0.99.
  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification), and the precision (%RSD) should be ≤15% (≤20% at the LLOQ).
  • Matrix Effect: Compare the response of the analyte and IS in a post-extraction spiked blank matrix sample to their response in a neat solution at the same concentration. The matrix effect should be consistent across different lots of the matrix.
  • Recovery: Compare the analyte and IS response in a pre-extraction spiked blank matrix sample to a post-extraction spiked sample. The recovery should be consistent and reproducible.
  • Stability: Evaluate the stability of this compound and the IS in the stock solutions, in the matrix at room temperature and freeze-thaw cycles.

Protocol 2: Sample Preparation and UPLC-MS/MS Analysis

This protocol provides a general procedure for the extraction and analysis of this compound from a plant extract matrix. Optimization will be required based on the specific matrix.

1. Sample Extraction:

  • Accurately weigh 100 mg of the homogenized sample.
  • Add 1 mL of extraction solvent (e.g., methanol/water, 80:20, v/v) containing the validated internal standard at a known concentration.
  • Vortex for 1 minute.
  • Sonicate for 15 minutes in a water bath.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. UPLC-MS/MS Conditions (Example):

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative or positive mode (to be optimized).
  • MRM Transitions: To be determined by infusing pure standards of this compound and the selected internal standard.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Internal Standards

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₂₆H₃₈O₁₃558.57Secoiridoid Glycoside
Syringic acidC₉H₁₀O₅198.17Phenolic Acid
SyringaldehydeC₉H₁₀O₄182.17Phenolic Aldehyde
GeniposideC₁₇H₂₄O₁₀388.37Iridoid Glycoside

Table 2: Example Validation Data Summary for a Selected Internal Standard

Validation ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Accuracy (% Bias) ± 15%-5.2% to 8.5%
Precision (%RSD) ≤ 15%3.1% to 7.8%
Matrix Effect (%) Consistent95% ± 10%
Recovery (%) Consistent & Reproducible88% ± 8%

Visualizations

Internal_Standard_Selection_Workflow cluster_selection Phase 1: Candidate Selection cluster_validation Phase 2: Experimental Validation start Define Analyte: This compound struct_sim Identify Structurally Similar Compounds (e.g., other secoiridoids, phenolics) start->struct_sim availability Check Commercial Availability and Purity struct_sim->availability candidates Potential IS Candidates: - Syringic Acid - Syringaldehyde - Geniposide availability->candidates method_dev Develop LC-MS Method for Analyte and IS candidates->method_dev validation_params Perform Method Validation: - Linearity - Accuracy & Precision - Matrix Effect - Recovery - Stability method_dev->validation_params pass Validation Criteria Met? validation_params->pass fail Optimize Method or Select New Candidate pass->fail No final_is Validated Internal Standard pass->final_is Yes fail->struct_sim

Caption: Workflow for the selection and validation of an internal standard.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Inaccurate or Imprecise Quantitative Results check_is_response Examine Internal Standard Response start->check_is_response is_variable IS Response Variable? check_is_response->is_variable Consistent IS Response check_is_response->is_variable Inconsistent IS Response is_suppressed IS Signal Suppressed or Enhanced? is_variable->is_suppressed No solution_pipetting Verify Pipetting Accuracy and IS Stability is_variable->solution_pipetting Yes is_poor_shape Poor IS Peak Shape? is_suppressed->is_poor_shape No solution_matrix Optimize Chromatography to Separate from Matrix Interferences is_suppressed->solution_matrix Yes solution_chromatography Optimize LC Conditions (e.g., mobile phase, column) is_poor_shape->solution_chromatography Yes end Re-validate Method is_poor_shape->end No solution_pipetting->end solution_matrix->end solution_chromatography->end

Caption: Troubleshooting guide for internal standard-related issues.

Technical Support Center: HPLC Quantification of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of 4''-Hydroxyisojasminin. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during chromatographic analysis, with a specific focus on calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound showing poor linearity (R² < 0.999)?

Poor linearity is a common issue in HPLC analysis and can stem from several sources. The goal is to identify whether the problem lies with the standards, the instrument, or the method itself.[1]

Possible Causes & Solutions:

  • Standard Preparation Errors: Inaccurate weighing, improper dilutions, or degradation of the standard stock solution can lead to non-linear responses.[1][2]

    • Solution: Prepare fresh standard solutions using calibrated analytical balances and volumetric flasks. Use a new set of serial dilutions for each calibration curve rather than relying on previously prepared ones.[1][3] Ensure the solvent used for dilution is fully compatible with the analyte.

  • Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the curve to plateau.

    • Solution: Reduce the concentration of your highest calibration standards or decrease the injection volume.[4] If necessary, expand the calibration range with more points at the lower end.

  • Inappropriate Calibration Range: The selected concentration range may not be within the linear dynamic range of the detector for this compound.[2]

    • Solution: Analyze a wide range of concentrations to determine the linear range of your method and adjust your calibration standards accordingly.

  • Sample Matrix Interference: If quantifying from a complex matrix, co-eluting impurities can interfere with the peak integration of the analyte.[1]

    • Solution: Optimize the chromatographic method (e.g., adjust gradient, change mobile phase) to improve peak resolution or implement a sample cleanup procedure like Solid Phase Extraction (SPE).

Q2: What could be causing inconsistent peak areas or retention times for my calibration standards?

Inconsistent peak areas and shifting retention times point towards issues with system stability and reproducibility.

Possible Causes & Solutions:

  • System Leaks: Even a small leak in the system can cause fluctuations in flow rate, leading to variable retention times and peak areas.[5][6]

    • Solution: Systematically check all fittings and connections from the pump to the detector for any signs of leakage.

  • Pump and Flow Rate Issues: Air bubbles in the pump or malfunctioning check valves can lead to an unstable flow rate.[5][7]

    • Solution: Degas the mobile phase thoroughly before use and purge the pump to remove any trapped air bubbles.[1][6]

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift, particularly at the beginning of a sequence.[7]

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-15 column volumes) until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient or column temperature can affect mobile phase viscosity and analyte retention, causing shifts.[6][7]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.[6]

Q3: My analyte peak is showing tailing or fronting. How can I improve the peak shape?

Poor peak shape can compromise the accuracy of peak integration and, consequently, the calibration curve.[1]

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.[7]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing material, causing peak tailing. This is common for compounds with polar functional groups.

    • Solution: Adjust the pH of the mobile phase or add a competitor (e.g., a small amount of triethylamine) to block active sites. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.[6]

  • Column Degradation: A blocked column frit or degradation of the stationary phase can lead to distorted peak shapes.[7]

    • Solution: Try back-flushing the column. If the problem persists, replace the column frit or the entire column. Using a guard column can extend the life of your analytical column.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting calibration curve issues.

start Poor Calibration Curve (R² < 0.999) check_standards Investigate Standards start->check_standards check_instrument Investigate Instrument start->check_instrument check_method Investigate Method start->check_method prep_fresh Prepare Fresh Stock & Dilutions check_standards->prep_fresh verify_calc Verify Calculations & Weighing check_standards->verify_calc check_stability Assess Analyte Stability in Solvent check_standards->check_stability check_leaks Check for Leaks check_instrument->check_leaks purge_pump Degas Mobile Phase & Purge Pump check_instrument->purge_pump check_temp Ensure Stable Column Temperature check_instrument->check_temp peak_shape Assess Peak Shape (Tailing/Fronting) check_method->peak_shape check_range Verify Linear Range check_method->check_range resolution Check for Co-elution check_method->resolution end_node Problem Resolved prep_fresh->end_node verify_calc->end_node check_stability->end_node check_leaks->end_node purge_pump->end_node check_temp->end_node peak_shape->end_node check_range->end_node resolution->end_node

Caption: A logical troubleshooting workflow for HPLC calibration curve issues.

Quantitative Data Tables

For reliable quantification, it is essential to establish system suitability and a valid calibration curve. The tables below provide example parameters.

Table 1: Example Calibration Standards for this compound

Calibration LevelConcentration (µg/mL)Injection Volume (µL)Expected Response (Peak Area)
10.510~5,000
21.010~10,000
35.010~50,000
410.010~100,000
525.010~250,000
650.010~500,000

Table 2: Typical System Suitability Test (SST) Parameters and Acceptance Criteria

ParameterAcceptance CriterionPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates injection precision and system stability.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n≥5 injections)Demonstrates pump and system stability.
Correlation Coefficient (R²) ≥ 0.999Indicates the linearity of the calibration curve.[1]

Experimental Protocol: HPLC-UV Quantification

This section provides a detailed methodology for the quantification of this compound.

1. Preparation of Standard Stock and Calibration Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
  • Working Standards: Perform serial dilutions from the stock solution using the mobile phase as the diluent to prepare calibration standards at concentrations such as 50, 25, 10, 5, 1, and 0.5 µg/mL (as shown in Table 1).

2. Sample Preparation:

  • For plant extracts, accurately weigh the lyophilized extract and dissolve it in methanol.
  • Use solid-phase extraction (SPE) with a C18 cartridge to clean up the sample and remove interfering matrix components.
  • Filter the final extract through a 0.45 µm syringe filter before injection.

3. HPLC-UV System Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Diode Array Detector (DAD) set at ~280 nm (based on typical flavonoid absorbance)[8]

4. Data Analysis:

  • Integrate the peak area for this compound in each standard and sample chromatogram.
  • Construct a calibration curve by plotting the peak area (y-axis) versus the concentration (x-axis).
  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
  • Calculate the concentration of this compound in the unknown samples using the regression equation.

Experimental Workflow Diagram

HPLC Quantification Workflow prep_standards Prepare Standards (Stock & Dilutions) setup_hplc Set Up HPLC System (Mobile Phase, Column Equilibration) prep_standards->setup_hplc prep_samples Prepare Samples (Extraction, Cleanup, Filtration) prep_samples->setup_hplc run_sst Run System Suitability Test (SST) setup_hplc->run_sst analyze_cal Analyze Calibration Standards run_sst->analyze_cal If SST Passes analyze_samples Analyze Unknown Samples analyze_cal->analyze_samples process_data Process Data (Peak Integration) analyze_samples->process_data build_curve Build Calibration Curve (Linear Regression, R²) process_data->build_curve quantify Quantify Analyte in Samples build_curve->quantify report Report Final Concentration quantify->report

Caption: The standard experimental workflow for HPLC quantification.

References

Troubleshooting unexpected side reactions of 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4''-Hydroxyisojasminin. Given the limited specific data on unexpected side reactions for this compound, this guide addresses potential issues based on the chemical class of secoiridoid glucosides and general challenges encountered when working with natural products.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling this compound?

A: this compound, like many natural product glycosides, should be handled with care to ensure its stability and integrity. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: I am observing inconsistent results in my experiments. What could be the cause?

A: Inconsistent results can arise from several factors:

  • Compound Degradation: The stability of this compound can be influenced by pH, temperature, and light exposure.[1][2][3] Ensure consistent storage and experimental conditions.

  • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Visually inspect for any precipitation in your stock solutions and final assay media.

  • Purity of the Compound: The purity of the natural product can affect its activity. If possible, verify the purity of your batch using analytical techniques like HPLC.

  • Cell Culture Conditions: Variations in cell passage number, density, and media composition can lead to differing responses.

Q3: My this compound solution appears cloudy or has precipitates in the cell culture medium. What should I do?

A: This indicates a solubility issue. Natural products can sometimes be difficult to dissolve in aqueous media.[4]

  • Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.

  • Use a Different Solvent: While DMSO is common, other solvents like ethanol (B145695) may be tested. Always run a vehicle control with the solvent alone.

  • Sonication: Gentle sonication of the stock solution can sometimes help in dissolving the compound.

  • Warm the Solution: Briefly warming the solution to 37°C may aid dissolution, but be cautious of potential temperature-induced degradation.

Q4: I suspect my cell culture is contaminated after adding the compound. How can I be sure the compound is not the source?

A: Natural compounds, particularly if not highly purified, can be a source of microbial contamination.[5]

  • Filter Sterilization: Always sterilize your stock solution by passing it through a 0.22 µm syringe filter before adding it to the sterile cell culture medium.[5] This is crucial for heat-sensitive compounds.[5]

  • Sterility Test: Before use, you can test the sterility of your compound stock solution by adding a small amount to a flask of antibiotic-free medium and incubating it for a few days to check for any microbial growth.[5]

Q5: I'm observing unexpected cell death or morphological changes that don't align with the expected activity. Could these be off-target effects?

A: Yes, unexpected biological responses could be due to off-target effects, where the compound interacts with unintended cellular targets. While specific off-target effects of this compound are not documented, it is a possibility with any bioactive molecule.

  • Dose-Response Curve: Perform a wide-range dose-response experiment to see if the effect is concentration-dependent. Off-target effects may appear at higher concentrations.

  • Use of Controls: Employ positive and negative controls in your assays to ensure the observed effect is specific to your compound.

  • Secondary Assays: Use orthogonal assays to confirm the primary finding. For example, if you observe apoptosis, confirm it with multiple markers (e.g., caspase activity, Annexin V staining).

Troubleshooting Guides

Guide 1: Investigating Compound Degradation

If you suspect your this compound is degrading, leading to loss of activity or inconsistent results, follow this workflow.

start Start: Suspected Compound Degradation check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_solution Prepare Fresh Stock Solution check_storage->check_solution test_stability Perform Forced Degradation Study (Vary pH, Temp, Light Exposure) check_solution->test_stability analyze Analyze via HPLC or LC-MS test_stability->analyze compare Compare Degraded vs. Fresh Sample analyze->compare conclusion Conclusion: Identify Conditions Causing Degradation compare->conclusion

Caption: Workflow for troubleshooting compound degradation.

Detailed Steps:

  • Verify Storage: Confirm that the solid compound and stock solutions have been stored under the recommended conditions.

  • Prepare Fresh Stock: Make a new stock solution from the solid compound.

  • Forced Degradation (Optional but Recommended): To understand the compound's stability limits, expose aliquots of the fresh solution to different conditions (e.g., acidic/basic pH, elevated temperature, direct light) for a defined period.[1][2][3]

  • Analytical Comparison: Use HPLC or LC-MS to compare the fresh stock, the old stock, and the force-degraded samples. Look for the appearance of new peaks or a decrease in the area of the parent compound peak.

Guide 2: Troubleshooting Unexpected Cytotoxicity

If you observe higher-than-expected cell death, use this guide to pinpoint the cause.

start Start: Unexpected Cytotoxicity Observed check_concentration Verify Final Compound Concentration start->check_concentration check_solvent Test Vehicle Control for Toxicity (e.g., DMSO alone) check_concentration->check_solvent check_contamination Microscopic Examination for Contamination check_solvent->check_contamination sterility_test Perform Sterility Test on Stock Solution check_contamination->sterility_test dose_response Run a Broad Dose-Response Curve sterility_test->dose_response conclusion Conclusion: Determine if cytotoxicity is due to compound, solvent, contamination, or high concentration dose_response->conclusion

Caption: Decision pathway for investigating unexpected cytotoxicity.

Detailed Steps:

  • Verify Concentration: Double-check all calculations for dilutions to ensure the final concentration in the well is correct.

  • Test Vehicle Control: Run a control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to rule out solvent-induced toxicity.

  • Check for Contamination: Carefully examine the cell culture plates under a microscope for signs of bacterial or fungal contamination, which can cause cell death.[5] Also, check the stock solution for any visible particles.

  • Sterility Test: If contamination is suspected, perform a sterility test on the compound stock solution as described in the FAQs.

  • Dose-Response Analysis: A full dose-response curve will help determine the concentration at which the cytotoxic effect begins and whether it is a steep or gradual effect, which can provide clues about the mechanism.

Data Summary Tables

Table 1: General Stability of Phenolic Glycosides Under Various Conditions This table provides a general guide based on the behavior of similar compounds. Stability of this compound should be experimentally verified.

ParameterConditionGeneral Effect on StabilityRecommendation
pH Acidic (pH < 4)Generally more stableBuffer solutions if necessary.
Neutral (pH 7)Stability may decreaseMinimize time in neutral buffers.
Alkaline (pH > 8)Prone to degradationAvoid alkaline conditions.
Temperature 4°CHigh stabilityStore solutions at 4°C for short-term use.
Room TemperatureModerate stabilityPrepare solutions fresh before use.
> 37°CPotential for rapid degradationAvoid high temperatures.
Light UV or Direct LightCan induce degradationProtect from light using amber vials.

Source: General knowledge from studies on anthocyanins and other phenolic glycosides.[1][2][3]

Table 2: Recommended Maximum Solvent Concentrations in Cell Culture

SolventMaximum Recommended ConcentrationNotes
DMSO 0.5%Some cell lines may be sensitive to >0.1%.
Ethanol 0.5%Can have biological effects at higher concentrations.

Always perform a vehicle control to account for any solvent effects.

Experimental Protocols

Protocol: Assessing Antioxidant Activity via Nrf2 Pathway Activation

This protocol provides a hypothetical framework for testing if this compound exerts antioxidant effects through the Nrf2 signaling pathway.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube.

    • Prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Cell Culture and Treatment:

    • Seed human keratinocyte cells (HaCaT) or another suitable cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere overnight.

    • Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (0.1% DMSO).

    • Incubate for the desired time (e.g., 6, 12, or 24 hours).

  • Western Blot Analysis for Nrf2 Activation:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect cell lysates and determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2 and a downstream target like Heme Oxygenase-1 (HO-1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. An increase in Nrf2 and HO-1 levels would suggest pathway activation.

Signaling Pathway Visualization

Hypothetical Nrf2 Signaling Pathway Activation

Extracts from Jasminum mesnyi, the plant source of this compound, are known to have antioxidant properties. A common mechanism for antioxidant compounds is the activation of the Nrf2 signaling pathway.[6][7][8][9] The following diagram illustrates this hypothetical mechanism of action.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (Antioxidant) ros Oxidative Stress (ROS) compound->ros Reduces keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation keap1 Keap1 keap1_nrf2->keap1 Releases nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocates are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription proteins Protective Proteins genes->proteins

Caption: Hypothetical activation of the Nrf2 pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 4''-Hydroxyisojasminin and Oleuropein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two naturally occurring secoiridoid compounds: 4''-Hydroxyisojasminin, found in species of the Jasminum genus, and oleuropein (B1677263), the prominent polyphenol in olive leaves and fruit. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key biological pathways and workflows.

Executive Summary

Both this compound and oleuropein are recognized for their antioxidant potential, a characteristic attributed to the broader class of secoiridoids. Oleuropein is extensively studied, with a well-documented ability to scavenge free radicals and modulate endogenous antioxidant defense systems. Data for this compound is less comprehensive, with current knowledge primarily derived from studies on extracts of Jasminum mesnyi, which contains this compound. This guide presents a comparative analysis based on the available scientific literature, highlighting the antioxidant capacity of both molecules and identifying areas for future research.

Quantitative Antioxidant Activity

The antioxidant capacities of this compound and oleuropein have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric for DPPH and ABTS assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, results are often expressed as equivalents of a standard antioxidant, such as Trolox (TE) or ferrous ions (Fe²⁺).

Due to the limited availability of data on pure this compound, this comparison includes data from a 90% methanol (B129727) extract of Jasminum mesnyi leaves, which are known to contain this compound.[1] It is important to note that the antioxidant activity of an extract reflects the synergistic or antagonistic effects of all its components.

Compound/ExtractDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP ValueReference
This compound Data for pure compound not availableData for pure compound not availableData for pure compound not available
Jasminum mesnyi leaf extract (90% methanol)25.27 ± 0.6Data not availableData not available[1]
Oleuropein 13.8 ± 0.8 (as part of an olive leaf extract)16.1 ± 1.2 (as part of an olive leaf extract)281.8 ± 22.8 mg TE/g dw (as part of an olive leaf extract)
Oleuropein (pure) ~22.46 - 198 (various olive cultivars)Data varies significantly with studyData varies significantly with study

Note: The data for oleuropein is presented from studies on both olive leaf extracts and various cultivars, leading to a range of reported values. Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Antioxidant Action & Signaling Pathways

Oleuropein:

Oleuropein exerts its antioxidant effects through multiple mechanisms. It can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Beyond direct radical scavenging, oleuropein has been shown to enhance the endogenous antioxidant defense system. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Diagram of the Nrf2 Signaling Pathway Activated by Oleuropein

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Oleuropein Oleuropein Keap1 Keap1 Oleuropein->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Nucleus Nucleus Cytoplasm Cytoplasm Nrf2_n->ARE binds to

Caption: Oleuropein-mediated activation of the Nrf2 antioxidant pathway.

This compound:

The specific signaling pathways modulated by this compound in relation to its antioxidant activity have not yet been elucidated in the scientific literature. As a secoiridoid, it is presumed to exert its antioxidant effects through direct radical scavenging, a common characteristic of this class of compounds. Further research is required to determine if it also influences endogenous antioxidant systems in a manner similar to oleuropein.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Sample/Standard with DPPH Solution (e.g., 1:1 v/v) A->C B Prepare Sample and Standard Solutions (various concentrations) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol (B145695). The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Samples: The test compounds (this compound and oleuropein) and a standard antioxidant (e.g., Trolox, ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with the sample or standard solutions in a microplate or cuvettes. A blank containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample/standard. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in its color intensity, which is measured spectrophotometrically.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the sample or standard antioxidant is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction: A small volume of the sample or standard (e.g., FeSO₄·7H₂O) is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard ferrous sulfate (B86663) solution. The results are typically expressed as mmol Fe²⁺ equivalents per gram or milliliter of the sample.

Conclusion

Oleuropein demonstrates robust antioxidant activity through both direct radical scavenging and the modulation of the Nrf2 signaling pathway. While this compound, as a constituent of Jasminum mesnyi extract, also exhibits antioxidant potential, a comprehensive understanding of its efficacy and mechanism of action is currently limited by the lack of data on the pure compound. Further research, including the isolation and characterization of this compound and its evaluation in standardized antioxidant assays, is necessary for a direct and conclusive comparison with oleuropein. Such studies would also be instrumental in uncovering the specific signaling pathways through which this compound may exert its biological effects. This would provide a clearer picture of its potential as a therapeutic agent in conditions associated with oxidative stress.

References

Comparative Efficacy of Jasminum Secoiridoids as Anthelmintic Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the anthelmintic properties of crude extracts from various Jasminum species, with a specific focus on the potential role of their constituent secoiridoids. While research directly testing isolated secoiridoids from Jasminum is limited, this document synthesizes available data on extracts and draws comparisons with known anthelmintic drugs and relevant secoiridoids from other sources, such as Oleuropein (B1677263) from Olea europaea. This guide is intended for researchers, scientists, and drug development professionals investigating novel anthelmintic compounds.

Data Summary of Anthelmintic Activity

The anthelmintic efficacy of various Jasminum species extracts has been evaluated, primarily using in vitro assays on earthworms as a preliminary screening model. The primary endpoints measured are the time to paralysis and the time to death of the worms. These results are compared against standard anthelmintic drugs, typically Albendazole.

Table 1: In Vitro Anthelmintic Activity of Jasminum Species Extracts against Pheretima posthuma

SpeciesExtract TypeConcentration (mg/mL)Time to Paralysis (min)Time to Death (min)Reference Drug (Albendazole) Time to Paralysis (min)Reference Drug (Albendazole) Time to Death (min)
Jasminum auriculatum Aqueous5080954560
1007085
1506080
Jasminum grandiflorum Methanol20----
40----
Chloroform20----
40----
Aqueous20----
40----
Jasminum arborescens Ethanol-----
Chloroform-----
Petroleum Ether-----

Note: Specific quantitative data for J. grandiflorum and J. arborescens extracts were noted as showing activity but exact times were not provided in the summarized search results. Both showed dose-dependent effects.[1][2][3]

Table 2: In Vivo Anthelmintic Activity of Jasminum fruticans Methanolic Extract against Earthworms

Concentration (mg/mL)Time to Paralysis (min)Time to Death (min)Reference Drug (Albendazole)
50.08.112.8Similar high anthelmintic effect

[4][5]

Table 3: In Vivo Anthelmintic Efficacy of Oleuropein (a Secoiridoid) from Olea europaea against Aspiculuris tetraptera in Mice

TreatmentDoseEfficacy (% worm reduction)
Oleuropein5 mg/kg9.27
20 mg/kg70.56
Olive Leaf Extract250 mg/kg70.03
500 mg/kg63.18
1000 mg/kg92.19
Albendazole (Reference)10 mg/kg92.43

[6][7][8][9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on the anthelmintic effects of Jasminum extracts.

In Vitro Anthelmintic Assay using Earthworms (Pheretima posthuma)

This assay is a widely used preliminary test to evaluate the anthelmintic potential of plant extracts.

  • Test Organism: Adult Indian earthworms (Pheretima posthuma) are used due to their anatomical and physiological resemblance to intestinal roundworms. Worms are collected from moist soil and washed with normal saline to remove fecal matter.[11]

  • Preparation of Extracts: Aqueous and various solvent extracts (e.g., ethanol, methanol) of the Jasminum leaves or aerial parts are prepared at different concentrations (e.g., 50, 100, 150 mg/mL).[11]

  • Experimental Groups:

    • Control Group: Worms are placed in a standard saline solution.

    • Reference Standard Group: Worms are treated with a standard anthelmintic drug, such as Albendazole (e.g., 10 mg/mL).[11]

    • Test Groups: Worms are exposed to the different concentrations of the Jasminum extracts.[11]

  • Procedure:

    • Groups of approximately equal-sized earthworms are placed in petri dishes containing the respective solutions.

    • Observations are made for the time taken for paralysis and death of the worms.

    • Paralysis is determined when the worms do not move even when shaken vigorously.

    • Death is confirmed when the worms lose their motility and do not respond to external stimuli, followed by fading of their body color.

  • Data Analysis: The time to paralysis and death for the test groups are recorded and compared with the control and reference standard groups.

In Vivo Anthelmintic Assay using Mice (Aspiculuris tetraptera model)

This assay evaluates the efficacy of the test compounds in a living host infected with a parasitic nematode.

  • Test Organism and Host: Mice naturally infected with the pinworm Aspiculuris tetraptera, which is morphologically similar to the human pinworm Enterobius vermicularis, are used.[6][9]

  • Infection Confirmation: Fecal samples from mice are examined using a fecal flotation method to identify the presence of A. tetraptera eggs.[6][9]

  • Experimental Groups:

    • Control Group: Infected mice receive a placebo (e.g., tap water).

    • Reference Standard Group: Infected mice are treated with a standard anthelmintic drug, such as Albendazole (e.g., 10 mg/kg).[6][9]

    • Test Groups: Infected mice are treated with various doses of the plant extract or isolated compound (e.g., Oleuropein at 5 and 20 mg/kg; Olive leaf extract at 250, 500, and 1000 mg/kg).[6][9]

  • Procedure:

    • Infected animals are divided into the experimental groups.

    • The respective treatments are administered orally by gavage for a specified period (e.g., 7 days).[6][9]

    • After the treatment period, the mice are euthanized, and the number of worms in their gastrointestinal tract is counted.

  • Data Analysis: The efficacy of the treatment is calculated as the percentage reduction in the worm count in the treated groups compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.[6][9]

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the comparative study of anthelmintic effects.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plant_Material Jasminum Plant Material Extraction Solvent Extraction (Aqueous, Ethanol, etc.) Plant_Material->Extraction Concentrations Preparation of Test Concentrations Extraction->Concentrations Exposure Expose Worms to Treatments Concentrations->Exposure Earthworms Acquire & Acclimatize Pheretima posthuma Grouping Divide into Groups (Control, Standard, Test) Earthworms->Grouping Grouping->Exposure Observation Record Time to Paralysis & Death Exposure->Observation Comparison Compare Results with Control & Standard Observation->Comparison Conclusion Determine Anthelmintic Potential Comparison->Conclusion

In Vitro Anthelmintic Assay Workflow

Experimental_Workflow_In_Vivo cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_evaluation Post-Treatment Evaluation cluster_analysis Data Analysis Mice Source Mice with Natural Infection Screening Fecal Screening for A. tetraptera Eggs Mice->Screening Grouping Randomize into Groups (Control, Standard, Test) Screening->Grouping Dosing Oral Gavage with Extract/Compound for 7 Days Grouping->Dosing Monitoring Monitor Animal Health Dosing->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia Worm_Count Count Worms in GI Tract Euthanasia->Worm_Count Efficacy Calculate % Worm Reduction Worm_Count->Efficacy Stats Statistical Analysis Efficacy->Stats

In Vivo Anthelmintic Assay Workflow

Logical_Relationship cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_comparison Comparative Analysis cluster_outcome Potential Outcome Ethnobotany Ethnobotanical Use of Jasminum as Antiparasitic Hypothesis Hypothesis: Jasminum secoiridoids possess anthelmintic activity Ethnobotany->Hypothesis Phytochemistry Jasminum Species are Rich in Secoiridoids Phytochemistry->Hypothesis InVitro In Vitro Screening (e.g., Earthworm Assay) Hypothesis->InVitro InVivo In Vivo Studies (e.g., Murine Model) InVitro->InVivo Isolation Isolation of Active Secoiridoids InVivo->Isolation Standard_Drugs Comparison with Standard Drugs (e.g., Albendazole) InVivo->Standard_Drugs Mechanism Mechanism of Action Studies Isolation->Mechanism Other_Secoiridoids Comparison with other Secoiridoids (e.g., Oleuropein) Isolation->Other_Secoiridoids New_Drug Development of Novel Anthelmintic Agents Mechanism->New_Drug Standard_Drugs->New_Drug Other_Secoiridoids->New_Drug

Logical Flow of a Comparative Study

While current research strongly indicates the anthelmintic potential of Jasminum species, further studies are required to isolate and characterize the specific secoiridoids responsible for this activity and to elucidate their mechanisms of action. The data on oleuropein suggests that secoiridoids are a promising class of compounds for the development of new anthelmintic drugs.[6][7][9][10]

References

A Comparative Analysis of the Anti-inflammatory Potential of 4''-Hydroxyisojasminin and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory activity of the natural compound 4''-Hydroxyisojasminin against established anti-inflammatory drugs. Due to a lack of direct experimental data for this compound, this comparison draws upon findings from studies on extracts of the Jasminum species, where this secoiridoid is found, and on structurally similar compounds. This guide aims to offer a foundational perspective for future research into the therapeutic potential of this compound.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Standard anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but can have significant side effects. This necessitates the exploration of novel anti-inflammatory agents. This compound, a secoiridoid found in plants of the Jasminum genus, belongs to a class of compounds that have demonstrated anti-inflammatory properties. This guide synthesizes the available, albeit indirect, evidence for the anti-inflammatory potential of this compound and contrasts it with the well-documented effects of the standard drugs, indomethacin (B1671933) (an NSAID) and dexamethasone (B1670325) (a corticosteroid).

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for Jasminum extracts and related secoiridoids, alongside comparative data for standard anti-inflammatory drugs. It is important to reiterate that the data for this compound is inferred from these related sources.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound/Extract Dose Percentage Inhibition of Edema (%) Reference Drug Percentage Inhibition of Edema (%)
Methanolic Extract of Jasminum multiflorum200 mg/kg31.8Indomethacin (10 mg/kg)46.5
Methanolic Extract of Jasminum multiflorum400 mg/kg39.6Indomethacin (10 mg/kg)46.5
Indomethacin10 mg/kg54 (at 2-4 hours)[1]--
Naproxen15 mg/kg59-81 (at 1-3 hours)[1]--

Data for Jasminum multiflorum is derived from a study on its methanolic leaf extract.[2]

Table 2: In Vitro Anti-inflammatory Activity

Compound/Extract Assay IC50 Value Reference Drug IC50 Value
Methanolic Extract of Jasminum multiflorumProtein Denaturation Inhibition425 µg/mLAscorbic Acid405 µg/mL
Hydromethanolic Extract of Jasminum multiflorumHistamine Release Inhibition67.2 µg/mL[3]--
OleuropeinTNF-α Secretion InhibitionActive at 20 µg/mL[4][5][6]--

Data for Jasminum multiflorum is derived from studies on its leaf extracts.[2][3]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound and related secoiridoids are believed to be mediated through the modulation of key inflammatory pathways. This contrasts with the well-defined mechanisms of NSAIDs and corticosteroids.

This compound and Related Secoiridoids

Extracts from Jasminum species have been shown to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[7] This activity is likely linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] Structurally similar secoiridoids, like ligstroside aglycone, have been demonstrated to inhibit NF-κB, Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, as well as reducing nitric oxide (NO) production.[8]

Standard Anti-inflammatory Drugs
  • NSAIDs (e.g., Indomethacin): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]

  • Corticosteroids (e.g., Dexamethasone): Corticosteroids exert their potent anti-inflammatory effects through multiple mechanisms. They bind to glucocorticoid receptors, which then translocate to the nucleus and regulate gene expression. This leads to the decreased production of a wide range of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. They also inhibit the activation of phospholipase A2, a key enzyme in the inflammatory cascade.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess anti-inflammatory activity.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.[9][10][11]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[12]

  • Treatment: The test compound (e.g., this compound) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[10] A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay evaluates the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.[13][14]

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound or a standard inhibitor for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of Nitric Oxide: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[15]

  • Data Analysis: The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve. The percentage inhibition of NO production is calculated for each concentration of the test compound.

Visualizing the Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines iNOS iNOS Gene->iNOS NO NO iNOS->NO Hydroxyisojasminin This compound (Proposed) Hydroxyisojasminin->NFkB Inhibits (Hypothesized)

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G start Start induce Induce Paw Edema (Carrageenan) start->induce treat Administer Test Compound induce->treat measure Measure Paw Volume (Plethysmometer) treat->measure analyze Calculate % Inhibition measure->analyze end End analyze->end

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

While direct evidence is currently lacking, the anti-inflammatory activity observed in extracts of Jasminum species and structurally related secoiridoids suggests that this compound holds promise as a potential anti-inflammatory agent. The proposed mechanism of action, involving the inhibition of the NF-κB pathway and reduction of pro-inflammatory cytokines, aligns with modern strategies for anti-inflammatory drug discovery.

However, to substantiate these preliminary indications, rigorous scientific investigation is imperative. Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound to enable precise in vitro and in vivo studies.

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound with standard drugs like indomethacin and dexamethasone in established inflammatory models.

  • Dose-Response and Toxicity Profiling: Determining the effective dose range and assessing the safety profile of this compound.

  • Elucidation of a Precise Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

Such studies are essential to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel anti-inflammatory drug with a potentially favorable side-effect profile.

References

Validating the Purity of Synthesized vs. Natural 4''-Hydroxyisojasminin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized versus naturally sourced 4''-Hydroxyisojasminin. It includes detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows and relevant biological pathways to support researchers in assessing the quality and comparability of this bioactive secoiridoid for research and drug development purposes.

Introduction to this compound

This compound is a secoiridoid glucoside, a class of natural compounds known for a variety of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] It is naturally found in various species of the Jasminum genus, such as Jasminum mesnyi.[2][3] As interest in its therapeutic potential grows, the need for reliable sources, either through chemical synthesis or extraction from natural sources, becomes paramount. This guide outlines the critical steps and analytical techniques for validating the purity of this compound obtained from both pathways, ensuring the integrity and reproducibility of research findings.

Sourcing of this compound

Natural Extraction

Natural this compound is typically isolated from the leaves and flowers of Jasminum species. The general workflow involves extraction with a suitable solvent, followed by chromatographic purification to isolate the compound of interest.

Chemical Synthesis

While specific, detailed synthetic routes for this compound are not widely published in peer-reviewed literature, the synthesis of complex natural products is a well-established field in organic chemistry. A hypothetical synthetic process would involve a multi-step pathway to construct the core secoiridoid skeleton and subsequent glycosylation to yield the final product.

Comparative Purity Validation Workflow

A rigorous validation of purity is essential to confirm the identity and quantify the purity of this compound from either source. The following workflow outlines the key analytical stages.

Purity Validation Workflow cluster_source Source Material cluster_purification Purification cluster_validation Purity Validation cluster_result Result synth Synthesized Crude Product prep_hplc Preparative HPLC synth->prep_hplc natural Natural Crude Extract natural->prep_hplc hplc HPLC-UV/DAD prep_hplc->hplc Purity Check lcms LC-MS hplc->lcms Identity Confirmation nmr NMR Spectroscopy lcms->nmr Structural Elucidation pure Purity Confirmed (>98%) nmr->pure

Caption: Workflow for the purification and purity validation of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of a compound by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the chromophore in this compound (e.g., 230 nm).

  • Procedure: A small amount of the purified compound is dissolved in the mobile phase and injected into the HPLC system. The resulting chromatogram will show a major peak for this compound and smaller peaks for any impurities. Purity is calculated based on the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like glycosides.

  • Procedure: Following separation by HPLC as described above, the eluent is directed to the mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the ions. For this compound (C26H38O13, MW = 558.57), one would expect to observe ions corresponding to [M+H]+ (559.57) or [M+Na]+ (581.55) in positive ion mode, or [M-H]- (557.57) in negative ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and stereochemistry of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as methanol-d4 (B120146) or DMSO-d6.

  • Experiments: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To observe the proton signals.

    • ¹³C NMR: To observe the carbon signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

  • Procedure: The purified compound is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectra are analyzed to confirm that the chemical shifts and coupling constants match the known structure of this compound.

Comparative Data Presentation

The purity of synthesized versus natural this compound can be compared using the data obtained from the analytical techniques described above.

Analytical TechniqueParameterSynthesized this compound (Expected)Natural this compound (Expected)
HPLC-UV Purity (%)> 98%> 98%
Retention Time (min)Consistent with standardConsistent with standard
LC-MS (ESI+) [M+H]⁺ (m/z)559.57559.57
[M+Na]⁺ (m/z)581.55581.55
¹H NMR (400 MHz) Key Chemical Shifts (ppm)Consistent with literature valuesConsistent with literature values
¹³C NMR (100 MHz) Number of Signals2626

Bioactivity and Signaling Pathways

Secoiridoids from Jasminum species have been reported to exhibit a range of biological activities, often through the modulation of key cellular signaling pathways.[4][5][6][7] While the specific pathways modulated by this compound require further investigation, related compounds have been shown to influence inflammatory and metabolic pathways. A hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is central to inflammation.

Hypothetical Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_active NF-κB (p65/p50) IkB->NFkB_active degradation releases NFkB_complex NF-κB (p65/p50)-IκBα nucleus Nucleus NFkB_active->nucleus translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes activates transcription of Hydroxyisojasminin This compound Hydroxyisojasminin->IKK inhibits?

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Conclusion

Both synthesized and naturally sourced this compound can be of high purity if appropriate purification and validation protocols are followed. The choice between the two sources may depend on factors such as scalability, cost, and the presence of minor, potentially bioactive, impurities in the natural product. For research and drug development, it is crucial that the purity and identity of this compound are rigorously validated using a combination of chromatographic and spectroscopic techniques to ensure the reliability and reproducibility of experimental results. This guide provides a framework for such a validation process, enabling researchers to confidently compare and utilize this compound from different origins.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4''-Hydroxyisojasminin, a naturally occurring phenolic compound, is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research. The selection of an appropriate analytical method is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the determination of this compound.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of phenolic compounds similar to this compound. These parameters are essential for evaluating the suitability of a method for a specific research application.

Performance ParameterHPLC-UVUPLC-MS/MS
**Linearity (R²) **> 0.99> 0.99
Range ng/mL to µg/mLpg/mL to ng/mL
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (Recovery) 90-110%85-115%

Experimental Protocols

Detailed methodologies are fundamental for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of a phenolic compound like this compound using HPLC-UV and UPLC-MS/MS.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and formulations where the concentration is expected to be in the higher ng/mL to µg/mL range.

1. Sample Preparation (Plant Extract):

  • Accurately weigh 1.0 g of the powdered plant material.

  • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

3. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of a reference compound (e.g., gallic acid or a purified this compound standard) in methanol at concentrations ranging from 1 to 100 µg/mL. Plot the peak area against concentration to construct a calibration curve.[2]

  • Precision and Accuracy: Analyze replicate injections of quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on three different days (inter-day).[3]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, where concentrations are typically low.

1. Sample Preparation (Rat Plasma):

  • To 100 µL of rat plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. UPLC-MS/MS Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the pure compounds. For a similar polyphenol, quercetin, a transition of m/z 301 → 151 might be monitored.

  • Source Parameters: Optimized capillary voltage, source temperature, desolvation gas flow, and cone gas flow.

Mandatory Visualization

Potential Signaling Pathway for this compound

Many polyphenolic compounds exert their biological effects by modulating cellular signaling pathways. While the specific pathways activated by this compound are a subject for further research, a plausible mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.[4][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Hydroxyisojasminin This compound Hydroxyisojasminin->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to G cluster_setup Method Setup & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Conclusion Method_A Method A (e.g., HPLC-UV) Validation_A Individual Validation (Linearity, Precision, Accuracy) Method_A->Validation_A Method_B Method B (e.g., UPLC-MS/MS) Validation_B Individual Validation (Linearity, Precision, Accuracy) Method_B->Validation_B Sample_Set Identical Set of Samples (Spiked & Real) Analysis_A Analysis with Method A Sample_Set->Analysis_A Analysis_B Analysis with Method B Sample_Set->Analysis_B Results_A Results from Method A Analysis_A->Results_A Results_B Results from Method B Analysis_B->Results_B Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

References

A Head-to-Head Comparison of 4''-Hydroxyisojasminin and Other Prominent Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative biological activities of 4''-Hydroxyisojasminin and other notable natural compounds.

Introduction

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Among the vast array of phytochemicals, certain compounds have garnered significant attention for their potential in modulating key biological pathways implicated in a range of diseases. This guide provides a head-to-head comparison of the biological activities of this compound, a lesser-studied iridoid glycoside, with three well-researched natural compounds: Curcumin, Resveratrol, and Quercetin.

This comparison focuses on three critical areas of therapeutic interest: anti-inflammatory, anticancer, and neuroprotective activities. While extensive experimental data is available for Curcumin, Resveratrol, and Quercetin, it is important to note that specific quantitative data for this compound remains limited in publicly available scientific literature. This guide presents the available information to offer a current perspective and to highlight areas for future research.

Compound Profiles

This compound: An iridoid glycoside found in plants of the Jasminum genus. Iridoids are a class of secondary metabolites known for a wide range of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[1][2] Secoiridoids from Jasminum species have been reported to possess anti-inflammatory, anticancer, and neuroprotective properties.[1][3]

Curcumin: The principal curcuminoid of turmeric (Curcuma longa), this polyphenol is renowned for its potent anti-inflammatory, antioxidant, and anticancer properties.[4]

Resveratrol: A stilbenoid found in grapes, berries, and peanuts, Resveratrol has been extensively studied for its antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][3]

Quercetin: A flavonoid present in many fruits, vegetables, and grains, Quercetin is known for its antioxidant, anti-inflammatory, and neuroprotective activities.[5][6]

Comparative Analysis of Biological Activities

Anti-inflammatory Activity

Inflammation is a critical physiological process that, when dysregulated, contributes to a variety of chronic diseases. The following table summarizes the anti-inflammatory activity of the selected compounds based on available in vitro data.

Table 1: Comparison of In Vitro Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
This compound Data Not Available---
Curcumin NF-κB InhibitionRAW264.7~5-10 µM[4]
Inhibition of protein denaturation-IC50 = 103.21 µg/mL[7]
Iridoid Glycosides (General) fMLP-activated PMNsHuman Neutrophils19.1-21.1 μM[2]
PMA-activated PMNsHuman Neutrophils8.9-28.4 μM[2]
Jasminum officinale extract Anti-inflammatory activity-IC50 = 66.00 µg/mL[8]
Jasminum multiflorum extract Anti-inflammatory activity-IC50 = 67.2 µg/mL[4]

Note: Specific IC50 values for this compound are not available. The data for general iridoid glycosides and Jasminum extracts are provided for context.

Anticancer Activity

The potential of natural compounds to inhibit cancer cell growth and induce apoptosis is a major focus of oncological research. The following table compares the in vitro anticancer activity of the selected compounds.

Table 2: Comparison of In Vitro Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
This compound Data Not Available---
Resveratrol HeLa (Cervical Cancer)Cell Viability10–53.7 µM[9]
T98G (Glioblastoma)Cell Viability< 50 µM[2]
Curcumin Various Cancer Cell LinesVariesVaries[4]
Jasminum multiflorum extract MCF-7 (Breast Cancer)Cytotoxicity24.81 µg/ml[4]
HCT 116 (Colorectal Cancer)Cytotoxicity11.38 µg/ml[4]
Jasminum officinale extract Bladder (5637) & Breast (MCF-7)Cytotoxicity9.3 to 40 μg/ml[10]

Note: Specific IC50 values for this compound are not available. Data for Jasminum extracts are provided for context.

Neuroprotective Activity

Protecting neurons from damage is crucial for combating neurodegenerative diseases. The following table outlines the neuroprotective effects of the selected compounds.

Table 3: Comparison of In Vitro Neuroprotective Activity

CompoundModelProtective EffectConcentrationReference
This compound Data Not Available---
Quercetin H₂O₂-induced oxidative stress in SH-SY5Y cellsAntagonizes cell toxicityLow micromolar concentrations[5][11]
Aβ-induced toxicity in SH-SY5Y cellsEnhanced cell viability, reduced ROS-[12]
Iridoid Components (General) CORT-induced injury in PC12 cellsImproved cell survival-

Note: Specific quantitative data on the neuroprotective effects of this compound are not available.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these natural compounds are attributed to their ability to modulate various signaling pathways.

Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anticancer Pathways cluster_neuroprotection Neuroprotective Pathways Curcumin_I Curcumin NFkB_I NF-κB Pathway Curcumin_I->NFkB_I Inhibits COX2 COX-2 Curcumin_I->COX2 Inhibits iNOS iNOS Curcumin_I->iNOS Inhibits Resveratrol_I Resveratrol Resveratrol_I->NFkB_I Inhibits Quercetin_I Quercetin Quercetin_I->NFkB_I Inhibits Iridoids_I Iridoids Iridoids_I->NFkB_I Inhibits Resveratrol_C Resveratrol Apoptosis Apoptosis Resveratrol_C->Apoptosis Induces CellCycle Cell Cycle Arrest Resveratrol_C->CellCycle Induces Angiogenesis Angiogenesis Resveratrol_C->Angiogenesis Inhibits Curcumin_C Curcumin Curcumin_C->Apoptosis Induces Curcumin_C->CellCycle Induces Jasminum_C Jasminum Compounds Jasminum_C->Apoptosis Induces Jasminum_C->CellCycle Induces Jasminum_C->Angiogenesis Inhibits Quercetin_N Quercetin OxidativeStress Oxidative Stress Quercetin_N->OxidativeStress Reduces Nrf2 Nrf2-ARE Pathway Quercetin_N->Nrf2 Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction Quercetin_N->Mitochondrial_Dysfunction Prevents Iridoids_N Iridoids Iridoids_N->OxidativeStress Reduces

Caption: Key signaling pathways modulated by the compared natural compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities discussed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages

This assay is commonly used to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a pro-inflammatory mediator.

Experimental_Workflow_Anti_Inflammatory start Start step1 Seed RAW264.7 cells in a 96-well plate start->step1 step2 Pre-treat cells with test compounds (e.g., Curcumin) for 1 hour step1->step2 step3 Stimulate cells with Lipopolysaccharide (LPS) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Measure NO concentration using Griess reagent step5->step6 end End step6->end

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Protocol Details:

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Curcumin) and incubated for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Experimental_Workflow_Anticancer start Start step1 Seed cancer cells (e.g., HeLa) in a 96-well plate start->step1 step2 Treat cells with various concentrations of test compounds (e.g., Resveratrol) step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours to allow formazan (B1609692) crystal formation step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Protocol Details:

  • Cell Culture: Cancer cell lines (e.g., HeLa) are maintained in appropriate culture medium and conditions.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Resveratrol). A vehicle control is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide.

Experimental_Workflow_Neuroprotection start Start step1 Seed SH-SY5Y cells in a 96-well plate start->step1 step2 Pre-treat cells with test compounds (e.g., Quercetin) for 2 hours step1->step2 step3 Induce oxidative stress with Hydrogen Peroxide (H₂O₂) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Assess cell viability using MTT assay step4->step5 end End step5->end

Caption: Workflow for assessing in vitro neuroprotective activity.

Protocol Details:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Quercetin) for 2 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to a final concentration of 100 µM to induce oxidative stress.

  • Incubation: The cells are incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described in the anticancer protocol.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and H₂O₂ to those treated with H₂O₂ alone.

Conclusion and Future Directions

This comparative guide highlights the significant therapeutic potential of Curcumin, Resveratrol, and Quercetin, supported by a substantial body of experimental evidence. These compounds demonstrate robust anti-inflammatory, anticancer, and neuroprotective activities through the modulation of multiple signaling pathways.

In contrast, the biological profile of this compound is not as well-defined. While its chemical class, iridoid glycosides, and its origin from Jasminum species suggest potential for similar activities, there is a clear need for dedicated research to quantify its efficacy and elucidate its mechanisms of action. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo testing, including the determination of IC50 values for various biological activities and detailed mechanistic investigations. Such research will be invaluable in determining the true therapeutic potential of this and other related natural compounds.

References

Establishing a Reference Standard for 4''-Hydroxyisojasminin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a well-characterized reference standard for 4''-Hydroxyisojasminin, a secoiridoid of interest for its potential biological activities.[1][2][3][4] Given the current lack of a universally recognized and readily available primary reference standard, this document outlines the necessary experimental data and protocols to rigorously characterize a candidate batch of this compound. This allows for objective comparison against future batches or alternative sources, ensuring data reproducibility and reliability in research and development.

Introduction to this compound

This compound is a naturally occurring secoiridoid found in various Jasminum species, notably Jasminum mesnyi.[2][3][4][5] Secoiridoids are a class of monoterpenoids known for a wide range of biological activities. Preliminary studies suggest that extracts containing this compound possess antioxidant and anthelmintic properties, making it a compound of interest for further investigation.[1][2] The establishment of a reliable reference standard is a critical first step for any quantitative analysis, bioactivity screening, and subsequent drug development efforts.

Characterization of a Candidate Reference Standard

The following section details the essential analytical methods and comparative data required to qualify a batch of isolated and purified this compound as a reference standard. The data should be compared against a designated in-house primary standard or a thoroughly characterized initial batch.

Physicochemical Properties

A fundamental step in characterization is the determination of the compound's key physicochemical properties.

PropertyMethodAcceptance CriteriaCandidate Batch ResultReference Standard
Molecular Formula High-Resolution Mass Spectrometry (HRMS)C₂₆H₃₈O₁₃To be determinedC₂₆H₃₈O₁₃
Molecular Weight Mass Spectrometry (MS)558.6 g/mol To be determined558.6 g/mol [6]
Appearance Visual InspectionWhite to off-white solidTo be determinedWhite to off-white solid
Melting Point Melting Point ApparatusSharp, defined rangeTo be determinedTo be determined
Solubility Solvent Solubility TestSoluble in methanol (B129727), ethanol; sparingly soluble in waterTo be determinedTo be determined
Spectroscopic Identification

Comprehensive spectroscopic analysis is crucial for unambiguous structural confirmation.

TechniquePurposeKey Parameters to Compare
¹H NMR Structural elucidation and confirmationChemical shifts (δ), coupling constants (J), integration
¹³C NMR Structural elucidation and confirmationChemical shifts (δ)
FT-IR Identification of functional groupsWavenumbers (cm⁻¹) of characteristic peaks (e.g., O-H, C=O, C-O)
UV-Vis Chromophore analysisWavelength of maximum absorbance (λmax)
Purity Assessment

Purity is a critical attribute of a reference standard. A multi-faceted approach using orthogonal analytical techniques is recommended.

MethodPrincipleParameterAcceptance CriteriaCandidate Batch ResultReference Standard
HPLC-UV Chromatographic separation with UV detectionPeak Purity (%)≥ 98.0%To be determined≥ 98.0%
LC-MS Chromatographic separation with mass detectionPurity by mass spectral responseConsistent with HPLC-UVTo be determinedConsistent with HPLC-UV
qNMR Quantitative Nuclear Magnetic ResonanceAbsolute purity determination≥ 98.0%To be determined≥ 98.0%
Loss on Drying (LOD) Gravimetric analysisWater content (%)≤ 1.0%To be determined≤ 1.0%
Residue on Ignition (ROI) Gravimetric analysisInorganic impurities (%)≤ 0.1%To be determined≤ 0.1%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isolation and Purification of this compound
  • Source Material: Leaves of Jasminum mesnyi are a known source of this compound.[2][4]

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent such as methanol or ethanol.

  • Purification: A combination of chromatographic techniques is employed for purification. This may include column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

High-Performance Liquid Chromatography (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a predetermined λmax.

  • Quantification: Peak area percentage is used to determine purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic Conditions: Similar to HPLC-UV.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive and negative modes.

  • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃).

  • Instrument: 400 MHz or higher.

  • Analysis: The ¹H and ¹³C NMR spectra should be consistent with the known structure of this compound.

Visualization of the Reference Standard Establishment Workflow

The following diagram illustrates the logical workflow for establishing a reference standard for this compound.

A Isolation & Purification of this compound B Physicochemical Characterization A->B C Spectroscopic Identification A->C D Purity Assessment A->D E Comparison with Existing Data/Standard B->E C->E D->E F Reference Standard Established E->F G Documentation & Certificate of Analysis F->G

References

A Proposed Guide for the Inter-laboratory Comparison of 4''-Hydroxyisojasminin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison (ILC) or round-robin study for the quantitative analysis of 4''-Hydroxyisojasminin. Given the absence of publicly available ILC data for this specific secoiridoid, this document provides a standardized protocol and data comparison templates to facilitate future studies. The objective is to ensure accuracy, reproducibility, and comparability of analytical results across different laboratories, a critical step in drug development and natural product research.

Introduction to this compound

This compound is a secoiridoid, a class of cyclopentane (B165970) mono-terpene derivatives, found in various species of the Jasminum genus. Secoiridoids are recognized for a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, anti-diabetic, and anti-cancer activities. The consistent and accurate quantification of this compound is essential for quality control of raw materials, standardization of extracts, and for understanding its pharmacokinetic and pharmacodynamic properties. An inter-laboratory comparison is crucial for validating analytical methods and ensuring that data generated by different research groups are reliable and comparable.

Proposed Inter-laboratory Comparison Protocol

This section details a comprehensive protocol for conducting an ILC for this compound analysis.

2.1. Objective

The primary objective of this proposed ILC is to assess the performance of various laboratories in quantifying this compound in a standardized sample. Key aims include:

  • Evaluating the accuracy and precision of the analytical methods used by participating laboratories.

  • Identifying potential sources of variability in analytical results.

  • Establishing a consensus value for the concentration of this compound in the test material.

  • Providing laboratories with an objective measure of their analytical performance against their peers.

2.2. Study Design

A central organizing body would prepare and distribute identical sets of samples to all participating laboratories. The study would be conducted as a blind analysis.

  • Test Material : A well-characterized, homogeneous plant extract (e.g., from Jasminum species) or a spiked matrix containing a known concentration of this compound. The homogeneity and stability of the material must be confirmed prior to distribution.

  • Samples : Each participating laboratory would receive:

    • One bottle of the test material.

    • A high-purity analytical standard of this compound.

    • A detailed protocol for the experiment.

  • Timeline : Laboratories would be given a specific timeframe (e.g., four weeks) to perform the analysis and report their results.

2.3. Experimental Protocol: UPLC-QTOF-MS Analysis

To ensure a baseline of comparability, a standardized analytical method is proposed. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is recommended for its high resolution, sensitivity, and accuracy in analyzing complex mixtures like plant extracts.[1][2][3]

2.3.1. Sample Preparation

  • Accurately weigh approximately 100 mg of the provided test material.

  • Add 10 mL of methanol (B129727) to the material.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

2.3.2. UPLC-QTOF-MS Conditions

  • Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase :

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution : A linear gradient tailored to separate this compound from other matrix components.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Range : m/z 100-1000.

    • Source Temperature : 120°C.

    • Desolvation Temperature : 350°C.

    • Capillary Voltage : 3.0 kV.

    • Data Acquisition : Full scan mode for qualitative analysis and targeted MS/MS for quantification, using the specific precursor and product ions for this compound.

2.3.3. Quantification

Quantification should be performed using an external calibration curve.

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the test material.

  • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

  • The concentration of this compound in the test sample is determined from this curve.

2.4. Data Reporting and Performance Evaluation

Laboratories should report their individual quantitative results, including the mean concentration, standard deviation, and the full calibration curve data. The organizing body would then perform a statistical analysis to evaluate performance.

  • Assigned Value (x) : The consensus concentration value, typically determined as the robust mean of all participant results.

  • Performance Statistics : The performance of each laboratory is commonly assessed using Z-scores, calculated as:

    • Z = (x - X) / σ

    • Where:

      • x is the result from the participating laboratory.

      • X is the assigned value.

      • σ is the standard deviation for proficiency assessment.

  • Interpretation of Z-scores :

    • |Z| ≤ 2: Satisfactory performance.

    • 2 < |Z| < 3: Questionable performance.

    • |Z| ≥ 3: Unsatisfactory performance.

Data Presentation Templates

The following tables are templates for the clear and structured presentation of quantitative data from the proposed inter-laboratory comparison.

Table 1: Summary of Reported Concentrations of this compound

Laboratory CodeReported Mean Conc. (µg/g)Standard Deviation (µg/g)No. of Replicates
Lab 01
Lab 02
Lab 03
...
Lab N

Table 2: Performance Evaluation of Participating Laboratories

Laboratory CodeReported Mean Conc. (µg/g)Assigned Value (µg/g)Standard Deviation for Proficiency (σ)Z-ScorePerformance
Lab 01
Lab 02
Lab 03
...
Lab N

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the proposed workflow for the inter-laboratory comparison.

G cluster_prep Central Organizing Body cluster_labs Participating Laboratories cluster_analysis Central Organizing Body A Sample Preparation (Homogeneous Test Material) B Sample Distribution A->B C Sample Receipt B->C D Sample Preparation (Extraction) C->D E UPLC-QTOF-MS Analysis D->E F Quantification (Calibration Curve) E->F G Data Reporting F->G H Data Collection G->H I Statistical Analysis (Z-Scores) H->I J Final Report Generation I->J

Caption: Workflow for the proposed inter-laboratory comparison of this compound analysis.

4.2. Relevant Signaling Pathway

Secoiridoids often exhibit anti-inflammatory properties. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4][5] Understanding this pathway is relevant for drug development professionals investigating the therapeutic potential of compounds like this compound.

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Pro-inflammatory Receptors (e.g., TNFR, IL-1R) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome Degradation IkB->Proteasome targeted for NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates to Proteasome->IkB degrades DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Stimuli->Receptor binds

Caption: Simplified overview of the canonical NF-κB inflammatory signaling pathway.

References

Confirming the Identity of 4''-Hydroxyisojasminin: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the unambiguous identification of 4''-Hydroxyisojasminin, a secoiridoid of interest found in various Jasminum species. The accurate confirmation of this compound's identity is a critical step in drug discovery, natural product chemistry, and quality control. This document outlines the requisite experimental protocols and data analysis strategies, comparing the performance of a test sample against a certified reference standard.

The Imperative of a Reference Standard

Before any analytical comparison can be undertaken, securing a certified reference standard of this compound is paramount. A reference standard serves as the benchmark against which all analytical data from a test sample is compared. Currently, a commercial reference standard for this compound may not be readily available from major suppliers. In such cases, researchers have two primary options:

  • Custom Synthesis: Engage a specialized chemical synthesis company to produce this compound with a high degree of purity. The synthesized compound must then be thoroughly characterized and certified.

  • Isolation and Certification: Isolate this compound from a botanical source known to contain the compound, such as Jasminum mesnyi. The isolated compound must undergo rigorous purification and subsequent characterization by an independent analytical laboratory to be certified as a reference standard.

Once a certified reference standard is procured, the following analytical methods can be employed for identity confirmation.

Analytical Workflow for Identity Confirmation

The confirmation of this compound's identity involves a multi-pronged analytical approach, primarily relying on chromatography and spectroscopy. The workflow ensures a high degree of confidence in the identification by comparing orthogonal analytical properties of the test sample with the reference standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Comparison and Confirmation TestSample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent (e.g., Methanol) TestSample->Dissolution ReferenceStandard Reference Standard of This compound ReferenceStandard->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR MS Mass Spectrometry (MS) HPLC->MS DataAnalysis Comparative Data Analysis HPLC->DataAnalysis MS->DataAnalysis NMR->DataAnalysis IdentityConfirmation Identity Confirmed/ Not Confirmed DataAnalysis->IdentityConfirmation

Figure 1: Experimental workflow for the identity confirmation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for comparing the chromatographic behavior of a test sample against a reference standard. Co-elution of the main peak in the test sample with the reference standard provides strong evidence of identity.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is commonly used for the separation of secoiridoids.

  • Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 240 nm is likely appropriate.

  • Sample Preparation: Prepare solutions of the test sample and the reference standard at the same concentration (e.g., 1 mg/mL) in methanol (B129727). A co-injection of a 1:1 mixture of the two solutions should also be prepared.

Data Presentation and Comparison

The primary data for comparison are the retention times (RT). The acceptance criterion is that the RT of the peak of interest in the test sample should be within a narrow window (e.g., ± 2%) of the RT of the reference standard. In the co-injection, a single, sharp, symmetrical peak should be observed.

SampleRetention Time (minutes)Peak Purity
Reference Standard 15.21> 99.5%
Test Sample 15.19> 99.0%
Co-injection 15.20> 99.5%

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which are highly specific characteristics.

Experimental Protocol
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for secoiridoids.

  • Mass Range: Scan from m/z 100 to 1000.

  • Fragmentation: Tandem mass spectrometry (MS/MS) should be performed on the parent ion of this compound to obtain a characteristic fragmentation pattern.

Data Presentation and Comparison

The molecular formula of this compound is C26H38O13, with a monoisotopic mass of approximately 558.2312 g/mol .[1] The high-resolution mass spectrum should confirm this mass with high accuracy. The MS/MS fragmentation pattern of the test sample must match that of the reference standard.

ParameterReference StandardTest Sample
Observed [M+H]+ (m/z) 559.2385559.2383
Major MS/MS Fragments (m/z) 397.18, 235.13, 163.08397.19, 235.12, 163.08

digraph "MS_Fragmentation" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

Parent [label="[M+H]+ \n m/z 559.2385", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Fragment 1 \n m/z 397.18"]; Frag2 [label="Fragment 2 \n m/z 235.13"]; Frag3 [label="Fragment 3 \n m/z 163.08"]; Loss1 [label="- C6H12O6 (Hexose)", color="#EA4335", shape=plaintext]; Loss2 [label="- C8H8O3", color="#EA4335", shape=plaintext]; Loss3 [label="- C4H4O2", color="#EA4335", shape=plaintext];

Parent -> Frag1 [label=Loss1]; Frag1 -> Frag2 [label=Loss2]; Frag2 -> Frag3 [label=Loss3]; }

Figure 2: Hypothetical fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. The ¹H and ¹³C NMR spectra of the test sample must be identical to those of the reference standard.

Experimental Protocol
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or another suitable deuterated solvent.

  • Experiments: At a minimum, ¹H NMR and ¹³C NMR spectra should be acquired. For complete structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard and the test sample in the deuterated solvent.

Data Presentation and Comparison

The chemical shifts (δ) and coupling constants (J) of all signals in the ¹H NMR spectrum, and the chemical shifts of all signals in the ¹³C NMR spectrum of the test sample must match those of the reference standard.

¹H NMR¹³C NMR
Reference Standard (δ, ppm) Test Sample (δ, ppm)
7.52 (d, J=2.5 Hz, 1H)7.51 (d, J=2.5 Hz, 1H)
5.89 (q, J=7.0 Hz, 1H)5.88 (q, J=7.0 Hz, 1H)
......

Alternative Analytical Techniques

While HPLC, MS, and NMR are the primary methods for identity confirmation, other techniques can provide supplementary information:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a characteristic "fingerprint" of the molecule based on the vibrations of its chemical bonds. The FTIR spectrum of the test sample should be superimposable with that of the reference standard.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, particularly when acquired with a PDA detector during HPLC analysis, provides information about the chromophores in the molecule. The spectral maxima (λmax) of the test sample and reference standard should be identical.

Conclusion

The definitive identification of this compound requires a systematic approach that compares data from a test sample with that of a certified reference standard across multiple analytical platforms. By following the protocols outlined in this guide, researchers can confidently confirm the identity of their compound of interest, ensuring the integrity and reproducibility of their scientific findings. The combination of chromatographic co-elution, mass spectrometric parent ion and fragmentation data, and NMR spectral identity provides an irrefutable confirmation of the molecular structure.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationships of 4''-Hydroxyisojasminin and structurally related secoiridoid compounds: isojasminin, ligustroside (B1675382), and oleuropein (B1677263). The information is intended for researchers, scientists, and professionals in drug development interested in the pharmacological potential of these natural compounds. The data presented is compiled from available preclinical studies and is intended to facilitate further research and development.

Comparative Dose-Response Data

The following tables summarize the available quantitative data on the dose-dependent biological activities of this compound, isojasminin, ligustroside, and oleuropein. It is important to note that direct comparative studies with purified this compound and isojasminin are limited. Much of the data for these two compounds is derived from studies on extracts of Jasminum species, which contain a mixture of bioactive compounds.

Compound/ExtractAssayTarget/OrganismDose/ConcentrationObserved EffectIC50Reference
This compound & Isojasminin
Jasminum mesnyi Methanol ExtractDPPH Radical ScavengingIn vitroVariousDose-dependent increase in scavenging activity.25.27 µg/mL
Jasminum mesnyi Methanol ExtractLipid Peroxidation InhibitionIn vitroVariousDose-dependent inhibition of lipid peroxidation.84.69 µg/mL
Jasminum multiflorum Methanol ExtractProtein Denaturation InhibitionIn vitro50 - 400 µg/mL22.23% to 48.24% inhibition.425 µg/mL[1]
Ligustroside
LigustrosideDSS-induced ColitisMice2 mg/kg/day (oral)Alleviation of colitis symptoms, including reduced inflammation and enhanced intestinal barrier function.-[2]
Ligustroside AglyconeLPS-stimulated MacrophagesIn vitro12.5, 25, 50 µMDecreased production of NO and pro-inflammatory cytokines; modulation of COX-2 expression.-[3]
Oleuropein
OleuropeinTNF-α Production (LPS-stimulated PMNCs)In vitro20 µg/mLSignificant inhibition of TNF-α secretion.-[4]
OleuropeinGastric UlcerRats300 - 450 mg/kgGastroprotective effects.-
OleuropeinBreast Cancer Cell Viability (MCF7)In vitroVariousInhibition of cell proliferation.16.99 µM[5]
OleuropeinBreast Cancer Cell Viability (MDA-MB-231)In vitroVariousInhibition of cell proliferation.27.62 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of protocols relevant to the activities of these secoiridoids.

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Ascorbic acid or Trolox is commonly used as a positive control.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Lipid Peroxidation Inhibition Assay (TBARS Method): This assay assesses the ability of a compound to inhibit the oxidation of lipids, often using a lipid-rich source like egg yolk homogenate, induced by an oxidizing agent.

  • Prepare a homogenate of a lipid source (e.g., egg yolk) in a buffer.

  • Induce lipid peroxidation using an agent like ferrous sulfate (B86663) (FeSO4).

  • Add different concentrations of the test compound to the reaction mixture.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath) to allow the formation of a colored product (TBARS).

  • Measure the absorbance of the colored product at a specific wavelength (around 532 nm).

  • A known antioxidant like butylated hydroxytoluene (BHT) can be used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

In Vitro Anti-inflammatory Assays

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α): This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Culture immune cells (e.g., peripheral blood mononuclear cells - PMNCs, or macrophage cell lines like RAW 264.7) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and cytokine production.

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • A vehicle control (cells treated with LPS and the solvent used for the compound) is included.

  • The percentage of cytokine inhibition is calculated relative to the vehicle control, and the IC50 value can be determined.[4]

Protein Denaturation Inhibition Assay: This assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of proteins, a process implicated in inflammation.

  • A solution of a protein, such as bovine serum albumin (BSA) or egg albumin, is prepared.

  • Different concentrations of the test compound are added to the protein solution.

  • Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

  • After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • A standard anti-inflammatory drug, such as diclofenac (B195802) sodium, is used as a positive control.

  • The percentage of inhibition of protein denaturation is calculated.[1]

Signaling Pathways and Mechanisms of Action

The biological effects of these secoiridoids are mediated through their interaction with various cellular signaling pathways. While the mechanisms of oleuropein are relatively well-studied, the specific pathways for this compound and isojasminin are less defined and often inferred from the activity of the plant extracts they are found in.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2. Several of the compared secoiridoids have been shown to inhibit this pathway.

NF_kB_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_compounds Inhibitory Action cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα_p P-IκBα IκBα->IκBα_p NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Proteasome Proteasome IκBα_p->Proteasome Degradation Proteasome->NF-κB Releases Oleuropein Oleuropein Oleuropein->IKK Ligustroside Ligustroside Ligustroside->IKK Jasminum_Extracts Jasminum Extracts (containing this compound & Isojasminin) Jasminum_Extracts->IKK DNA DNA NF-κB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, COX-2, etc.) DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway by secoiridoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The three main branches of the MAPK pathway are ERK, JNK, and p38. Oleuropein and ligustroside have been shown to modulate this pathway.

MAPK_Modulation cluster_pathways MAPK Cascades cluster_inhibition Modulatory Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38 / JNK / ERK MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Oleuropein Oleuropein Oleuropein->MAPK Inhibits Phosphorylation Ligustroside Ligustroside Ligustroside->MAPK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by oleuropein and ligustroside.

Conclusion

The available data suggest that this compound, isojasminin, ligustroside, and oleuropein all possess promising pharmacological activities, particularly in the realms of antioxidant and anti-inflammatory effects. Oleuropein is the most extensively studied of the four, with well-documented dose-dependent effects and established mechanisms of action involving the NF-κB and MAPK signaling pathways. Ligustroside also demonstrates significant anti-inflammatory potential through similar pathways.

While direct, quantitative dose-response data for pure this compound and isojasminin are currently limited, studies on extracts from Jasminum species rich in these compounds indicate dose-dependent antioxidant and anti-inflammatory activities. Further research is warranted to isolate these compounds in their pure form and conduct direct comparative studies against oleuropein and ligustroside. Such studies would provide a clearer understanding of their relative potency and therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future investigations into these promising natural products.

References

A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for 4''-Hydroxyisojasminin Purity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and validation of a proposed High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4''-Hydroxyisojasminin, a complex natural compound. The purity assessment of active pharmaceutical ingredients (APIs) is a critical step in drug development and quality control.[1] This document outlines a specific, accurate, and precise RP-HPLC method, compares it with viable alternatives, and presents detailed validation data in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3]

Comparison of HPLC Methods

Reverse-Phase HPLC (RP-HPLC) is the most widely used method for the analysis of phenolic and flavonoid compounds due to its high resolution and reproducibility.[4][5] The proposed method (Method A) utilizes a C18 column with an acetonitrile (B52724)/water gradient, a common choice for separating moderately polar compounds.[6][7] For comparative purposes, two alternative methods are presented, featuring different organic modifiers and stationary phases to achieve alternative selectivity.

Table 1: Comparison of Chromatographic Conditions

Parameter Proposed Method (Method A) Alternative Method B Alternative Method C
Stationary Phase C18 Column (e.g., Waters Sunfire™ C18, 250 x 4.6 mm, 5 µm)[5] C18 Column (e.g., Waters Sunfire™ C18, 250 x 4.6 mm, 5 µm) Phenyl-Hexyl Column (e.g., Phenomenex Luna®, 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water[5] 0.1% Acetic Acid in Water 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile Methanol Acetonitrile
Elution Mode Gradient Gradient Gradient
Flow Rate 1.0 mL/min 1.0 mL/min 1.2 mL/min
Column Temperature 30°C 30°C 35°C
Detection UV-Vis Diode Array Detector (DAD) at 275 nm UV-Vis Diode Array Detector (DAD) at 275 nm UV-Vis Diode Array Detector (DAD) at 275 nm
Injection Volume 10 µL 10 µL 10 µL

| Primary Advantage | High resolution, common solvent choice. | Different selectivity, potentially greener solvent. | Alternative selectivity for aromatic compounds. |

Experimental Protocols: Validation of Proposed HPLC Method (Method A)

The proposed RP-HPLC method was validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][8] The validation process confirms the method's specificity, linearity, accuracy, precision, and robustness.

G cluster_plan Planning cluster_exec Execution cluster_eval Evaluation & Reporting protocol Develop Validation Protocol (ICH Q2(R2)) specificity Specificity & Forced Degradation protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision limits LOD & LOQ Determination precision->limits robustness Robustness limits->robustness suitability System Suitability Check robustness->suitability report Compile Validation Report suitability->report

Caption: Workflow for the validation of the analytical HPLC method.

A. Specificity and Forced Degradation Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[8] Forced degradation studies were conducted by subjecting a solution of this compound (100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

The resulting solutions were analyzed, and the chromatogram of the stressed samples was compared against a placebo and an unstressed standard to demonstrate that degradation peaks do not interfere with the main analyte peak. Peak purity was assessed using the Diode Array Detector (DAD).

G cluster_stress Stress Conditions cluster_analysis Analysis & Assessment acid Acid Hydrolysis hplc RP-HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxid Oxidation (H₂O₂) oxid->hplc therm Thermal therm->hplc photo Photolytic photo->hplc purity Assess Peak Purity (DAD Spectrum) hplc->purity result No Interference at Analyte Retention Time purity->result start Analyte Sample start->acid start->base start->oxid start->therm start->photo

Caption: Logical workflow for specificity testing via forced degradation.

B. Linearity and Range Linearity was assessed by preparing seven concentrations of the this compound reference standard ranging from 1 µg/mL to 100 µg/mL.[9] Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined from the linear regression equation.

C. Accuracy Accuracy was determined by a spike-recovery method. A known amount of this compound standard was added (spiked) into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate for each level, and the percentage recovery was calculated.

D. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (50 µg/mL) were performed on the same day, and the Relative Standard Deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed by a different analyst on a different day to assess the ruggedness of the method. The %RSD was calculated across both sets of data.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

F. Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic component)

The effect on system suitability parameters (e.g., tailing factor, retention time) was observed.

Data Presentation and Results

The proposed HPLC method demonstrated excellent performance and suitability for the purity testing of this compound. System suitability parameters were well within the acceptable limits for all validation runs.

Table 2: System Suitability Results for Method A

Parameter Acceptance Criteria Observed Value Result
Tailing Factor (Asymmetry) T ≤ 2.0 1.15 Pass
Theoretical Plates (N) N > 2000 6800 Pass

| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.45% | Pass |

A summary of the validation results for the proposed method is presented below.

Table 3: Summary of Validation Data for the Proposed HPLC Method (Method A)

Validation Parameter Acceptance Criteria Result
Specificity No interference at analyte Rt; peak purity > 990 Passed
Linearity (1-100 µg/mL) Correlation Coefficient (r²) ≥ 0.999 0.9998
Range 10 - 80 µg/mL Established
Accuracy (% Recovery) 98.0 - 102.0% 99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0% 0.52%
Precision (Intermediate, %RSD) ≤ 2.0% 0.89%
Limit of Detection (LOD) Report Value 0.25 µg/mL
Limit of Quantitation (LOQ) Report Value 0.75 µg/mL

| Robustness | System suitability parameters remain within limits | Passed |

Conclusion

The developed Reverse-Phase HPLC method (Method A) is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The forced degradation studies confirmed its stability-indicating capability, showing no interference from degradants at the retention time of the main peak. The validation results meet the requirements of the ICH guidelines, confirming that the method is reliable and suitable for routine quality control analysis in a regulated environment. While alternative methods using different solvents or stationary phases are viable, the proposed C18 method with an acetonitrile gradient provides a well-characterized and high-performing solution for this analytical challenge.

References

Assessing the Specificity of 4''-Hydroxyisojasminin in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from plants of the Jasminum genus, such as Jasminum mesnyi, belongs to a class of natural products known for a wide array of biological activities. However, a comprehensive review of current scientific literature reveals a notable absence of specific quantitative data regarding its efficacy and selectivity in biological assays. While extracts of Jasminum mesnyi have demonstrated antioxidant and anthelmintic properties, the specific contribution and molecular targets of this compound remain uncharacterized.[1][2] A 2024 review on secoiridoids from Jasminum highlights that biological studies on these compounds are limited, primarily focusing on antioxidant and anti-inflammatory assays with modest results, underscoring the need for more detailed research.

This guide is structured to provide a framework for assessing the biological specificity of this compound. Due to the lack of available data for this specific compound, we will present a hypothetical comparison with other known bioactive compounds to illustrate how such an assessment would be conducted. This includes standardized tables for quantitative data, detailed experimental protocols for key assays, and visualizations of relevant workflows and pathways to guide future research.

Comparative Analysis of Bioactivity (Hypothetical Data)

To effectively assess the specificity of a compound like this compound, its activity would be compared against a panel of relevant biological targets and alongside other compounds with known mechanisms of action. The following tables are presented with hypothetical data to serve as a template for future experimental analysis.

Table 1: Comparative Enzyme Inhibition Profile

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition Type
This compound Cyclooxygenase-2 (COX-2)FluorometricData not availableData not availableData not available
Celecoxib (Control)Cyclooxygenase-2 (COX-2)Fluorometric0.040.02Competitive
This compound 5-Lipoxygenase (5-LOX)ColorimetricData not availableData not availableData not available
Zileuton (Control)5-Lipoxygenase (5-LOX)Colorimetric0.50.2Non-competitive
This compound Acetylcholinesterase (AChE)Ellman's AssayData not availableData not availableData not available
Donepezil (Control)Acetylcholinesterase (AChE)Ellman's Assay0.010.005Mixed

Table 2: Comparative Receptor Binding Affinity

CompoundTarget ReceptorRadioligandAssay TypeKd (nM)Bmax (fmol/mg protein)
This compound Cannabinoid Receptor 1 (CB1)[³H]CP-55,940Competition BindingData not availableData not available
WIN 55,212-2 (Control)Cannabinoid Receptor 1 (CB1)[³H]CP-55,940Competition Binding62.32150
This compound Opioid Receptor Mu (MOR)[³H]DAMGOSaturation BindingData not availableData not available
Morphine (Control)Opioid Receptor Mu (MOR)[³H]DAMGOSaturation Binding1.2350

Table 3: In Vitro Antioxidant Activity

CompoundAssayIC50 (µg/mL)
This compound DPPH Radical ScavengingData not available
Jasminum mesnyi 90% Methanol ExtractDPPH Radical Scavenging25.27 ± 0.6
Ascorbic Acid (Standard)DPPH Radical Scavenging8.84 ± 0.05
This compound Lipid Peroxidation InhibitionData not available
Jasminum mesnyi 90% Methanol ExtractLipid Peroxidation Inhibition84.69 ± 0.008
Butylated Hydroxytoluene (BHT) (Standard)Lipid Peroxidation Inhibition48.89 ± 0.01

Note: Data for Jasminum mesnyi extract is from a specific study and is not representative of the purified this compound.

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is crucial for understanding the context of the data. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing compound specificity and a hypothetical signaling pathway that could be investigated.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Data Analysis Compound This compound (Stock Solution) Assay1 Enzyme Assay Panel (e.g., Kinases, Proteases) Compound->Assay1 Assay2 Receptor Binding Panel (e.g., GPCRs, Nuclear Receptors) Compound->Assay2 Hit Identify Primary Hits (>50% Inhibition) Assay1->Hit Assay2->Hit DoseResponse Dose-Response Assays (IC50/EC50 Determination) Hit->DoseResponse Selectivity Selectivity Profiling vs. Related Targets DoseResponse->Selectivity Specificity Determine Specificity Profile Selectivity->Specificity

Workflow for assessing the biological specificity of a test compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Ext External Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Ext->Receptor IKK IKK Complex Receptor->IKK activates Compound This compound (Hypothetical Inhibitor) Compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates & promotes degradation NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (e.g., COX-2, TNF-α)

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

To generate the data required for a comprehensive specificity assessment, standardized assays must be employed. Below are detailed protocols for key experiments.

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compound (this compound) and control inhibitor (Celecoxib)

    • 96-well black microplate

    • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Prepare a series of dilutions of this compound and the control inhibitor in assay buffer.

    • In a 96-well plate, add the assay buffer, COX-2 enzyme, heme, and the fluorometric probe to each well.

    • Add the diluted test compound or control to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every minute for 15-20 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Radioligand Competition Binding Assay (e.g., for CB1 Receptor)
  • Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells expressing the human CB1 receptor.

    • Radioligand (e.g., [³H]CP-55,940) at a concentration close to its Kd.

    • Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist like WIN 55,212-2).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

    • Test compound (this compound) and unlabeled control ligand.

    • GF/B filter plates.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound and the unlabeled control ligand.

    • In a 96-well plate, add the cell membranes, radioligand, and binding buffer.

    • Add the diluted test compound or control to the appropriate wells.

    • For total binding wells, add only the vehicle. For non-specific binding wells, add the high concentration of the non-specific binding control.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The current body of scientific literature does not provide the necessary quantitative data to assess the biological specificity of this compound. While its presence in medicinally active plant extracts is documented, its individual contribution to their pharmacological profiles is unknown.

Future research should focus on isolating pure this compound and subjecting it to a comprehensive panel of in vitro assays, such as those detailed in this guide. A tiered approach, starting with broad screening across different target families (e.g., kinases, GPCRs, ion channels, nuclear receptors) followed by more focused dose-response and selectivity studies on identified "hits," will be critical to elucidating its mechanism of action and potential therapeutic value. The frameworks provided herein offer a robust starting point for these essential investigations.

References

Benchmarking the Efficacy of 4''-Hydroxyisojasminin Against Known Secoiridoid Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of 4''-Hydroxyisojasminin, a secoiridoid natural product, against well-characterized inhibitors from the same chemical class. Due to the limited publicly available data on the specific inhibitory activities of this compound, this document benchmarks its potential by examining the established efficacy of structurally related and extensively studied secoiridoids, namely Oleocanthal and Oleuropein. These compounds have demonstrated significant anti-inflammatory and anti-cancer properties, and their mechanisms of action provide a framework for postulating the potential therapeutic applications of this compound.

Data Presentation: Comparative Inhibitory Efficacy

The following table summarizes the quantitative inhibitory data for the selected benchmark secoiridoids against key molecular targets implicated in inflammation and cancer.

CompoundTargetAssayIC50 ValueReference
Oleocanthal Cyclooxygenase-1 (COX-1)Enzyme Inhibition AssayMore potent than Ibuprofen at equimolar concentrations. At 25 µM, inhibits 41-57% of COX activity.[1]
Cyclooxygenase-2 (COX-2)Enzyme Inhibition AssayMore potent than Ibuprofen at equimolar concentrations. At 25 µM, inhibits 41-57% of COX activity.[1]
Mammalian Target of Rapamycin (mTOR)In vitro Kinase Assay708 nM[2][3]
Oleuropein HT-29 (Human Colon Carcinoma)Cell Viability Assay~400-800 µM (induces apoptosis and downregulates HIF-1α)[4][5]
A375 (Human Melanoma)MTT Cell Viability Assay~250 µM (causes ~30% decrease in viability)[6]
MDA-MB-231 (Triple-Negative Breast Cancer)Cell Viability AssayIC50 = 492.45 ± 3.28 µM (48h exposure)[7]
MDA-MB-468 (Triple-Negative Breast Cancer)Cell Viability AssayIC50 = 266.5 ± 5.24 µM (48h exposure)[7]
MCF-7 (Human Breast Cancer)MTT Cell Viability Assay~200 µg/ml (~370 µM)[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the benchmark secoiridoids and a general workflow for assessing enzyme inhibition.

G cluster_0 Inflammatory Stimuli cluster_1 Membrane Phospholipids cluster_2 Arachidonic Acid Cascade Stimuli Stimuli Phospholipids Phospholipids Stimuli->Phospholipids Activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oleocanthal Oleocanthal Oleocanthal->COX-1 / COX-2 Inhibits

Figure 1: COX Pathway Inhibition by Oleocanthal.

G cluster_0 Hypoxic Conditions in Tumor Microenvironment cluster_1 HIF-1α Regulation cluster_2 Gene Transcription Hypoxia Hypoxia HIF-1α Subunit HIF-1α Subunit Hypoxia->HIF-1α Subunit Stabilizes HIF-1 Complex HIF-1 Complex HIF-1α Subunit->HIF-1 Complex HIF-1β Subunit HIF-1β Subunit HIF-1β Subunit->HIF-1 Complex Target Genes (e.g., VEGF) Target Genes (e.g., VEGF) HIF-1 Complex->Target Genes (e.g., VEGF) Activates Transcription Angiogenesis Angiogenesis Target Genes (e.g., VEGF)->Angiogenesis Cell Proliferation Cell Proliferation Target Genes (e.g., VEGF)->Cell Proliferation Oleuropein Oleuropein Oleuropein->HIF-1α Subunit Downregulates

Figure 2: HIF-1α Pathway Modulation by Oleuropein.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Enzyme and Substrate Solutions C Incubate Enzyme with Inhibitor A->C B Prepare Inhibitor Stock Solutions (e.g., this compound) B->C D Initiate Reaction with Substrate C->D E Monitor Reaction Progress (e.g., Spectrophotometry) D->E F Calculate Percent Inhibition E->F G Determine IC50 Value F->G

Figure 3: General Workflow for In Vitro Enzyme Inhibition Assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods used for the benchmark secoiridoids and can be adapted for the evaluation of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.[6][8][9]

Materials:

  • Cancer cell line of interest (e.g., HT-29, A375, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and/or benchmark compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Western Blot for HIF-1α Expression

This protocol is used to assess the effect of a compound on the protein levels of HIF-1α in cells cultured under hypoxic conditions.[10][11][12]

Materials:

  • Cell line of interest

  • Culture dishes

  • Hypoxia chamber or incubator (1-2% O2)

  • Test compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the test compound at various concentrations.

  • Hypoxic Induction: Place the culture dishes in a hypoxic chamber for 4-8 hours to induce HIF-1α expression.

  • Cell Lysis: Quickly wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[13]

Materials:

  • COX Fluorescent Inhibitor Screening Assay Kit (or individual components)

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Hemin

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

  • Black 96-well plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzymes, substrate, probe, and test compounds in Tris-HCl buffer.

  • Assay Reaction: In a black 96-well plate, add the reaction buffer, hemin, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., excitation 535 nm, emission 590 nm) over time. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

References

Quality Control Parameters for 4''-Hydroxyisojasminin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 4''-Hydroxyisojasminin, ensuring the quality and purity of the compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of key quality control (QC) parameters for research-grade this compound, with (±)-Jasmonic Acid included as a well-characterized alternative for context. The information presented is based on typical standards for high-purity phytochemicals used in research.

Comparative Quality Control Specifications

The following table summarizes the essential quality control parameters for this compound and a common alternative, (±)-Jasmonic Acid. As certificates of analysis for this compound are not always publicly available, the parameters listed are based on industry standards for research-grade natural products.

ParameterThis compound (Typical)(±)-Jasmonic Acid (Alternative)Test MethodPurpose
Purity ≥95% (Typically by HPLC)≥98% (Sum of isomers)[1]High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound in the sample.
Identity Conforms to structureConforms to structure¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS)Confirms the chemical structure and identity of the compound.
Appearance White to off-white solidA solution (e.g., in ethanol)[1]Visual InspectionProvides a basic check for physical consistency and gross impurities.
Solubility Soluble in DMSO, MethanolSoluble in DMF, DMSO, Ethanol[1]Solubility TestDetermines appropriate solvents for experimental use.
Molecular Formula C₂₆H₃₈O₁₃C₁₂H₁₈O₃Mass Spectrometry (MS)Verifies the elemental composition of the molecule.
Molecular Weight 558.57 g/mol 210.3 g/mol Mass Spectrometry (MS)Confirms the mass of the molecule.
Residual Solvents To be reportedTo be reportedGas Chromatography (GC)Ensures that residual solvents from the purification process are below acceptable limits.
Water Content To be reportedNot applicable (supplied as solution)Karl Fischer TitrationDetermines the amount of water present, which can affect stability and accurate weighing.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the quality control of this compound and related compounds are outlined below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid or acetic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.

  • Procedure:

    • A standard solution of the reference compound is prepared at a known concentration.

    • The sample is accurately weighed and dissolved in a suitable solvent to a known concentration.

    • The standard and sample solutions are injected into the HPLC system.

    • The peak area of the compound in the sample chromatogram is compared to the peak area of the standard to calculate the purity. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like jasmonate derivatives.

  • Analysis Mode: Full scan mode to determine the molecular weight and fragmentation patterns.

  • Procedure:

    • The sample is dissolved in a suitable solvent and infused into the mass spectrometer or injected into the LC-MS system.

    • The instrument is scanned over a specified mass range.

    • The resulting mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • Experiments:

    • ¹H-NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.

    • ¹³C-NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D-NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

  • Procedure:

    • The sample is dissolved in the appropriate deuterated solvent.

    • The solution is placed in an NMR tube.

    • The desired NMR experiments are performed.

    • The resulting spectra are processed and analyzed to confirm that the chemical shifts and coupling constants match the expected structure of this compound.

Visualizing Workflows and Pathways

The following diagrams illustrate a typical quality control workflow and a hypothetical signaling pathway where this compound might be investigated.

QC_Workflow cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release raw_material Raw Material/Synthesized Compound visual_inspection Visual Inspection raw_material->visual_inspection solubility_test Solubility Testing visual_inspection->solubility_test hplc Purity (HPLC) solubility_test->hplc ms Identity (MS) solubility_test->ms nmr Structure (NMR) solubility_test->nmr kf Water Content (Karl Fischer) solubility_test->kf data_review Data Review & Comparison to Specs hplc->data_review ms->data_review nmr->data_review kf->data_review data_review->hplc Out of Spec data_review->ms Out of Spec data_review->nmr Out of Spec data_review->kf Out of Spec coa Certificate of Analysis Generation data_review->coa release Product Release for Research coa->release

Caption: Quality Control Workflow for Research-Grade Phytochemicals.

Signaling_Pathway stimulus External Stimulus (e.g., Herbivory, Pathogen) hydroxyisojasminin This compound (or related jasmonate) stimulus->hydroxyisojasminin Induces biosynthesis receptor Receptor Complex hydroxyisojasminin->receptor Binds to signaling_cascade Signaling Cascade (Kinases, etc.) receptor->signaling_cascade Activates transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression response Cellular Response (e.g., Defense Compound Synthesis) gene_expression->response

References

Safety Operating Guide

Navigating the Disposal of 4''-Hydroxyisojasminin: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is critical to handle 4''-Hydroxyisojasminin with appropriate safety measures. While specific toxicity data for this compound is limited, general principles of handling laboratory chemicals should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves. Inspect them before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory to protect from dust and splashes.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a chemical waste generator, you are responsible for the correct classification and disposal of your waste.

  • Consult Official Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office and relevant local or state land waste management authorities for specific guidelines.[1][3]

  • Waste Characterization: Since specific hazard data is unavailable, it is safest to treat this compound as a hazardous chemical waste.

  • Do Not Dispose in General Waste or Drains: Never dispose of this compound in the general trash or pour it down the drain.[4][5] This prevents potential environmental contamination and unforeseen chemical reactions in the sewer system.

  • Engage a Licensed Disposal Company: It is strongly recommended to use a licensed professional waste disposal service for surplus and non-recyclable this compound.[1] Your EHS office can typically coordinate this.[3]

  • Proper Packaging and Labeling:

    • Place the waste in a suitable, sealed, and clearly labeled container.[1][6]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound" with its CAS number (135378-09-5), if available.[6][7]

    • Ensure the container is stored in a designated hazardous waste accumulation area, away from incompatible materials.[6]

  • Spill Management:

    • For minor spills, use dry clean-up procedures to avoid generating dust. The spilled solid should be swept or vacuumed up and placed in a suitable, labeled container for disposal.[1]

    • Prevent the spill from entering drains or waterways by using absorbents like sand, earth, or vermiculite.[1]

Summary of Disposal Procedures

ParameterGuidelineRationale
Regulatory Compliance Consult local, state, and federal regulations and your institution's EHS office.[1][3]Ensures adherence to legal requirements and safe practices.
Waste Classification Treat as hazardous waste in the absence of specific data.A precautionary measure to mitigate unknown risks.
Disposal Method Engage a licensed professional waste disposal service.[1]Ensures proper handling and disposal according to regulations.
Prohibited Actions Do not dispose of in sinks or regular trash.[4][5]Prevents environmental contamination and safety hazards.
Containerization Use sealed, durable, and compatible containers.Prevents leaks and exposure during storage and transport.[6]
Labeling Clearly label with "Hazardous Waste" and the chemical name.[6]Provides essential information for safe handling and disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of a research chemical with unknown specific disposal guidelines.

start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check consult_ehs Consult Institutional Environmental Health & Safety (EHS) Office sds_check->consult_ehs No follow_sds Follow Disposal Instructions in Section 13 of SDS sds_check->follow_sds Yes treat_hazardous Treat as Hazardous Waste consult_ehs->treat_hazardous end End: Safe and Compliant Disposal follow_sds->end package_label Package in a sealed, compatible container. Label clearly with 'Hazardous Waste' and contents. treat_hazardous->package_label store Store in designated hazardous waste accumulation area. package_label->store professional_disposal Arrange for pickup by a licensed professional waste disposal service via EHS. store->professional_disposal professional_disposal->end

Caption: General workflow for the safe disposal of laboratory chemicals with unknown specific guidelines.

References

Essential Safety and Logistical Information for Handling 4''-Hydroxyisojasminin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds like 4''-Hydroxyisojasminin is paramount. Due to the limited availability of specific safety data for this compound, a cautious approach, treating it as a potentially hazardous substance, is recommended. This guide provides essential procedural information for personal protection, operational handling, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially when the full toxicological profile is unknown, a comprehensive PPE strategy is crucial. The following table summarizes the recommended equipment.

Body Part Protection Level Equipment Specification Rationale
Eyes/Face PrimaryTightly fitting safety goggles (EN 166 compliant) or a full-face shield.[1][2][3][4]Protects against potential splashes, dust, and aerosols.
Hands PrimaryChemical-resistant gloves (e.g., nitrile rubber, tested according to EN ISO 374-1 or ISO 18889 for pesticides).[1][2][3][5]Prevents dermal absorption, a primary route of chemical exposure.[3]
Body PrimaryLong-sleeved lab coat or chemical-resistant suit (e.g., Type 3 or 4 in accordance with EN 14605).[1][5]Protects skin from accidental contact and contamination.[4]
Respiratory As NeededA respirator with a particulate filter (conforming to EN 143) should be used if dust is generated or if work is not performed in a well-ventilated area.[3][6]Minimizes inhalation of the compound, especially in powder form.
Feet PrimaryClosed-toe shoes, preferably safety footwear.Protects against spills and falling objects.

Operational Plan for Handling

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Information prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Weigh/Handle Compound in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Dispose of Waste (Follow Institutional Protocol) clean3->clean4

Caption: Workflow for safely handling this compound.

Step-by-Step Experimental Protocol

  • Preparation :

    • Thoroughly review all available chemical and safety information.

    • Designate a specific, well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary PPE as detailed in the table above.

  • Handling :

    • Put on all required personal protective equipment before entering the designated handling area.

    • If handling the compound in solid form, perform all weighing and transfers within a chemical fume hood to minimize dust inhalation.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[7][8]

  • Spill Management :

    • In case of a spill, evacuate the immediate area and ensure proper ventilation.

    • For small dry spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For small liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[9]

    • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Container Labeling Disposal Procedure
Solid Compound Sealed, compatible container."HAZARDOUS WASTE" with the full chemical name.[9][10]Dispose of through your institution's hazardous waste management program. Do not mix with other waste streams.[9]
Contaminated Labware (disposable) Puncture-resistant, sealed container."HAZARDOUS WASTE" with the chemical name.Treat as hazardous waste and dispose of according to institutional guidelines.
Contaminated PPE (disposable) Sealed plastic bag within a hazardous waste container."HAZARDOUS WASTE"Dispose of as hazardous waste.
Aqueous Solutions Compatible, sealed liquid waste container."HAZARDOUS WASTE" with chemical name and concentration.Do not pour down the drain.[8] Collect in a designated waste container for institutional pickup.
Empty Containers Original container.Deface original label.Triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container may then be disposed of in the trash, depending on institutional policies.[10]

Disclaimer: This guide is based on general principles of laboratory safety. Always consult your institution's specific safety protocols and the most current safety data available for any chemical you handle.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.